Product packaging for (R)-Dihydrolipoic acid(Cat. No.:CAS No. 119365-69-4)

(R)-Dihydrolipoic acid

Cat. No.: B1679237
CAS No.: 119365-69-4
M. Wt: 208.3 g/mol
InChI Key: IZFHEQBZOYJLPK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-dihydrolipoic acid is the (R)-enantiomer and bioactive form of dihydrolipoic acid. It is a conjugate acid of a (R)-dihydrolipoate. It is an enantiomer of a (S)-dihydrolipoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2S2 B1679237 (R)-Dihydrolipoic acid CAS No. 119365-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-6,8-bis(sulfanyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFHEQBZOYJLPK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)O)C[C@H](CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963521
Record name (6R)-6,8-Dimercaptooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119365-69-4, 462-20-4
Record name Dihydrothioctic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119365694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrolipoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (6R)-6,8-Dimercaptooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Dihydrolipoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROTHIOCTIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1YL9Q69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-Dihydrolipoic Acid: A Comprehensive Technical Guide on its Core Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Dihydrolipoic acid (DHLA) , the reduced form of (R)-alpha-lipoic acid (R-LA), is a potent endogenous molecule with a diverse and critical range of biological functions. This technical guide provides an in-depth exploration of its core roles in cellular metabolism, antioxidant defense, and signal transduction, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support advanced research and development.

Antioxidant and Redox Regulation

DHLA is a powerful antioxidant, acting through multiple mechanisms to protect against oxidative stress.[1][2][3] Its two thiol groups are key to its potent radical-scavenging abilities.[4]

Direct Radical Scavenging

DHLA directly scavenges a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals, hypochlorous acid, and peroxyl radicals.[1][5] Unlike its oxidized form, lipoic acid (LA), DHLA is a more potent direct antioxidant.[6] Theoretical studies indicate that DHLA is an excellent scavenger of free radicals via a hydrogen transfer mechanism.[7][8]

Regeneration of Other Antioxidants

A pivotal function of DHLA is its ability to regenerate other primary antioxidants from their radical or oxidized states. This recycling activity significantly amplifies the body's overall antioxidant capacity.[9][10]

  • Vitamin E (α-tocopherol): DHLA can indirectly regenerate Vitamin E by reducing dehydroascorbate, which in turn reduces the α-tocopheroxyl radical.[11] It can also reduce the chromanoxyl radicals of vitamin E.[5]

  • Vitamin C (Ascorbic Acid): DHLA efficiently reduces the ascorbyl radical, thereby regenerating Vitamin C.[5][11]

  • Glutathione (GSH): DHLA contributes to maintaining high intracellular levels of GSH, a critical endogenous antioxidant.[9][11] It facilitates the uptake of cystine, a precursor for GSH synthesis.[9]

Metal Chelation

Both LA and its reduced form, DHLA, possess the ability to chelate transition metals such as iron and copper.[2][3] This action helps to prevent the generation of highly reactive hydroxyl radicals through the Fenton and Haber-Weiss reactions.[1]

Quantitative Antioxidant Capacity

The antioxidant effectiveness of DHLA has been quantified in various studies and is consistently shown to be superior to that of LA.

Assay/Parameter This compound (DHLA) Lipoic Acid (LA) Reference
Peroxynitrite (ONOO⁻) ScavengingHigher abilityLower ability[6]
Galvinoxyl Radical ScavengingHigher abilityLower ability[6]
ABTS⁺• Radical ScavengingHigher abilityLower ability[6]
DPPH Radical ScavengingHigher abilityLower ability[6]
Radicals scavenged in AAPH-induced DNA oxidation~2.0 radicals~1.5 radicals[6]
Radicals scavenged in AAPH-induced erythrocyte hemolysis~2.0 radicals~1.5 radicals[6]
Protection of methyl linoleate from AAPH-induced oxidation~2.2-fold higher effectivenessLower effectiveness[6]

Role as a Cofactor in Mitochondrial Metabolism

(R)-Lipoic acid, and by extension its reduced form DHLA, is an essential cofactor for several key mitochondrial enzyme complexes involved in energy metabolism.[12][13]

  • Pyruvate Dehydrogenase Complex (PDC): Crucial for linking glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[13]

  • α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the TCA cycle.[13]

By supporting these enzymatic reactions, R-LA and DHLA are fundamental to cellular energy production in the form of ATP.[12][14]

Modulation of Cellular Signaling Pathways

DHLA is not merely a passive antioxidant; it actively modulates key signaling pathways that regulate cellular responses to stress, inflammation, and metabolic status.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[15][16] DHLA has been shown to activate the Nrf2 signaling pathway.[17][18] This activation leads to the transcription of a suite of protective genes containing the Antioxidant Response Element (ARE) in their promoters, including heme oxygenase-1 (HO-1).[17][18]

A proposed mechanism involves the ERK pathway, where DHLA may upregulate the expression of Nrf2 and HO-1 via this pathway.[17] This leads to a reduction in reactive oxygen species (ROS) and subsequent downregulation of the NLRP3 inflammasome, caspase-1, and IL-1β, thereby exerting anti-inflammatory effects.[17][18]

Nrf2_Pathway DHLA This compound ERK ERK DHLA->ERK activates ROS ROS DHLA->ROS scavenges Nrf2 Nrf2 ERK->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces expression HO1->ROS reduces NLRP3 NLRP3 Inflammasome ROS->NLRP3 activates Inflammation Inflammation NLRP3->Inflammation promotes Insulin_Signaling cluster_DHLA DHLA Intervention cluster_Cellular Cellular Environment DHLA This compound Redox_Balance Preserves Redox Balance DHLA->Redox_Balance Oxidative_Stress Oxidative Stress Redox_Balance->Oxidative_Stress counteracts Ser_Thr_Kinases Ser/Thr Kinases Oxidative_Stress->Ser_Thr_Kinases activates IRS Insulin Receptor Substrate (IRS) Ser_Thr_Kinases->IRS phosphorylates pSer_IRS pSer-IRS (Inactive) IRS->pSer_IRS Insulin_Resistance Insulin Resistance pSer_IRS->Insulin_Resistance ROS_Assay_Workflow Start Plate and Culture Cells Treatment Treat with DHLA and/or Oxidative Stressor Start->Treatment Staining Incubate with DCFH-DA Treatment->Staining Wash1 Wash with PBS Staining->Wash1 Measurement Measure Fluorescence (Plate Reader or Flow Cytometer) Wash1->Measurement Analysis Data Analysis and Normalization Measurement->Analysis

References

The In Vivo Synthesis of (R)-Dihydrolipoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo synthesis pathway of (R)-dihydrolipoic acid, the biologically active, reduced form of lipoic acid. This guide details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to this compound Synthesis

This compound (DHLA) is a potent antioxidant and a critical cofactor for several mitochondrial enzyme complexes. Its synthesis in vivo is a two-stage process. The first stage is the de novo synthesis of its oxidized precursor, (R)-lipoic acid, which is assembled directly onto its target proteins. The second stage involves the reduction of protein-bound (R)-lipoic acid to this compound, a reaction catalyzed by the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLD).

The De Novo Synthesis Pathway of (R)-Lipoic Acid

The synthesis of (R)-lipoic acid is intrinsically linked to mitochondrial fatty acid synthesis (FASII). The pathway involves three key mammalian enzymes: lipoyl(octanoyl) transferase 2 (LIPT2), lipoic acid synthase (LIAS), and lipoyltransferase 1 (LIPT1).

  • Octanoyl Group Transfer: The process begins with the transfer of an octanoyl moiety from octanoyl-acyl carrier protein (ACP), an intermediate of the FASII pathway, to the glycine cleavage system H-protein (GCSH). This reaction is catalyzed by LIPT2 .

  • Sulfur Insertion: Next, LIAS , an iron-sulfur cluster-containing enzyme, catalyzes the insertion of two sulfur atoms into the octanoyl group at positions C6 and C8, forming the lipoyl moiety covalently attached to GCSH.

  • Lipoyl Group Transfer: Finally, LIPT1 transfers the newly synthesized lipoyl group from GCSH to the E2 subunits of other mitochondrial enzyme complexes, such as the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (α-KGDH), and branched-chain α-ketoacid dehydrogenase complex (BCKDH).

There is also a salvage pathway that allows cells to utilize exogenous lipoic acid, although its physiological significance in mammals is less clear. Endogenous synthesis is essential for embryonic development[1][2].

Reduction of (R)-Lipoic Acid to this compound

The final step in the formation of the active cofactor is the reduction of the protein-bound (R)-lipoic acid.

  • Enzyme: Dihydrolipoamide Dehydrogenase (DLD), also known as the E3 component of the α-ketoacid dehydrogenase complexes[3][4].

  • Reaction: DLD, a flavoprotein, catalyzes the NAD+-dependent oxidation of the dihydrolipoyl moiety to a lipoyl moiety, with the concomitant reduction of NAD+ to NADH[3][5]. The reverse reaction, the reduction of lipoic acid, is crucial for the antioxidant and cofactor functions of DHLA.

  • Regulation: The activity of DLD is regulated by the mitochondrial NAD+/NADH ratio. A high NADH/NAD+ ratio favors the reduced state (DHLA)[6].

Quantitative Data

Precise in vivo concentrations of endogenous (R)-lipoic acid and this compound in various mammalian tissues are challenging to determine due to their covalent binding to proteins and the rapid oxidation of DHLA. However, studies in rats have reported endogenous blood levels of lipoic acid to be in the range of 0.05–0.27 µM and brain levels from 0–0.024 µM[7].

EnzymeSubstrate(s)Product(s)Km (mM)Vmax (nM/min)Organism/Source
Dihydrolipoamide Dehydrogenase (DLD)Dihydrolipoamide, NAD+Lipoamide, NADH, H+1.36 (for a fluorogenic substrate)3,085Human (mutant enzyme)
Dihydrolipoamide Dehydrogenase (DLD)Dihydrolipoamide, NAD+Lipoamide, NADH, H+Not SpecifiedNot SpecifiedMammalian

Note: The Vmax value presented is for a mutated form of human DLD and may not represent the wild-type enzyme's kinetics under physiological conditions.

Experimental Protocols

Dihydrolipoamide Dehydrogenase (DLD) Activity Assay (Spectrophotometric)

This protocol measures the dehydrogenase activity of DLD by monitoring the reduction of NAD+ to NADH.

Materials:

  • 1 M Potassium phosphate buffer, pH 7.5

  • 100 mM EDTA

  • 100 mM NAD+

  • 100 mM Dihydrolipoamide (prepare fresh)

  • Mitochondrial extract or purified DLD

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture (e.g., 1 mL final volume) containing:

    • 100 mM Potassium phosphate buffer, pH 7.5

    • 1 mM EDTA

    • 1 mM NAD+

    • Appropriate amount of mitochondrial extract or purified DLD.

  • Incubate the mixture for 5 minutes at 37°C to equilibrate.

  • Initiate the reaction by adding 1 mM dihydrolipoamide.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Quantification of Lipoic Acid and Dihydrolipoic Acid by HPLC

This method allows for the simultaneous quantification of lipoic acid and dihydrolipoic acid in biological samples.

Materials:

  • HPLC system with a C18 reverse-phase column

  • UV or electrochemical detector

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Phosphoric acid

  • Trichloroacetic acid (TCA) for protein precipitation

  • Standards for (R)-lipoic acid and this compound

Sample Preparation:

  • Homogenize tissue samples in a suitable buffer.

  • Precipitate proteins by adding TCA to a final concentration of 5-10% (w/v).

  • Centrifuge to pellet the precipitated protein.

  • Collect the supernatant for analysis.

HPLC Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 50 mM potassium phosphate, pH 2.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm for lipoic acid and electrochemical detection for dihydrolipoic acid.

  • Quantification: Generate a standard curve using known concentrations of (R)-lipoic acid and this compound standards.

Lipoyl Synthase (LIAS) and Lipoyltransferase (LIPT1) Activity Assays

Direct enzymatic assays for LIAS and LIPT1 are complex and typically involve purified components. Commercially available ELISA kits provide a more accessible method for quantifying the amount of these enzymes in a sample.

Principle of ELISA:

These are sandwich ELISAs where a capture antibody specific for the enzyme is coated on a microplate. The sample is added, and the enzyme is bound by the antibody. A second, detection antibody (often biotinylated) is added, followed by a streptavidin-HRP conjugate and a colorimetric substrate. The intensity of the color is proportional to the amount of enzyme present.

General ELISA Protocol:

  • Add standards and samples to the pre-coated microplate wells.

  • Incubate to allow the enzyme to bind to the capture antibody.

  • Wash the wells to remove unbound components.

  • Add the biotinylated detection antibody and incubate.

  • Wash the wells.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the wells.

  • Add the TMB substrate and incubate in the dark.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the enzyme concentration based on the standard curve.

Alternatively, non-commercial in vitro assays can be performed using purified recombinant enzymes and specific substrates. For LIAS, activity can be measured by monitoring the conversion of an octanoylated peptide substrate to a lipoylated peptide using LC-MS[8]. For LIPT1, the transfer of a lipoyl group from a donor protein (lipoyl-GCSH) to an acceptor protein (apo-E2 subunit of PDH) can be assessed by Western blotting with anti-lipoic acid antibodies[9].

Visualizations

De Novo Synthesis and Reduction of (R)-Lipoic Acid

de_novo_synthesis FASII Mitochondrial Fatty Acid Synthesis (FASII) Octanoyl_ACP Octanoyl-ACP FASII->Octanoyl_ACP Provides LIPT2 LIPT2 Octanoyl_ACP->LIPT2 GCSH apo-GCSH GCSH->LIPT2 Octanoyl_GCSH Octanoyl-GCSH LIAS LIAS Octanoyl_GCSH->LIAS Lipoyl_GCSH Lipoyl-GCSH LIPT1 LIPT1 Lipoyl_GCSH->LIPT1 apo_E2 apo-E2 (PDH, α-KGDH, BCKDH) apo_E2->LIPT1 Lipoyl_E2 Lipoyl-E2 DLD DLD Lipoyl_E2->DLD DHLA_E2 (R)-Dihydrolipoyl-E2 LIPT2->Octanoyl_GCSH Octanoyl Transfer LIAS->Lipoyl_GCSH Sulfur Insertion LIPT1->Lipoyl_E2 Lipoyl Transfer DLD->DHLA_E2 Reduction (NADH from NAD+)

Caption: De novo synthesis and reduction pathway of (R)-lipoic acid.

Experimental Workflow for DLD Activity Assay

dld_workflow start Start prep_reagents Prepare Reaction Mixture: - Phosphate Buffer - EDTA - NAD+ start->prep_reagents add_enzyme Add Mitochondrial Extract or Purified DLD prep_reagents->add_enzyme incubate Incubate at 37°C (5 minutes) add_enzyme->incubate initiate Initiate Reaction with Dihydrolipoamide incubate->initiate measure Monitor Absorbance at 340 nm (5-10 minutes) initiate->measure calculate Calculate Rate of NADH Formation measure->calculate end End calculate->end

Caption: Workflow for the spectrophotometric DLD activity assay.

Logical Relationship of Lipoic Acid Synthesis and Function

logical_relationship cluster_synthesis De Novo Synthesis cluster_reduction Reduction cluster_function Function Octanoyl_ACP Octanoyl-ACP Lipoic_Acid_Protein Protein-Bound (R)-Lipoic Acid Octanoyl_ACP->Lipoic_Acid_Protein LIPT2, LIAS, LIPT1 DHLA_Protein Protein-Bound This compound Lipoic_Acid_Protein->DHLA_Protein DLD (Reduction) DHLA_Protein->Lipoic_Acid_Protein DLD (Oxidation) Cofactor Enzyme Cofactor (e.g., PDH, α-KGDH) DHLA_Protein->Cofactor Antioxidant Antioxidant Activity DHLA_Protein->Antioxidant

Caption: Logical relationship of this compound synthesis and function.

References

chemical properties of (R)-Dihydrolipoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties of (R)-Dihydrolipoic Acid

Introduction

This compound ((R)-DHLA) is the reduced and biochemically significant form of lipoic acid (LA).[1][2] It is an organosulfur compound featuring a carboxylic acid and a pair of thiol groups, classifying it as a dithiol.[1][2] This potent biological antioxidant plays a crucial role in cellular metabolism and defense against oxidative stress. Unlike its oxidized form, (R)-DHLA's two free thiol groups make it a more reactive and powerful antioxidant.[3] This guide provides a comprehensive overview of the core chemical properties of (R)-DHLA, its antioxidant and chelating mechanisms, and relevant experimental protocols for its characterization, tailored for researchers and professionals in drug development.

Physical and Chemical Properties

(R)-DHLA is characterized by specific physical and chemical properties that dictate its biological function and handling requirements. It is sensitive to oxidation and must be stored under inert, dark, and cold conditions to maintain its stability.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValue / DescriptionSource(s)
IUPAC Name (6R)-6,8-bis(sulfanyl)octanoic acid[4]
Molecular Formula C₈H₁₆O₂S₂[4][5]
Molecular Weight ~208.3 g/mol [4][5]
Appearance Solid[5]
Redox Potential -0.32 V (for the LA/DHLA redox couple)[6][7][8]
Solubility Highly soluble in water, ethanol, and methanol.[1] Also soluble in DMSO.[3][1][3]
Stability Sensitive to oxidation and vulnerable to UV irradiation.[1][9] Requires storage under dry, dark, and cold conditions (0-4°C for short term, -20°C for long term).[1][3][1][3][9]

Key Chemical Reactions and Mechanisms

The chemical reactivity of (R)-DHLA is centered around its dithiol group, which enables its potent antioxidant and metal-chelating activities.

Antioxidant Activity

(R)-DHLA is considered a universal antioxidant as it is effective in both aqueous and lipid phases.[8] Its antioxidant mechanism is multifaceted, involving direct radical scavenging and regeneration of other endogenous antioxidants.

  • Direct Radical Scavenging : (R)-DHLA can directly neutralize a wide range of reactive oxygen species (ROS), including hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[5][10] However, it does not react at significant rates with hydrogen peroxide or the superoxide radical.[10]

  • Regeneration of Other Antioxidants : A key feature of (R)-DHLA is its ability to regenerate other primary antioxidants, such as Vitamin C (ascorbate) and Vitamin E (α-tocopherol), from their radical forms.[3][11] This recycling capacity amplifies the body's overall antioxidant defense network. It also helps maintain intracellular levels of glutathione (GSH).[8][12]

Antioxidant_Regeneration_Cascade cluster_0 Lipid Phase (Membrane) cluster_1 Aqueous Phase (Cytosol) Tocopherol Vitamin E (α-Tocopherol) Tocopheroxyl Vitamin E Radical (α-Tocopheroxyl•) Tocopherol->Tocopheroxyl donates H• PUFA Lipid Peroxyl Radical (LOO•) PUFA->Tocopherol scavenges PUFAH Lipid (LH) PUFAH->PUFA Oxidation DHLA (R)-DHLA LA (R)-Lipoic Acid DHLA->LA Oxidation Ascorbate Vitamin C (Ascorbate) DHLA->Ascorbate regenerates LA->DHLA Reduction (e.g., by LipDH) Ascorbate->Tocopheroxyl regenerates Ascorbyl Vitamin C Radical (Ascorbyl•) Ascorbate->Ascorbyl donates H• Ascorbyl->Ascorbate regenerated by DHLA

Caption: Antioxidant regeneration cascade involving (R)-DHLA.
Metal Chelation

(R)-DHLA is an effective chelating agent for transition metal ions, which can otherwise catalyze oxidative reactions.[6][13]

  • Mechanism : It binds to metal ions such as copper (Cu²⁺) and iron (Fe³⁺), forming stable complexes that render the metals redox-inactive.[6][10][13] This action prevents the metal-catalyzed formation of highly reactive hydroxyl radicals (Fenton reaction).

  • Selectivity : Studies show that DHLA can chelate and inactivate these metals in small biological complexes without removing them from the active sites of metalloenzymes like superoxide dismutase or aconitase, suggesting a degree of selectivity that prevents disruption of normal enzymatic function.[6][13] Complete inhibition of Cu(II)-mediated ascorbate oxidation is observed at a DHLA:Cu(II) molar ratio of 3:1.[13]

Metal_Chelation DHLA (R)-DHLA HS- -SH Complex Redox-Inactive DHLA-Metal Complex S-Metal-S DHLA->Complex Chelates Metal_ion Redox-Active Metal Ion Fe³⁺ / Cu²⁺ Metal_ion->Complex Fenton Fenton-like Reactions Metal_ion->Fenton Catalyzes Complex->Fenton Inhibits ROS Harmful ROS (e.g., •OH) Fenton->ROS

Caption: (R)-DHLA mechanism for inactivating redox-active metal ions.
Pro-oxidant Activity

Under certain in vitro conditions, DHLA can exhibit pro-oxidant properties. For instance, by reducing Fe³⁺ to Fe²⁺, it can accelerate iron-dependent hydroxyl radical generation and lipid peroxidation.[10] This pro-oxidant effect appears to be context-dependent and may be related to the concentration of DHLA and the specific microenvironment.[7][10]

Experimental Protocols

Characterizing the chemical properties of (R)-DHLA often involves assays to quantify its antioxidant potential.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Principle : The DPPH radical has a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant, the solution is decolorized. The change in absorbance is proportional to the radical scavenging activity.[14][15]

  • Methodology :

    • Reagent Preparation : Prepare a stock solution of (R)-DHLA in a suitable solvent (e.g., ethanol). Prepare a working solution of DPPH in the same solvent to an absorbance of ~1.0 at 517 nm. A positive control, such as Trolox or Ascorbic Acid, should also be prepared.[16]

    • Reaction Setup : In a 96-well plate, add serial dilutions of the (R)-DHLA sample, positive control, and a solvent blank.

    • Initiation : Add the DPPH working solution to all wells. The final reaction volume is typically 200 µL.[16]

    • Incubation : Incubate the plate in the dark at room temperature for 10-30 minutes.[16]

    • Measurement : Measure the absorbance of all wells at 517 nm using a microplate reader.[16]

    • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results can be expressed as an EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare (R)-DHLA and Control Dilutions R1 Add Dilutions to 96-Well Plate P1->R1 P2 Prepare DPPH Working Solution (Violet) R2 Add DPPH Solution to Initiate Reaction P2->R2 R1->R2 R3 Incubate at RT in the Dark R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Inhibition and EC₅₀ Value A1->A2

Caption: Experimental workflow for the DPPH antioxidant assay.
Metal-Catalyzed Ascorbate Oxidation Assay

This protocol assesses the ability of DHLA to chelate and inactivate redox-active metal ions.[6][13]

  • Principle : Transition metals like Fe(III) or Cu(II) catalyze the oxidation of ascorbate, which can be monitored spectrophotometrically. A chelating agent that renders the metal redox-inactive will inhibit this oxidation.

  • Methodology :

    • Reagent Preparation : Prepare solutions of a metal complex (e.g., Fe(III)-citrate or Cu(II)-histidine), ascorbate, and (R)-DHLA in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Reaction Setup : In a cuvette, combine the buffer, the metal complex, and varying concentrations of (R)-DHLA.

    • Initiation : Add ascorbate to the cuvette to start the reaction.

    • Measurement : Monitor the decrease in ascorbate concentration over time by measuring the absorbance at 265 nm.

    • Analysis : Compare the rate of ascorbate oxidation in the presence and absence of (R)-DHLA. A significant reduction in the rate indicates effective chelation and redox inactivation of the metal ion.

Conclusion

This compound possesses a unique and powerful set of chemical properties that establish it as a cornerstone of the cellular antioxidant defense system. Its low redox potential, ability to act in both lipid and aqueous environments, capacity to regenerate other key antioxidants, and efficacy in chelating redox-active metals underscore its therapeutic potential.[8][17] However, the potential for pro-oxidant activity under specific conditions warrants further investigation.[7][10] The experimental protocols detailed herein provide a framework for the continued exploration and characterization of this significant biological dithiol for applications in research and drug development.

References

(R)-Dihydrolipoic acid vs alpha-lipoic acid antioxidant activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Comparative Antioxidant Activity of (R)-Dihydrolipoic Acid and Alpha-Lipoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-lipoic acid (ALA), a naturally occurring dithiol compound, and its reduced form, this compound (R-DHLA), constitute a potent redox couple with significant antioxidant capabilities. While both forms exhibit protective functions, R-DHLA is recognized as the more powerful antioxidant. This technical guide provides a comprehensive comparison of the antioxidant activities of R-DHLA and ALA, detailing their mechanisms of action, presenting quantitative comparative data, and outlining the experimental protocols used for their evaluation. We explore their roles in direct radical scavenging, metal chelation, regeneration of other key physiological antioxidants, and modulation of cellular signaling pathways. This document is intended to serve as a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction: The ALA/DHLA Redox Couple

Alpha-lipoic acid (ALA) is an essential cofactor for mitochondrial dehydrogenase complexes.[1][2] It exists in two enantiomeric forms, (R)-ALA and (S)-ALA, with the R-enantiomer being the naturally occurring form that is covalently bound to enzymes.[3] In biological systems, ALA is readily reduced to dihydrolipoic acid (DHLA), forming the ALA/DHLA redox couple, which has a standard reduction potential of -0.32 V, making it a strong reductant.[1][4] This guide focuses on the antioxidant properties of the biologically active reduced form, (R)-DHLA, in comparison to its oxidized precursor, ALA. Both molecules are amphiphilic, allowing them to exert antioxidant effects in both aqueous and lipid cellular compartments.[1][5]

Chemical Relationship and In-Vivo Reduction

ALA is absorbed from the diet and transported into cells, where it is converted to its more active form, DHLA, by enzymes such as mitochondrial dihydrolipoamide dehydrogenase and cytosolic NAD(P)H-dependent enzymes like glutathione reductase and thioredoxin reductase.[6][7] This intracellular reduction is central to its biological activity, as DHLA is responsible for many of the potent antioxidant effects attributed to ALA supplementation.

ALA_to_DHLA ALA Alpha-Lipoic Acid (ALA) (Oxidized Form) DHLA This compound (DHLA) (Reduced Form) ALA->DHLA Reduction Enzymes NAD(P)H Glutathione Reductase Thioredoxin Reductase Enzymes->ALA

Figure 1: Enzymatic Reduction of ALA to DHLA.

Comparative Mechanisms of Antioxidant Action

The antioxidant effects of the ALA/DHLA couple are multifaceted, involving direct quenching of reactive species, chelation of transition metals, and the regeneration of other vital antioxidants.

Direct Scavenging of Reactive Oxygen Species (ROS)

Both ALA and DHLA can neutralize a wide array of ROS. However, DHLA is markedly more effective.[8] They have been shown to scavenge hydroxyl radicals (•OH), hypochlorous acid (HOCl), peroxyl radicals (ROO•), and singlet oxygen.[1][2] Notably, neither form is significantly reactive against hydrogen peroxide (H₂O₂).[1][9] The superior efficacy of DHLA is attributed to its two thiol (-SH) groups, which are more potent radical scavengers than the disulfide bond (S-S) in ALA.[10]

Metal Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly destructive hydroxyl radicals via Fenton-like reactions. Both ALA and DHLA possess the ability to chelate these metal ions, forming stable complexes that prevent them from participating in redox cycling.[1][11] This action is a crucial preventive antioxidant mechanism. However, under certain conditions, DHLA's ability to reduce Fe³⁺ to Fe²⁺ can have a pro-oxidant effect.[9]

Regeneration of Endogenous Antioxidants

A defining feature of the ALA/DHLA system is its ability to regenerate other primary antioxidants, earning it the name "the antioxidant of antioxidants".[1][12] DHLA is a potent enough reducing agent to regenerate vitamins C and E from their radical forms (ascorbyl and chromanoxyl radicals, respectively) and to increase intracellular levels of glutathione (GSH), a cornerstone of cellular antioxidant defense.[1][5][13] This recycling capability amplifies the body's overall antioxidant capacity.

Antioxidant_Network cluster_ROS Oxidative Stress cluster_antioxidants Antioxidant Network ROS ROS / Free Radicals VitE Vitamin E (Reduced) ROS->VitE Oxidizes VitC Vitamin C (Reduced) ROS->VitC Oxidizes GSH GSH (Reduced Glutathione) ROS->GSH Oxidizes DHLA DHLA ALA ALA DHLA->ALA Oxidized to VitE_ox Vitamin E• (Oxidized) DHLA->VitE_ox Regenerates VitC_ox Vitamin C• (Oxidized) DHLA->VitC_ox Regenerates GSSG GSSG (Oxidized Glutathione) DHLA->GSSG Regenerates VitE->VitE_ox VitC->VitC_ox GSH->GSSG NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Initiates ALA Alpha-Lipoic Acid ALA->IKK Inhibits DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample + DPPH Solution A->C B Prepare ALA/DHLA Samples (Serial Dilutions) B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC₅₀ Value E->F ABTS_Workflow A Mix ABTS (7mM) + Potassium Persulfate (2.45mM) B Incubate in Dark (12-16 hours) to form ABTS•⁺ A->B C Dilute ABTS•⁺ to Absorbance ~0.7 at 734nm B->C E Measure Absorbance decrease at 734 nm C->E D Add ALA/DHLA Sample D->C F Calculate TEAC Value E->F FIC_Workflow A Mix ALA/DHLA Sample with FeCl₂ Solution B Incubate (5 min) to allow chelation A->B C Add Ferrozine Solution B->C D Incubate (10 min) for color development C->D E Measure Absorbance at 562 nm D->E F Calculate % Chelation E->F

References

The Central Role of (R)-Dihydrolipoic Acid in Mitochondrial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Dihydrolipoic acid (DHLA), the reduced form of the essential cofactor lipoic acid, stands as a pivotal molecule in the intricate network of mitochondrial metabolism. Its multifaceted functions extend beyond its well-established role as a coenzyme for key metabolic enzymes to encompass potent antioxidant capabilities and the regulation of mitochondrial redox status. This technical guide provides an in-depth exploration of the core functions of (R)-DHLA in mitochondrial metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of its key pathways to support further research and drug development endeavors.

Core Functions of this compound in Mitochondria

(R)-DHLA's involvement in mitochondrial metabolism can be broadly categorized into two primary domains: its essential role as a covalently bound cofactor in vital enzyme complexes and its function as a powerful soluble antioxidant.

Coenzyme Function in Mitochondrial Dehydrogenase Complexes

The most well-understood role of the lipoic acid/dihydrolipoic acid redox couple is as a covalently bound prosthetic group on the E2 subunit of critical mitochondrial multi-enzyme complexes. This function is indispensable for cellular energy production.[1][2]

  • Pyruvate Dehydrogenase Complex (PDC): The PDC catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a key step that links glycolysis to the citric acid cycle.[2] The lipoyl domain of the E2 component (dihydrolipoyl transacetylase) accepts the hydroxyethyl group from the thiamine pyrophosphate (TPP) cofactor of the E1 subunit, which is subsequently oxidized to an acetyl group and transferred to Coenzyme A. In this process, the lipoic acid moiety is reduced to dihydrolipoic acid and then re-oxidized by the FAD-dependent E3 subunit (dihydrolipoamide dehydrogenase).

  • α-Ketoglutarate Dehydrogenase Complex (KGDHC): A critical rate-limiting enzyme in the citric acid cycle, the KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[2] Similar to the PDC, the lipoyl group on the E2 subunit (dihydrolipoyl succinyltransferase) is essential for the transfer of the succinyl group.

The catalytic cycle of these complexes relies on the swinging arm motion of the lipoyl domain, which carries the substrate between the active sites of the E1, E2, and E3 subunits.

Antioxidant and Redox-Regulating Functions

(R)-DHLA is a potent antioxidant with a standard reduction potential of -0.32 V, making it a stronger reducing agent than the glutathione/glutathione disulfide (GSH/GSSG) couple (-0.24 V).[1] Its antioxidant properties are manifested through several mechanisms:

  • Direct Scavenging of Reactive Oxygen Species (ROS): (R)-DHLA can directly quench a variety of ROS, including superoxide radicals and peroxyl radicals.[3][4] This direct scavenging activity helps to mitigate oxidative damage to mitochondrial components.

  • Regeneration of Other Antioxidants: A key feature of (R)-DHLA is its ability to regenerate other essential antioxidants, creating a synergistic antioxidant network within the mitochondria.[5] It can directly reduce the oxidized forms of Vitamin C (ascorbic acid) and Coenzyme Q10 (ubiquinone).[3] Furthermore, by regenerating Vitamin C, it indirectly contributes to the regeneration of Vitamin E (α-tocopherol), as ascorbate can reduce the tocopheroxyl radical.[6]

  • Metal Chelation: (R)-DHLA can chelate redox-active metals such as iron and copper, preventing them from participating in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.[5]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of (R)-lipoic acid and this compound on mitochondrial function. It is important to note that many studies use the racemic mixture (DL-α-lipoic acid) or the (R)-lipoic acid form, which is then intracellularly reduced to (R)-DHLA.

Table 1: Effects of (R)-Lipoic Acid on Mitochondrial Respiration and Function

ParameterModel SystemTreatmentConcentrationObserved EffectReference
Oxygen ConsumptionHepatocytes from old rats(R)-Lipoic acid supplementation (2 weeks)0.5% (w/w) in dietReversed age-related decline in O2 consumption.[7]
Mitochondrial Membrane PotentialHepatocytes from old rats(R)-Lipoic acid supplementation (2 weeks)0.5% (w/w) in dietIncreased by 50.0% ± 7.9% compared to unsupplemented old rats.[7]
Pyruvate OxidationPrimary cultured rat hepatocytes(R)-Lipoic acid25-200 µmol/LSignificantly increased pyruvate oxidation (approx. 2-fold at 200 µmol/L).[8]
Fatty Acid OxidationPrimary cultured rat hepatocytes(R)-Lipoic acid25-200 µmol/LReduced FFA oxidation by 48% to 82% in high FFA medium.[8]
Aortic Flow (Reoxygenation)Working rat hearts(R)-Lipoic acid0.05-0.1 µmolIncreased to over 70% of normoxic values (control ~50%).[9]
Mitochondrial ATP SynthesisMitochondria from rat hearts(R)-Lipoic acid0.05-0.1 µmolIncreased.[9]

Table 2: Effects of (R)-Lipoic Acid and this compound on Pyruvate Dehydrogenase Complex and Related Enzymes

EnzymeSourceInhibitor/ActivatorConcentrationEffectReference
Pyruvate Dehydrogenase Kinase 1 (PDK1)Purified protein(R)-Lipoic acidNot specifiedInhibition (PDK1 > PDK4 ≈ PDK2 > PDK3)[7][10]
Pyruvate Dehydrogenase Kinase 2 (PDK2)Purified protein(R)-Lipoic acidNot specifiedInhibited autophosphorylation.[7][10]
Pyruvate Dehydrogenase Phosphatase (PDP)Purified protein(R)-Lipoic acid, this compoundNot specifiedNo significant effect.[7][10]
Pyruvate Dehydrogenase Complex (PDC)Primary cultured rat hepatocytes(R)-Lipoic acid25-200 µmol/LIncreased activation state.[8]

Table 3: Antioxidant Effects of (R)-Lipoic Acid and this compound

ParameterModel SystemTreatmentConcentrationObserved EffectReference
Oxidant Production (DCFH fluorescence)Hepatocytes from old rats(R)-Lipoic acid supplementation (2 weeks)0.5% (w/w) in dietSignificantly lowered the age-associated increase in oxidant production.[7]
Malondialdehyde (MDA) LevelsHepatocytes from old rats(R)-Lipoic acid supplementation (2 weeks)0.5% (w/w) in dietMarkedly reduced the fivefold age-related increase.[7]
Glutathione (GSH) LevelsHepatocytes from old rats(R)-Lipoic acid supplementation (2 weeks)0.5% (w/w) in dietCompletely reversed the age-associated decline.[7]
Ascorbic Acid LevelsHepatocytes from old rats(R)-Lipoic acid supplementation (2 weeks)0.5% (w/w) in dietCompletely reversed the age-associated decline.[7]
Superoxide Radical (O2•−) GenerationRat liver mitochondriaDihydrolipoic acid5 µMCaused a concentration-dependent increase with pyruvate as substrate.[11]

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving (R)-DHLA in mitochondrial metabolism.

Catalytic Cycle of the Pyruvate Dehydrogenase Complex (PDC)

PDC_Cycle cluster_E1 E1 (Pyruvate Dehydrogenase) cluster_E2 E2 (Dihydrolipoyl Transacetylase) cluster_E3 E3 (Dihydrolipoamide Dehydrogenase) Pyruvate Pyruvate TPP_E1 TPP-E1 Pyruvate->TPP_E1 Decarboxylation Hydroxyethyl_TPP Hydroxyethyl-TPP-E1 TPP_E1->Hydroxyethyl_TPP CO2 CO2 TPP_E1->CO2 Lipoyl_E2 Lipoyl-Lysine-E2 (Oxidized) Hydroxyethyl_TPP->Lipoyl_E2 Transfer of hydroxyethyl group Acetyl_DHLA_E2 Acetyl-Dihydrolipoyl-E2 Lipoyl_E2->Acetyl_DHLA_E2 Oxidation DHLA_E2 Dihydrolipoyl-Lysine-E2 (Reduced) Acetyl_DHLA_E2->DHLA_E2 Transfer of acetyl group Acetyl_CoA Acetyl-CoA Acetyl_DHLA_E2->Acetyl_CoA FAD_E3 FAD-E3 DHLA_E2->FAD_E3 Re-oxidation CoA_SH CoA-SH CoA_SH->Acetyl_DHLA_E2 FAD_E3->Lipoyl_E2 FADH2_E3 FADH2-E3 FAD_E3->FADH2_E3 NAD NAD+ FADH2_E3->NAD Electron Transfer NADH NADH + H+ FADH2_E3->NADH NAD->FAD_E3 Regeneration

Catalytic cycle of the Pyruvate Dehydrogenase Complex.
Antioxidant Regeneration Network

Antioxidant_Regeneration cluster_membrane Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix VitE_ox Vitamin E (Tocopheroxyl Radical) VitC Vitamin C (Ascorbate) VitE_ox->VitC Reduction VitE Vitamin E (α-Tocopherol) VitE->VitE_ox DHLA This compound (DHLA) LA Lipoic Acid (LA) DHLA->LA Oxidation DHLA->VitC GSSG Glutathione Disulfide (GSSG) DHLA->GSSG Reduction DLD Dihydrolipoamide Dehydrogenase LA->DLD Reduction VitC_ox Vitamin C (Ascorbyl Radical) VitC_ox->DHLA Reduction VitC->VitE VitC->VitC_ox GSH Glutathione (GSH) GSH->GSSG GSSG->GSH NADH NADH NADH->DLD NAD NAD+ DLD->DHLA DLD->NAD ROS ROS ROS->VitE Oxidation ROS->GSH Oxidation

DHLA-centered antioxidant regeneration network in mitochondria.
Experimental Workflow for Measuring Mitochondrial Respiration

Mito_Respiration_Workflow cluster_prep Sample Preparation cluster_assay High-Resolution Respirometry (e.g., Oroboros Oxygraph) cluster_analysis Data Analysis start Isolate Mitochondria from tissue/cells protein_assay Determine Protein Concentration start->protein_assay chamber Add Mitochondria to Respirometry Chamber protein_assay->chamber Standardize amount substrates Add Substrates (e.g., Pyruvate, Malate, Succinate) chamber->substrates adp Add ADP (State 3 Respiration) substrates->adp oligomycin Add Oligomycin (State 4o Respiration) adp->oligomycin fccp Add FCCP (Uncoupled Respiration) oligomycin->fccp rot_aa Add Rotenone & Antimycin A (Non-mitochondrial Respiration) fccp->rot_aa ocr Calculate Oxygen Consumption Rates (OCR) rot_aa->ocr ratios Determine Respiratory Control Ratio (RCR) ocr->ratios

Workflow for assessing mitochondrial respiratory function.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Isolation of Mitochondria from Rat Liver

This protocol is adapted for the isolation of functional mitochondria for respirometry and other assays.

Buffers and Reagents:

  • Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 0.5 g/L BSA, pH 7.4.

  • Resuspension Buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.

Procedure:

  • Euthanize the rat according to approved animal care protocols and quickly excise the liver.

  • Place the liver in ice-cold Isolation Buffer I and wash to remove excess blood.

  • Mince the liver into small pieces and homogenize in Isolation Buffer I using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Resuspension Buffer.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the use of high-resolution respirometry to assess mitochondrial function.

Instrumentation:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

Reagents:

  • Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1.

  • Substrates: Pyruvate, malate, glutamate, succinate.

  • Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupler).

  • ADP.

Procedure:

  • Calibrate the oxygen electrodes in the respirometer according to the manufacturer's instructions.

  • Add respiration medium to the chambers and allow the signal to stabilize.

  • Add a known amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL).

  • Sequentially add substrates and inhibitors to assess different respiratory states:

    • State 2 (Leak Respiration): Add substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate in the presence of rotenone).

    • State 3 (Active Respiration): Add a saturating amount of ADP.

    • State 4o (Oligomycin-induced Leak Respiration): Add oligomycin to inhibit ATP synthase.

    • Uncoupled Respiration (ETS Capacity): Titrate FCCP to achieve maximum oxygen consumption.

    • Residual Oxygen Consumption: Add antimycin A to block the electron transport chain.

  • Record the oxygen consumption rates at each stage and normalize to mitochondrial protein content.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol describes the use of a fluorescent probe to measure hydrogen peroxide (H2O2) emission from isolated mitochondria.

Reagents:

  • Amplex® Red reagent.

  • Horseradish peroxidase (HRP).

  • Superoxide dismutase (SOD).

  • H2O2 standard solution.

  • Assay Buffer: As per the respirometry protocol.

Procedure:

  • In a fluorometer cuvette or a 96-well plate, add the assay buffer, Amplex® Red, HRP, and SOD.

  • Add isolated mitochondria to the mixture.

  • Add respiratory substrates to initiate ROS production.

  • Monitor the increase in fluorescence (excitation ~560 nm, emission ~590 nm) over time.

  • Calibrate the fluorescence signal using a standard curve of known H2O2 concentrations.

  • The rate of H2O2 production can be calculated from the slope of the fluorescence curve and normalized to mitochondrial protein.

Conclusion

This compound is a cornerstone of mitochondrial metabolism, acting as both a vital coenzyme and a potent antioxidant. Its ability to directly participate in energy production and to protect the mitochondria from oxidative damage underscores its importance in cellular health. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of (R)-DHLA in a range of pathologies associated with mitochondrial dysfunction, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndrome. A deeper understanding of its mechanisms of action will be crucial for the development of novel therapeutic strategies targeting mitochondrial health.

References

Enzymatic Reduction of (R)-Lipoic Acid to (R)-Dihydrolipoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-lipoic acid (R-LA), a naturally occurring antioxidant, undergoes enzymatic reduction to (R)-dihydrolipoic acid (R-DHLA), a more potent antioxidant form. This conversion is critical for its therapeutic effects and is primarily carried out by two key enzymes: dihydrolipoamide dehydrogenase (LipDH) and thioredoxin reductase (TrxR). This technical guide provides an in-depth overview of the enzymatic reduction of R-LA to R-DHLA, including the enzymes involved, their kinetic properties, detailed experimental protocols for their analysis, and the relevant cellular pathways.

Introduction

(R)-lipoic acid is a chiral organosulfur compound that plays a vital role as a cofactor in mitochondrial dehydrogenase complexes. In its reduced form, this compound (R-DHLA), it functions as a powerful antioxidant, capable of regenerating other endogenous antioxidants such as vitamin C and vitamin E, and chelating metal ions. The therapeutic potential of R-LA is largely attributed to the in vivo formation of R-DHLA. Understanding the enzymatic processes governing this reduction is crucial for the development of drugs targeting oxidative stress-related diseases.

The primary enzymes responsible for the reduction of R-LA are dihydrolipoamide dehydrogenase (LipDH, EC 1.8.1.4) and thioredoxin reductase (TrxR, EC 1.8.1.9). While glutathione reductase (GR, EC 1.8.1.7) can also reduce lipoic acid, it exhibits a preference for the (S)-enantiomer.[1] LipDH, a mitochondrial enzyme, utilizes NADH as a reductant and shows a strong stereospecific preference for R-LA.[1] In contrast, TrxR, a cytosolic and mitochondrial enzyme, uses NADPH and efficiently reduces both R-LA and S-LA.

Enzymes and Kinetic Parameters

The enzymatic reduction of (R)-lipoic acid is characterized by distinct kinetic parameters for the primary enzymes involved. A summary of these quantitative data is presented below for easy comparison.

EnzymeSubstrateCoenzymeK_m_ (mM)V_max_ (U/mg)Optimal pHSource Organism(s)Citations
Dihydrolipoamide Dehydrogenase(R)-Lipoic AcidNADH~0.70-~7.0Acidianus ambivalens[2]
(S)-Lipoic AcidNADH----
Thioredoxin Reductase(R)-Lipoic AcidNADPH-297 min⁻¹8.0Mammalian
LipoamideNADPH--8.0Mammalian
Glutathione Reductase(S)-Lipoic AcidNADPH3.5--Mammalian[1]
(R)-Lipoic AcidNADPH7.0--Mammalian[1]
GSSGNADPH0.065-7.6Human Erythrocytes[3]

Note: V_max_ for Thioredoxin Reductase is presented in min⁻¹ as reported in the cited literature.

Experimental Protocols

Dihydrolipoamide Dehydrogenase (LipDH) Activity Assay (Spectrophotometric)

This protocol describes a common method for determining LipDH activity by monitoring the reduction of NAD⁺ to NADH at 340 nm.[4]

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • EDTA (1 mM)

  • (R)-Lipoic Acid solution (stock solution in ethanol, diluted in buffer)

  • NADH solution (10 mM in buffer)

  • Purified LipDH or cell/tissue lysate

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 100 mM potassium phosphate buffer (pH 7.5)

    • 100 µL of 1 mM EDTA

    • 50 µL of (R)-Lipoic Acid solution (to achieve a final concentration in the desired range, e.g., 0.1-5 mM)

  • Add 50 µL of the enzyme preparation (purified LipDH or lysate).

  • Initiate the reaction by adding 50 µL of 10 mM NADH solution.

  • Immediately mix the solution by inversion and place the cuvette in the spectrophotometer.

  • Monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C).

  • The rate of NADH oxidation is proportional to the LipDH activity. Calculate the activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Thioredoxin Reductase (TrxR) Activity Assay (DTNB-based)

This colorimetric assay measures TrxR activity by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.[5][6]

Materials:

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA)

  • NADPH solution (10 mM in assay buffer)

  • DTNB solution (100 mM in DMSO)

  • Purified TrxR or cell/tissue lysate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate:

    • 150 µL of Assay Buffer

    • 10 µL of 10 mM NADPH solution

    • 10 µL of the enzyme preparation

  • Pre-incubate the mixture for 5 minutes at room temperature to allow for the reduction of the enzyme.

  • Initiate the reaction by adding 10 µL of 100 mM DTNB solution.

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm in kinetic mode (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C).

  • The rate of TNB formation is proportional to the TrxR activity. Calculate the activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Quantification of (R)-Lipoic Acid and (R)-DHLA by HPLC

This protocol provides a general framework for the separation and quantification of R-LA and R-DHLA using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[7][8][9]

Materials:

  • HPLC system with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Standards of (R)-Lipoic Acid and (R)-DHLA

  • Sample preparation reagents (e.g., perchloric acid for protein precipitation, solid-phase extraction cartridges)

Procedure:

  • Sample Preparation:

    • For plasma or tissue homogenates, precipitate proteins by adding an equal volume of cold perchloric acid (e.g., 10%).

    • Centrifuge to pellet the precipitate and collect the supernatant.

    • Further cleanup can be performed using solid-phase extraction (SPE) if necessary.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Use a gradient elution, for example:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to initial conditions

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength (e.g., 215 nm for UV detection of lipoic acid).

  • Analysis:

    • Inject a known volume of the prepared sample and standards.

    • Identify and quantify the peaks corresponding to R-LA and R-DHLA by comparing their retention times and peak areas to the standards.

Enantiomeric Separation and Quantification by LC-MS/MS

This protocol outlines a method for the chiral separation and sensitive quantification of R-LA and S-LA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]

Materials:

  • LC-MS/MS system with a chiral stationary phase column (e.g., CHIRALPAK AD-RH, 150 x 2.1 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Internal standard (e.g., deuterated lipoic acid)

  • Standards of R-LA and S-LA

Procedure:

  • Sample Preparation:

    • Perform protein precipitation of plasma or tissue homogenates using acetonitrile containing the internal standard.

    • Centrifuge and inject the supernatant.

  • LC-MS/MS Conditions:

    • Use a gradient elution program optimized for the chiral column, for example:

      • 0-1 min: 40% B

      • 1-6 min: Linear gradient to 95% B

      • 6-11 min: Hold at 95% B

      • 11-12 min: Return to 40% B

    • Set the flow rate (e.g., 0.3 mL/min) and column temperature (e.g., 30°C).

    • Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each enantiomer and the internal standard.

  • Analysis:

    • Generate a calibration curve using the standards.

    • Quantify the concentration of each enantiomer in the samples based on the peak area ratios relative to the internal standard.

Signaling Pathways and Cellular Context

The enzymatic reduction of R-LA to R-DHLA is integral to the cellular antioxidant defense network and is closely linked to cellular metabolism.

Cellular Reduction of Lipoic Acid and its Role in the Antioxidant Network

Exogenous R-LA is taken up by cells and reduced to R-DHLA by both mitochondrial (LipDH) and cytosolic/mitochondrial (TrxR) enzyme systems, utilizing NADH and NADPH, respectively. R-DHLA is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and also regenerate other key antioxidants, such as Vitamin C and Vitamin E, thereby amplifying the cell's protective capacity against oxidative stress.[13]

G cluster_cell Cellular Compartment cluster_mito Mitochondrion cluster_cyto Cytosol cluster_antioxidant Antioxidant Regeneration LipDH Dihydrolipoamide Dehydrogenase (LipDH) NAD NAD+ LipDH->NAD RDHLA_mito (R)-DHLA LipDH->RDHLA_mito NADH NADH NADH->LipDH RLA_mito (R)-Lipoic Acid RLA_mito->LipDH RDHLA (R)-DHLA RDHLA_mito->RDHLA TrxR Thioredoxin Reductase (TrxR) NADP NADP+ TrxR->NADP RDHLA_cyto (R)-DHLA TrxR->RDHLA_cyto NADPH NADPH NADPH->TrxR RLA_cyto (R)-Lipoic Acid RLA_cyto->TrxR RDHLA_cyto->RDHLA VitC_ox Dehydroascorbate (Oxidized Vitamin C) RDHLA->VitC_ox Reduces GSSG Oxidized Glutathione (GSSG) RDHLA->GSSG Reduces VitC Ascorbate (Vitamin C) VitE_ox Tocopheroxyl Radical (Oxidized Vitamin E) VitC->VitE_ox Reduces VitE α-Tocopherol (Vitamin E) GSH Reduced Glutathione (GSH) RLA_extra (R)-Lipoic Acid (Exogenous) RLA_extra->RLA_mito RLA_extra->RLA_cyto G start Start: Enzyme Source (e.g., Recombinant Protein, Tissue Homogenate) purification Enzyme Purification (e.g., Chromatography) start->purification concentration Protein Concentration Determination (e.g., Bradford Assay) purification->concentration assay_setup Enzyme Activity Assay Setup (Spectrophotometric or Colorimetric) concentration->assay_setup substrate_variation Vary [ (R)-Lipoic Acid ] and [ Coenzyme ] assay_setup->substrate_variation data_acquisition Measure Reaction Rates (ΔAbsorbance / ΔTime) substrate_variation->data_acquisition data_analysis Data Analysis: - Michaelis-Menten Plot - Lineweaver-Burk Plot data_acquisition->data_analysis results Determine Kinetic Parameters: - K_m_ - V_max_ data_analysis->results

References

An In-depth Technical Guide on the Cellular Uptake and Transport of (R)-Dihydrolipoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Dihydrolipoic acid (DHLA), the reduced and biologically active form of (R)-alpha-lipoic acid (R-LA), is a potent antioxidant with significant therapeutic potential. Its efficacy is critically dependent on its absorption, cellular uptake, and subsequent intracellular distribution. This technical guide provides a comprehensive overview of the current understanding of the cellular transport mechanisms governing the disposition of (R)-DHLA. We delve into the key transport proteins implicated in its cellular entry, present available quantitative kinetic data, outline detailed experimental protocols for studying its transport, and visualize the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic benefits of (R)-DHLA.

Introduction

(R)-alpha-lipoic acid is a naturally occurring compound that, upon cellular uptake, is rapidly converted to this compound by NAD(P)H-dependent reductases.[1] DHLA is a powerful antioxidant, capable of regenerating other endogenous antioxidants such as vitamins C and E, and chelating metal ions.[2] Unlike its oxidized form, DHLA possesses two free thiol groups, which are central to its antioxidant activity but also alter its physicochemical properties, including its structure, which is no longer a ring. These differences suggest that the transport mechanisms for R-LA and (R)-DHLA may not be identical. Understanding the specific transporters and pathways involved in (R)-DHLA uptake is crucial for optimizing its delivery and therapeutic efficacy.

Transporters Involved in this compound Uptake

Current research points to two primary families of transporters that may be involved in the cellular uptake of (R)-DHLA: the Sodium-Dependent Multivitamin Transporter (SMVT) and Monocarboxylate Transporters (MCTs).

Sodium-Dependent Multivitamin Transporter (SMVT)

The Sodium-Dependent Multivitamin Transporter (SMVT), encoded by the SLC5A6 gene, is a well-established transporter for alpha-lipoic acid.[3][4] SMVT is a symporter that utilizes the sodium gradient to drive the uptake of its substrates, which include biotin, pantothenic acid, and lipoic acid.[3][4] Given that R-LA is a known substrate, it is highly probable that its reduced form, (R)-DHLA, also interacts with this transporter.

Direct transport studies of radiolabeled (R)-DHLA are limited. However, inhibition studies have provided indirect evidence of its interaction with SMVT. The affinity of DHLA for SMVT appears to be lower than that of its oxidized counterpart, as indicated by a higher inhibition constant (Ki).

Monocarboxylate Transporters (MCTs)

Monocarboxylate transporters are a family of proton-linked transporters responsible for the cellular flux of monocarboxylic acids such as lactate, pyruvate, and ketone bodies.[5] Given that (R)-DHLA is a monocarboxylic acid, MCTs represent another plausible route for its cellular entry. Studies on the intestinal absorption of alpha-lipoic acid using Caco-2 cell monolayers have suggested the involvement of a proton-linked MCT.[6] This is supported by the observation that other monocarboxylic acids inhibit LA transport.[6] While direct evidence for (R)-DHLA transport by MCTs is still forthcoming, the structural similarities to known MCT substrates make this an important area for further investigation.

Quantitative Data on this compound Transport

Quantitative kinetic data for the transport of (R)-DHLA are sparse. The majority of available data pertains to the transport of (R)-alpha-lipoic acid or the inhibition of transport by DHLA. The following tables summarize the currently available quantitative information.

Substrate/InhibitorTransporterCell SystemParameterValueReference
(R)-alpha-Lipoic AcidhSMVTProteoliposomesKm3.9 ± 0.6 µM
(R)-alpha-Lipoic AcidhSMVTProteoliposomesVmax0.98 ± 0.04 nmol/mg/min
alpha-Lipoic Acid (oxidized)hSMVTOocytesKi (IC50)2.7 µM
Dihydrolipoic Acid (reduced)hSMVTOocytesKi (IC50)7.3 µM

Table 1: Kinetic and Inhibition Constants for Lipoic Acid and Dihydrolipoic Acid

Signaling Pathways Regulating Transporter Activity

The cellular uptake of (R)-DHLA is not only dependent on the presence of transporters but also on the signaling pathways that regulate their expression and activity. Protein Kinase C (PKC) and Protein Kinase A (PKA) have been identified as key regulators of both SMVT and MCTs.

Regulation of SMVT

The activity of SMVT is known to be modulated by Protein Kinase C (PKC).[7][8] Phosphorylation of the SMVT protein by PKC can influence its transport activity.[7] For instance, mutating the putative PKC phosphorylation site Thr(286) on hSMVT has been shown to decrease the phorbol 12-myristate 13-acetate (PMA)-induced inhibition of biotin uptake.[7] Additionally, the expression of the SLC5A6 gene is regulated by the availability of its substrates, such as biotin, through mechanisms involving histone biotinylation.[9]

SMVT_Regulation PKC Protein Kinase C SMVT_protein SMVT Protein (Active) PKC->SMVT_protein Phosphorylation SMVT_p Phosphorylated SMVT (Activity Modulated) SMVT_protein->SMVT_p Biotin_uptake (R)-DHLA / Biotin Uptake SMVT_protein->Biotin_uptake Mediates SMVT_p->Biotin_uptake Modulates Biotin Biotin HCS Holocarboxylase Synthetase Biotin->HCS Activates Histones Histones at SMVT Promoter HCS->Histones Biotinylates SMVT_gene SLC5A6 Gene Histones->SMVT_gene Represses Transcription SMVT_mRNA SMVT mRNA SMVT_gene->SMVT_mRNA Transcription SMVT_mRNA->SMVT_protein Translation

Figure 1: Signaling pathways regulating SMVT expression and activity.
Regulation of MCTs

The expression and activity of Monocarboxylate Transporters, particularly MCT1, are also under the control of PKC and PKA signaling pathways.[10][11] Activation of PKC has been shown to increase the Vmax of lactate transport via MCT1, which is associated with an increase in MCT1 expression.[10] Conversely, activation of the PKA pathway has been reported to decrease MCT1 expression and the Vmax of lactate transport.[10]

MCT_Regulation PKC Protein Kinase C MCT1_gene MCT1 Gene PKC->MCT1_gene Upregulates Transcription PKA Protein Kinase A PKA->MCT1_gene Downregulates Transcription MCT1_mRNA MCT1 mRNA MCT1_gene->MCT1_mRNA Transcription MCT1_protein MCT1 Protein MCT1_mRNA->MCT1_protein Translation Monocarboxylate_uptake Monocarboxylate Uptake MCT1_protein->Monocarboxylate_uptake Mediates

Figure 2: PKA and PKC signaling pathways in the regulation of MCT1.

Experimental Protocols

Investigating the cellular uptake of (R)-DHLA requires robust experimental designs. The following sections provide detailed methodologies for key experiments.

Caco-2 Cell Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured on semipermeable filters, differentiates to form a monolayer that models the human small intestinal epithelium.[10][11][12] This model is widely used to study the intestinal absorption of compounds.[10][11][12]

Objective: To determine the permeability of (R)-DHLA across a Caco-2 cell monolayer, simulating intestinal absorption.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Radiolabeled this compound (e.g., ³H or ¹⁴C labeled) or a sensitive analytical method for unlabeled DHLA (e.g., LC-MS/MS)

  • Lucifer yellow for monolayer integrity testing

  • Transepithelial electrical resistance (TEER) meter

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM.

    • Seed cells onto Transwell inserts at a suitable density.

    • Allow cells to differentiate for 21-28 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the transport experiment, measure the TEER of the Caco-2 monolayer. Values should be >200 Ω·cm².

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add HBSS containing a known concentration of (R)-DHLA (with a tracer amount of radiolabeled (R)-DHLA) to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and an aliquot from the apical compartment.

    • Replenish the basolateral compartment with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of (R)-DHLA in the collected samples using liquid scintillation counting (for radiolabeled compound) or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of (R)-DHLA in the receiver compartment.

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration of (R)-DHLA in the donor compartment.

Caco2_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_exp Transport Experiment cluster_analysis Analysis Culture Culture Caco-2 cells Seed Seed cells on Transwell inserts Culture->Seed Differentiate Differentiate for 21-28 days Seed->Differentiate TEER Measure TEER Differentiate->TEER Lucifer_Yellow Lucifer Yellow Assay TEER->Lucifer_Yellow Wash Wash monolayer Lucifer_Yellow->Wash Add_DHLA Add (R)-DHLA to apical side Wash->Add_DHLA Incubate Incubate at 37°C Add_DHLA->Incubate Sample Collect samples from basolateral side Incubate->Sample Quantify Quantify (R)-DHLA (LSC or LC-MS/MS) Sample->Quantify Calculate Calculate Papp Quantify->Calculate

Figure 3: Experimental workflow for the Caco-2 cell permeability assay.
Cellular Uptake Kinetics in a Transporter-Expressing Cell Line

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of (R)-DHLA transport mediated by a specific transporter (e.g., SMVT).

Materials:

  • A cell line overexpressing the transporter of interest (e.g., HEK293 cells transfected with SLC5A6)

  • Control cell line (e.g., mock-transfected HEK293 cells)

  • Culture medium and reagents

  • Uptake buffer (e.g., HBSS)

  • This compound

  • Radiolabeled this compound

  • Stop solution (e.g., ice-cold PBS)

  • Lysis buffer

  • Liquid scintillation counter

Procedure:

  • Cell Culture:

    • Culture both the transporter-expressing and control cell lines to confluence in appropriate multi-well plates.

  • Uptake Assay:

    • Wash the cells with pre-warmed uptake buffer.

    • Add uptake buffer containing varying concentrations of unlabeled (R)-DHLA mixed with a constant amount of radiolabeled (R)-DHLA.

    • Incubate for a short, predetermined time where uptake is linear.

    • Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold stop solution.

    • Lyse the cells with lysis buffer.

  • Quantification:

    • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

    • Determine the protein concentration in each well to normalize the uptake data.

  • Data Analysis:

    • Subtract the uptake in control cells (non-specific uptake) from the uptake in transporter-expressing cells to determine the transporter-mediated uptake.

    • Plot the initial uptake velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Future Directions and Knowledge Gaps

While significant progress has been made in understanding the cellular transport of lipoic acid, several knowledge gaps remain specifically for (R)-DHLA:

  • Direct Transport Kinetics: There is a critical need for studies that directly measure the transport kinetics (Km and Vmax) of (R)-DHLA by SMVT and MCTs using radiolabeled (R)-DHLA.

  • Confirmation of MCT-mediated Transport: Further research is required to definitively confirm whether MCTs are significant transporters of (R)-DHLA in various cell types and tissues.

  • Stereospecificity of DHLA Transport: The transport mechanisms may exhibit stereospecificity. A direct comparison of the transport of (R)-DHLA and (S)-DHLA is warranted.

  • Regulation of Transport by (R)-DHLA: Investigating whether intracellular (R)-DHLA can modulate signaling pathways to influence the expression and activity of its own transporters would provide valuable insights into its autoregulation.

Conclusion

The cellular uptake of this compound is a complex process likely mediated by multiple transport systems, with the Sodium-Dependent Multivitamin Transporter (SMVT) being a key player. The Monocarboxylate Transporters (MCTs) also represent a probable, albeit less characterized, route for its cellular entry. The activity of these transporters is dynamically regulated by signaling pathways involving Protein Kinase C and Protein Kinase A. A deeper understanding of these transport mechanisms and their regulation is essential for the rational design of strategies to enhance the bioavailability and therapeutic efficacy of this potent antioxidant. The experimental protocols and data presented in this guide provide a foundation for future research aimed at elucidating the intricate journey of (R)-DHLA into the cell.

References

interaction of (R)-Dihydrolipoic acid with cellular thiols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Interaction of (R)-Dihydrolipoic Acid with Cellular Thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-α-lipoic acid (R-LA), a naturally occurring dithiol compound, and its reduced form, this compound (R-DHLA), are pivotal in mitochondrial energy metabolism and cellular redox regulation.[1] Exogenously administered R-LA is readily taken up by cells and reduced to R-DHLA by NAD(P)H-dependent enzymes, including thioredoxin reductase and glutathione reductase.[1][2] R-DHLA, a potent antioxidant, directly interacts with and modulates the cellular thiol pool, which primarily consists of glutathione (GSH), thioredoxin (Trx), and protein cysteine residues. This technical guide elucidates the multifaceted interactions between R-DHLA and cellular thiols, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways. Understanding these interactions is critical for harnessing the therapeutic potential of R-LA and R-DHLA in conditions associated with oxidative stress and redox imbalance.

Introduction to (R)-DHLA and Cellular Thiols

This compound (R-DHLA) is the reduced, and more potent antioxidant, form of (R)-lipoic acid.[3] It is characterized by two free thiol groups, which are responsible for its significant reducing capacity.[4] The cellular thiol landscape is dominated by low-molecular-weight thiols, such as glutathione (GSH), and protein-bound thiols within cysteine residues. These thiols are fundamental to maintaining cellular redox homeostasis, defending against oxidative stress, and participating in redox-sensitive signaling pathways.[5][6] The R-LA/R-DHLA redox couple possesses a standard reduction potential of -0.32 V, which is more negative than that of the GSSG/2GSH couple (-0.24 V), enabling R-DHLA to effectively reduce oxidized glutathione (GSSG) and other disulfides.[7]

Cellular Uptake and Reduction of (R)-Lipoic Acid

(R)-Lipoic acid is transported into cells via various mechanisms, including the medium-chain fatty acid transporter and a Na+-dependent vitamin transport system.[1] Once inside the cell, R-LA is reduced to R-DHLA in both the mitochondria and the cytosol.[2]

  • Mitochondria: Dihydrolipoamide dehydrogenase reduces R-LA to R-DHLA.[2]

  • Cytosol: Glutathione reductase and thioredoxin reductase are the primary enzymes responsible for the reduction of R-LA.[2]

This enzymatic reduction is crucial as R-DHLA is the primary bioactive form responsible for most of the antioxidant and redox-modulating effects attributed to R-LA supplementation.[3][8]

cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytosol Cytosol cluster_mitochondria Mitochondrion R-LA_ext (R)-Lipoic Acid R-LA_cyt (R)-Lipoic Acid R-LA_ext->R-LA_cyt Transport R-DHLA_cyt This compound R-LA_cyt->R-DHLA_cyt Reduction R-LA_mit (R)-Lipoic Acid R-LA_cyt->R-LA_mit R-DHLA_ext This compound R-DHLA_cyt->R-DHLA_ext Release GR Glutathione Reductase GR->R-DHLA_cyt NADP_cyt NADP+ GR->NADP_cyt TrxR Thioredoxin Reductase TrxR->R-DHLA_cyt TrxR->NADP_cyt NADPH_cyt NADPH NADPH_cyt->GR NADPH_cyt->TrxR R-DHLA_mit This compound R-LA_mit->R-DHLA_mit Reduction LADH Dihydrolipoamide Dehydrogenase LADH->R-DHLA_mit NAD_mit NAD+ LADH->NAD_mit NADH_mit NADH NADH_mit->LADH

Cellular uptake and reduction of (R)-Lipoic Acid to (R)-DHLA.

Direct Interactions of (R)-DHLA with Cellular Thiol Systems

R-DHLA directly participates in thiol-disulfide exchange reactions with key cellular redox buffers, including the glutathione and thioredoxin systems.[9]

Interaction with the Glutathione System

R-DHLA can directly reduce glutathione disulfide (GSSG) to regenerate two molecules of reduced glutathione (GSH). This reaction helps maintain a high GSH/GSSG ratio, which is crucial for cellular antioxidant defense.

Reaction: R-DHLA + GSSG → R-LA + 2 GSH

Furthermore, R-DHLA can facilitate the uptake of cystine (the disulfide form of cysteine) by reducing it to cysteine extracellularly. Cysteine is a rate-limiting substrate for GSH synthesis, so this action can indirectly boost intracellular GSH levels.[1][10]

Interaction with the Thioredoxin System

The thioredoxin (Trx) system, comprising Trx, thioredoxin reductase (TrxR), and NADPH, is a central antioxidant and redox-regulatory system.[11] R-DHLA can interact with this system in several ways:

  • Regeneration of Oxidized Trx: R-DHLA can potentially reduce oxidized thioredoxin (Trx-S₂), although the primary reducing agent is TrxR.

  • Denitrosation: Both R-DHLA and Trx can catalyze the denitrosation of S-nitrosothiols (SNOs), which are important signaling molecules. This process regenerates the free thiol and releases nitroxyl (HNO).[12]

  • Enzyme Inhibition: R-DHLA has been shown to directly inhibit human neutrophil elastase, likely by disrupting its disulfide bonds, an effect also observed with Trx.[13]

cluster_glutathione Glutathione System cluster_thioredoxin Thioredoxin System R-DHLA This compound (R-S(H)-S(H)) R-LA (R)-Lipoic Acid (R-S-S) R-DHLA->R-LA GSH Reduced Glutathione (2 GSH) R-DHLA->GSH Reduces Cysteine Cysteine R-DHLA->Cysteine Reduces Trx_red Reduced Thioredoxin (Trx-(SH)₂) R-DHLA->Trx_red Reduces Protein_SH Reduced Protein (Protein-SH) R-DHLA->Protein_SH Denitrosates R-LA->R-DHLA Cellular Reduction GSSG Oxidized Glutathione (GSSG) GSSG->R-DHLA GSH_synthesis GSH Synthesis Cysteine->GSH_synthesis Cystine Cystine Cystine->R-DHLA Trx_ox Oxidized Thioredoxin (Trx-S₂) Trx_ox->R-DHLA Trx_red->Protein_SH Reduces Disulfides & Denitrosates Protein_SNO S-Nitrosated Protein (Protein-SNO) Protein_SNO->R-DHLA Protein_SNO->Trx_red

Direct interactions of (R)-DHLA with cellular thiol systems.

Quantitative Impact on Cellular Thiol Status

The administration of R-LA or R-DHLA can significantly alter the levels and redox state of cellular thiols. The effects can vary based on cell type, concentration, and the underlying metabolic state of the cells.

Table 1: Effects of Lipoic Acid and Dihydrolipoic Acid on Total Thiols in Human Erythrocytes

Data summarized from a study on human erythrocytes incubated for 18-22.5 hours without added glucose.[14]

CompoundConcentrationCell TypeEffect on Total Cellular Thiols
Lipoic Acid1 mMNon-diabeticGreater loss of thiols compared to control
DiabeticGreater loss of thiols compared to control
Dihydrolipoic Acid1 mMNon-diabeticLess thiol loss than Lipoic Acid
DiabeticLess thiol loss than Lipoic Acid
Lipoic Acid0.1 mMNon-diabeticSignificantly lower than control
Dihydrolipoic Acid0.1 mMNon-diabeticNo significant difference from control
Dihydrolipoic Acid0.1 mMDiabeticReduction in thiol levels compared to control
Table 2: Effects of (R)-Lipoic Acid on Intracellular Glutathione in 3T3-L1 Adipocytes

Data from a study on 3T3-L1 adipocytes.[15][16]

CompoundPreincubation TimeEffect on Intracellular GSH Levels
(R)-Lipoic Acid< 12 hoursNo significant change
(R)-Lipoic Acid24 - 48 hoursSignificant increase

These studies highlight that while R-DHLA is generally protective of cellular thiols, the effects are context-dependent. Under conditions of metabolic stress (e.g., no glucose), high concentrations may still lead to some thiol depletion, although less so than its oxidized form.[14] Longer-term incubation with R-LA can upregulate GSH synthesis.[15]

Modulation of Thiol-Dependent Signaling Pathways

R-DHLA influences cellular function not only by direct antioxidant action but also by modulating redox-sensitive signaling pathways.

The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).[17] Keap1 is a cytosolic repressor of Nrf2 that facilitates its degradation. Under oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to the release and nuclear translocation of Nrf2.

R-DHLA has been shown to activate the Nrf2 pathway. This activation leads to the upregulation of downstream targets like heme oxygenase-1 (HO-1), which has potent anti-inflammatory and antioxidant effects.[18] The mechanism may involve the modulation of upstream kinases like ERK, which can phosphorylate and activate Nrf2.[18]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHLA (R)-DHLA Keap1_Nrf2 Keap1-Nrf2 Complex DHLA->Keap1_Nrf2 Inhibits formation via redox modification of Keap1 ERK ERK pERK p-ERK ERK->pERK Nrf2 Nrf2 pERK->Nrf2 Phosphorylates & Activates Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Promotes Transcription Cell_Protection Anti-inflammatory & Antioxidant Effects Genes->Cell_Protection Leads to

Modulation of the Nrf2/HO-1 signaling pathway by (R)-DHLA.

Experimental Protocols

Accurate measurement of cellular thiols and their response to R-DHLA requires specific and robust methodologies.

Protocol for Quantifying Global Cellular Thiol-Disulfide Status

This protocol provides a framework for the separate quantification of low-molecular-weight thiols (like GSH) and protein thiols in their reduced and oxidized forms.[19][20]

cluster_supernatant Supernatant (Low-Molecular-Weight Thiols) cluster_pellet Pellet (Proteins) Start 1. Cell Harvesting - Trypsinize and wash cells in PBS. TCA 2. TCA Precipitation - Add Trichloroacetic Acid (TCA) to 10%. - Centrifuge to separate supernatant and pellet. Start->TCA S1 Aliquot 1 (Total GSH) - Reduce with TCEP. - Derivatize with NPM. - Quantify via HPLC. TCA->S1 Supernatant S2 Aliquot 2 (GSSG) - Block free thiols with NEM. - Reduce with TCEP. - Derivatize with NPM. - Quantify via HPLC. TCA->S2 P1 Aliquot 1 (Reduced Protein Thiols - PSH) - Solubilize in SDS with NEM to block free thiols. - Quantify remaining NEM via absorbance. TCA->P1 Pellet P2 Aliquot 2 (Total Protein Thiols - PStotal) - Solubilize in SDS. - Reduce all disulfides with borohydride (BH). - Quantify total thiols with 4-DPS. TCA->P2 P3 Aliquot 3 (Protein S-Glutathionylation - PSSG) - Solubilize in urea. - Reduce with THP. - Derivatize with SBD-F. - Quantify via HPLC. TCA->P3 Calculations Calculations - GSH = Total GSH - (2 * GSSG) - Protein Disulfides (PSSP) = (PStotal - PSH) / 2 S2->Calculations P2->Calculations

References

The Discovery and Scientific Journey of Dihydrolipoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolipoic acid (DHLA), the reduced form of α-lipoic acid (ALA), stands as a pivotal molecule in cellular metabolism and antioxidant defense. Its unique properties, including its ability to act as a potent antioxidant in both aqueous and lipid phases and its role in regenerating other key antioxidants, have made it a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the discovery, history, and key research findings related to dihydrolipoic acid, tailored for professionals in the fields of research, science, and drug development.

A Historical Perspective: The Unveiling of a Potent Antioxidant

The journey of dihydrolipoic acid is intrinsically linked to the discovery of its oxidized counterpart, α-lipoic acid. The timeline below highlights the key milestones in this scientific endeavor.

YearKey Discovery/MilestoneKey Contributor(s)Significance
1951 Isolation of "acetate-replacing factor" from liver, later identified as α-lipoic acid.[1][2]Lester J. Reed and his teamThis foundational discovery identified a crucial cofactor for pyruvate dehydrogenase.[1][3]
1950s Elucidation of the structure of lipoic acid and its role as a coenzyme in α-keto acid dehydrogenase complexes.Lester J. Reed's group and othersEstablished the biochemical function of the lipoic acid/dihydrolipoic acid redox couple in cellular energy metabolism.
Late 1980s-Early 1990s Recognition of the potent antioxidant properties of both lipoic acid and dihydrolipoic acid.Various researchersShifted the focus of research towards the therapeutic potential of these compounds in conditions associated with oxidative stress.
1990s-Present Extensive research into the mechanisms of action of DHLA, including its ability to regenerate other antioxidants (Vitamins C and E, glutathione), chelate metals, and modulate signaling pathways.Numerous research groups worldwideUncovered the multifaceted roles of DHLA beyond its coenzyme function, highlighting its potential in various disease models.

Physicochemical and Antioxidant Properties of Dihydrolipoic Acid

The efficacy of dihydrolipoic acid as a biological antioxidant is rooted in its chemical structure and redox properties. The presence of two thiol groups makes it a powerful reducing agent.

Physicochemical Properties
PropertyValueSignificance
Molecular Formula C₈H₁₆O₂S₂
Molecular Weight 208.34 g/mol
Redox Potential (E₀' of LA/DHLA couple) -0.32 V[4][5]This low redox potential makes DHLA a strong reducing agent, capable of regenerating other antioxidants.
pKa (Thiol Groups) ~10.6[5]The acidity of the thiol groups is crucial for their antioxidant activity, as the thiolate anion is a key reactive species.
pKa (Carboxylic Acid) ~4-5[5]Influences the overall charge and solubility of the molecule at physiological pH.
Solubility Soluble in organic solvents (ethanol, DMSO, dimethylformamide) at ~30 mg/mL.[6] Sparingly soluble in aqueous buffers (~0.25 mg/mL in 1:8 ethanol:PBS, pH 7.2).[6]Its amphiphilic nature allows it to function in both lipid and aqueous environments.
Antioxidant Activity: Rate Constants for Scavenging Reactive Oxygen Species (ROS)

Dihydrolipoic acid is a versatile antioxidant capable of neutralizing a wide array of reactive oxygen species.

Reactive Oxygen Species (ROS)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Comments
Superoxide Radical (O₂⁻) 3.3 x 10⁵[7][8] - 4.8 x 10⁵[9]DHLA is an effective scavenger of superoxide radicals.
Hydroxyl Radical (•OH) Potent scavenger[4][10]While specific rate constants are not readily available in the reviewed literature, multiple sources confirm its high reactivity towards this damaging radical.
Peroxyl Radicals (ROO•) Efficient scavenger[11]DHLA effectively acts as a chain-breaking antioxidant by scavenging peroxyl radicals.[11]
Hypochlorous Acid (HOCl) Powerful scavenger[4][10]DHLA can protect against the damaging effects of this oxidant produced by immune cells.
Trichloromethylperoxyl Radical (CCl₃O₂•) Good scavenger[10]Demonstrates broad-spectrum radical scavenging activity.

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in dihydrolipoic acid research.

Synthesis of Dihydrolipoic Acid from α-Lipoic Acid

This protocol describes the reduction of the disulfide bond in α-lipoic acid to yield dihydrolipoic acid using sodium borohydride.

Materials:

  • α-Lipoic acid

  • Sodium bicarbonate (NaHCO₃)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 2M Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas

  • Sonicator

  • Ice bath

  • Stir plate and stir bar

  • Rotary evaporator

Procedure: [12]

  • Suspend α-lipoic acid (e.g., 5.15 g, 25.0 mmol) in 125 mL of deionized water.

  • Add sodium bicarbonate (2.10 g, 25.0 mmol) and sonicate the mixture to form the sodium salt of lipoic acid, resulting in a pale yellow solution.

  • Cool the solution in an ice bath.

  • With stirring, add solid sodium borohydride (1.90 g, 50.0 mmol) in small portions over 20 minutes.

  • Continue stirring the solution at ice bath temperature for another 30 minutes, and then at room temperature for 30 minutes. The solution will become cloudy.

  • Cool the cloudy solution in an ice bath and slowly add 2M hydrochloric acid to adjust the pH to approximately 1. A vigorous evolution of hydrogen gas will occur as the excess sodium borohydride decomposes, and an oily liquid will separate.

  • Perform the following steps under a nitrogen atmosphere to the extent possible to prevent re-oxidation of DHLA.

  • Extract the mixture with three 50 mL portions of chloroform.

  • Combine the chloroform extracts and dry them over magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure at room temperature using a rotary evaporator.

  • Further dry the resulting colorless oil under vacuum to remove any residual solvent.

  • The final product is dihydrolipoic acid (expect ~5.2 g, 100% yield). Store the product at -20°C under a nitrogen atmosphere.

Assessment of Antioxidant Capacity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.

Materials:

  • Dihydrolipoic acid (DHLA)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure: [13][14][15]

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color. Keep it protected from light.

  • Preparation of test solutions: Prepare a stock solution of DHLA in a suitable solvent (e.g., ethanol). From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • In a 96-well plate, add a specific volume (e.g., 100 µL) of each DHLA dilution to separate wells.

    • Add the same volume of the positive control dilutions to their respective wells.

    • Add the solvent alone to a well to serve as a blank.

    • To initiate the reaction, add a specific volume (e.g., 100 µL) of the DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of DHLA. The IC₅₀ value, which is the concentration of DHLA required to scavenge 50% of the DPPH radicals, can be determined from this graph.[2][16][17][18]

Analysis of Nrf2 Pathway Activation by Western Blot

Western blotting can be used to assess the activation of the Nrf2 signaling pathway by measuring the nuclear translocation of Nrf2.

Materials:

  • Cell line of interest (e.g., hepatocytes, endothelial cells)

  • Dihydrolipoic acid (DHLA)

  • Cell culture medium and supplements

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic/loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure: [19][20][21][22]

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with different concentrations of DHLA for a specified period. Include an untreated control group.

  • Cell Lysis and Fractionation: After treatment, wash the cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: To confirm the purity of the fractions and to normalize the data, probe separate blots with antibodies against Lamin B1 (for the nuclear fraction) and β-actin or GAPDH (for the cytoplasmic fraction and as a loading control). An increase in the Nrf2 protein level in the nuclear fraction of DHLA-treated cells compared to the control indicates Nrf2 activation.

Dihydrolipoic Acid and Cellular Signaling Pathways

Dihydrolipoic acid has been shown to modulate several key signaling pathways involved in cellular stress response, inflammation, and metabolism.

The Nrf2/HO-1 Antioxidant Response Pathway

DHLA is a known activator of the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_nucleus Nucleus DHLA Dihydrolipoic Acid (DHLA) Keap1 Keap1 DHLA->Keap1 Inactivates OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inactivates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Transcription GCLC Glutamate-Cysteine Ligase (GCL) ARE->GCLC Induces Transcription NQO1 NQO1 ARE->NQO1 Induces Transcription AntioxidantDefense Enhanced Antioxidant Defense HO1->AntioxidantDefense GCLC->AntioxidantDefense NQO1->AntioxidantDefense

DHLA activates the Nrf2/HO-1 antioxidant response pathway.
The PI3K/Akt/mTOR Signaling Pathway

DHLA has been implicated in the modulation of the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Activates PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits DHLA Dihydrolipoic Acid (DHLA) DHLA->Akt Modulates

DHLA can modulate the PI3K/Akt/mTOR signaling pathway.

Conclusion

Dihydrolipoic acid has evolved from being recognized solely as a metabolic cofactor to a molecule of significant therapeutic interest. Its robust antioxidant capabilities, coupled with its ability to influence key cellular signaling pathways, underscore its potential in the development of novel therapeutic strategies for a range of diseases underpinned by oxidative stress and inflammation. This guide provides a comprehensive overview of the fundamental knowledge surrounding DHLA, offering a valuable resource for researchers and drug development professionals seeking to harness its therapeutic potential. Further research to precisely quantify its reactivity with all major ROS and to fully elucidate its complex interactions with cellular signaling networks will undoubtedly pave the way for new and innovative clinical applications.

References

(R)-Dihydrolipoic Acid in Cellular Redox Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (R)-α-lipoic acid (R-LA) and its reduced form, (R)-dihydrolipoic acid (R-DHLA), constitute a potent redox couple that plays a crucial role in mitochondrial energy metabolism and cellular signaling.[1] R-DHLA, a powerful dithiol antioxidant, is central to modulating the cellular redox environment. It not only directly scavenges reactive oxygen species (ROS) and chelates transition metals but also indirectly bolsters the cellular antioxidant defense network by regenerating key antioxidants like vitamins C and E, and glutathione.[2][3] This guide provides an in-depth examination of the mechanisms by which R-DHLA influences critical cellular redox signaling pathways, including the Nrf2 antioxidant response, NF-κB-mediated inflammation, and insulin signaling. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.

Core Redox Properties of this compound

(R)-lipoic acid is the naturally occurring enantiomer and an essential cofactor for mitochondrial enzyme complexes.[4][5][6] In vivo, R-LA is reduced to R-DHLA by NAD(P)H-dependent enzymes, including thioredoxin reductase and glutathione reductase.[1] The R-LA/R-DHLA pair has a standard reduction potential of -0.32 V, making it a stronger reducing agent than the glutathione/glutathione disulfide (GSH/GSSG) couple (-0.24 V).[2][7] This low redox potential enables R-DHLA to exert significant influence over the cellular redox state.

Direct Antioxidant Actions:

  • Radical Scavenging: R-DHLA is an effective scavenger of various reactive oxygen species, including peroxyl radicals, hydroxyl radicals, and hypochlorous acid.[2][8][9] Unlike its oxidized form, R-DHLA is a potent direct chain-breaking antioxidant in both aqueous and membrane phases.[9]

  • Metal Chelation: R-DHLA can chelate redox-active transition metals such as copper and iron, preventing them from participating in Fenton reactions that generate highly damaging hydroxyl radicals.[3][10] It has been shown to inhibit iron- and copper-catalyzed ascorbate oxidation without removing the metal ions from the active sites of enzymes like superoxide dismutase or aconitase.[10]

Indirect Antioxidant Actions:

  • Regeneration of Other Antioxidants: A key feature of R-DHLA is its ability to regenerate other vital antioxidants. It can reduce the tocopheroxyl radical to regenerate Vitamin E and the ascorbyl radical to regenerate Vitamin C (ascorbate).[2][3][9]

  • Support of the Glutathione System: R-DHLA contributes to maintaining the cellular pool of reduced glutathione (GSH), a critical endogenous antioxidant, by reducing GSSG back to GSH.[2][3]

Modulation of Key Signaling Pathways

R-DHLA's influence extends beyond direct antioxidant activity to the modulation of complex signaling networks that govern cellular responses to stress, inflammation, and metabolic state.

The Nrf2/HO-1 Antioxidant Response Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12] Oxidative or electrophilic stress disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of target genes like Heme Oxygenase-1 (HO-1).[11][12]

R-DHLA and its precursor R-LA are potent activators of the Nrf2 pathway.[13][14] This activation is a key mechanism for its anti-inflammatory and neuroprotective effects.[13] Studies have shown that DHLA treatment increases the expression of Nrf2 and HO-1, which in turn counteracts the intracellular production of ROS and suppresses inflammatory responses, such as those mediated by the NLRP3 inflammasome.[13][15]

Caption: R-DHLA promotes Nrf2 nuclear translocation and cytoprotective gene expression.

The NF-κB Inflammatory Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation.[16] In its inactive state, NF-κB (typically a p50/p65 heterodimer) is held in the cytoplasm by an inhibitory protein called IκBα.[17] Pro-inflammatory stimuli, such as TNF-α, trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα.[17][18] This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and adhesion molecules.[16][18]

R-LA and R-DHLA have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory properties.[19] This inhibition can occur independently of their antioxidant function.[19][20] Evidence suggests that R-LA can directly inhibit the activity of the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB nuclear translocation.[19][20]

NFkB_Pathway Figure 2: R-DHLA/R-LA Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates (P) RDHLA (R)-DHLA / R-LA RDHLA->IKK inhibits NFkB NF-κB (p50/p65) IkBa->NFkB sequesters Proteasome Proteasomal Degradation IkBa->Proteasome degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation DNA κB Site NFkB_n->DNA binds Genes Pro-inflammatory Genes (IL-6, VCAM-1) DNA->Genes activates transcription Inflammation Inflammation Genes->Inflammation

Caption: R-DHLA/R-LA inhibits IKK, preventing NF-κB-mediated inflammation.

The Insulin Signaling Pathway

The insulin signaling pathway is critical for regulating glucose homeostasis. R-LA has demonstrated therapeutic potential in improving insulin sensitivity and managing diabetic complications.[1][21][22] The effects of R-LA and R-DHLA on this pathway are complex, exhibiting both pro-oxidant and antioxidant actions.[4][22]

Acutely, R-LA can act as a pro-oxidant to stimulate components of the insulin signaling cascade, such as the PI3K/Akt pathway, leading to increased glucose uptake by muscle and fat cells.[1][22] Chronically, its antioxidant properties protect the insulin signaling pathway from oxidative stress-induced insulin resistance.[22][23] By reducing oxidative stress, R-DHLA helps preserve the function of key signaling molecules, thereby enhancing peripheral glucose utilization.[22]

Insulin_Pathway Figure 3: R-DHLA/R-LA Modulation of Insulin Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K activates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter translocation Glucose_in Glucose Glucose_out Glucose Glucose_out->Glucose_in uptake GLUT4 Akt Akt PI3K->Akt activates Akt->GLUT4_vesicle promotes RDHLA (R)-DHLA / R-LA RDHLA->PI3K stimulates OxStress Oxidative Stress RDHLA->OxStress quenches OxStress->IR inhibits

Caption: R-DHLA/R-LA enhances glucose uptake via the insulin signaling pathway.

Quantitative Data Presentation

The antioxidant efficacy and biological activity of R-DHLA have been quantified in various experimental systems.

Table 1: Comparative Antioxidant and Biological Activities

Parameter This compound (R-DHLA) (R)-Lipoic Acid (R-LA) Reference(s)
Radical Scavenging
Peroxynitrite (ONOO⁻) High scavenging ability Lower scavenging ability [24][25]
ABTS⁺ radical High scavenging ability Lower scavenging ability [24][25]
DPPH radical High scavenging ability Lower scavenging ability [24][25]
Protective Effects
AAPH-induced methyl linoleate oxidation ~2.2-fold more effective than LA Baseline [24][25]
AAPH-induced erythrocyte hemolysis Scavenges ~2.0 radicals Scavenges ~1.5 radicals [24][25]
Pro-oxidant Activity
DNA degradation with Cu²⁺ Accelerates degradation No significant effect [24]
Iron-dependent lipid peroxidation Can accelerate by reducing Fe³⁺ to Fe²⁺ Can inhibit the pro-oxidant action of DHLA [8]
Anti-inflammatory Effects
LPS-induced NLRP3 inflammasome activation Significantly reduces NLRP3, caspase-1, IL-1β Not specified [13]

| Optimal dose in LPS-induced rat model | 30 mg/kg (intraperitoneal) | Not applicable |[13] |

Experimental Protocols

The study of R-DHLA in cellular redox signaling involves a variety of specialized techniques. Below are outlines of key experimental methodologies.

Measurement of Cellular Redox Status

A. Using Redox-Sensitive Green Fluorescent Protein (roGFP):

This method allows for real-time, ratiometric assessment of the redox state within specific subcellular compartments of living cells.[26]

  • Principle: roGFP is a genetically encoded sensor with engineered cysteine residues. Its fluorescence excitation spectrum shifts depending on whether these cysteines are in a reduced (dithiol) or oxidized (disulfide) state.[26] The ratio of fluorescence emission following excitation at ~405 nm (oxidized) and ~488 nm (reduced) provides a quantitative measure of the redox potential.[26]

  • Protocol Outline:

    • Transduction: Target cells (e.g., MDA-MB-231) are transduced with an adenovirus expressing roGFP targeted to a specific compartment (e.g., cytosol or mitochondria).[26]

    • Treatment: Cells are treated with the compound of interest (e.g., R-DHLA) for a specified duration. Control groups may be treated with known oxidants (e.g., H₂O₂) or reductants.

    • Data Acquisition: Fluorescence is measured using either a flow cytometer or a fluorescence microscope equipped with the appropriate filter sets for 405 nm and 488 nm excitation and ~525 nm emission.[26]

    • Analysis: The ratio of the 405/488 nm excitation signals is calculated for each cell or region of interest. An increase in this ratio indicates a shift towards a more oxidizing environment.

B. Using NAD(P)H Autofluorescence and FLIM:

This technique assesses the mitochondrial redox state by measuring the autofluorescence of the reduced pyridine nucleotides NADH and NADPH.[27][28]

  • Principle: NADH and NADPH are naturally fluorescent in their reduced state but not in their oxidized state (NAD⁺, NADP⁺). Changes in fluorescence intensity reflect shifts in the metabolic and redox balance.[28] Fluorescence Lifetime Imaging Microscopy (FLIM) can further distinguish between NADH and NADPH based on their different fluorescence lifetimes when bound to enzymes.[27]

  • Protocol Outline:

    • Cell Preparation: Cells are cultured on imaging-appropriate dishes (e.g., glass-bottom dishes).

    • Imaging: Live-cell imaging is performed using a confocal or multiphoton microscope capable of detecting autofluorescence (e.g., excitation at ~340-360 nm, emission at ~450 nm).

    • Metabolic Challenge (Optional): To specifically probe the mitochondrial pool, cells can be sequentially treated with an uncoupler like FCCP (to oxidize NADH) and an electron transport chain inhibitor like rotenone (to maximally reduce NADH).[28]

    • Analysis: Changes in NAD(P)H fluorescence intensity or lifetime are quantified to infer changes in the cellular redox state.

General Experimental Workflow for Pathway Analysis

The following workflow is commonly used to investigate the effect of R-DHLA on a specific signaling pathway, such as Nrf2 or NF-κB.

Workflow Figure 4: General Workflow for Signaling Pathway Analysis A 1. Cell Culture (e.g., AGS, Raw264.7) B 2. Treatment - Vehicle Control - Stimulus (e.g., LPS, TNF-α) - Stimulus + (R)-DHLA (various doses) A->B C 3. Cell Lysis & Protein Extraction (Cytoplasmic & Nuclear Fractions) B->C F 6. Quantitative PCR (qPCR) - Measure mRNA levels of target genes (e.g., IL-6, HO-1) B->F D 4. Western Blot Analysis - p-IKK, p-IκBα, HO-1, Nrf2 - Loading Control (e.g., β-actin, Lamin B) C->D E 5. Immunofluorescence - Visualize Nrf2 or p65 translocation C->E G 7. Data Analysis - Densitometry - Statistical Analysis D->G F->G

References

(R)-Dihydrolipoic Acid: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Dihydrolipoic acid (R-DHLA), the reduced form of R-alpha-lipoic acid, is emerging as a potent therapeutic agent with a diverse range of cellular targets. This technical guide provides an in-depth analysis of the core mechanisms of R-DHLA, focusing on its potential as a modulator of key signaling pathways and cellular processes implicated in a variety of diseases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanisms of action to facilitate further research and drug development efforts.

Core Therapeutic Targets and Mechanisms of Action

(R)-DHLA exerts its therapeutic effects through a multi-pronged approach, primarily centered around its powerful antioxidant properties and its ability to modulate critical signaling networks. Unlike its oxidized form, R-alpha-lipoic acid (R-LA), R-DHLA possesses two free thiol groups, which contribute to its enhanced antioxidant capacity and its ability to participate in a wider range of redox reactions.[1][2]

Potent Antioxidant and Redox Modulator

R-DHLA is a versatile antioxidant, capable of acting in both aqueous and lipid cellular compartments.[1][3] It directly scavenges a variety of reactive oxygen species (ROS), including peroxyl radicals.[3] Furthermore, R-DHLA plays a crucial role in the regeneration of other endogenous antioxidants, such as vitamin C and vitamin E, thereby amplifying the cell's overall antioxidant defense system.[3][4]

Key Antioxidant Actions:

  • Direct Radical Scavenging: Efficiently neutralizes peroxyl radicals.[3]

  • Regeneration of Other Antioxidants: Reduces the oxidized forms of vitamin C and E.[3][4]

  • Metal Chelation: Binds to transition metals, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[4][5]

Modulation of the Nrf2/HO-1 Antioxidant Response Pathway

A key mechanism through which R-DHLA confers cellular protection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by agents like R-DHLA, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1).[6] This leads to an upregulation of the cell's intrinsic antioxidant defenses.

Nrf2_Pathway cluster_nucleus Nuclear Events RDHLA (R)-DHLA Keap1 Keap1 RDHLA->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->Genes Activates Transcription Protection Cellular Protection Genes->Protection

Figure 1: (R)-DHLA-mediated activation of the Nrf2/HO-1 pathway.
Attenuation of NF-κB-Mediated Inflammation

Chronic inflammation is a key driver of many diseases. R-DHLA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[4] NF-κB activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. By preventing the translocation of NF-κB to the nucleus, R-DHLA can effectively dampen the inflammatory cascade.

NFkB_Pathway cluster_nucleus Nuclear Events RDHLA (R)-DHLA IKK IKK Complex RDHLA->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation DNA κB Sites NFkB->DNA Binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Activates Transcription Inflammation Inflammation Genes->Inflammation

Figure 2: Inhibition of the NF-κB inflammatory pathway by (R)-DHLA.
Enhancement of Mitochondrial Function

Mitochondrial dysfunction is a hallmark of aging and many chronic diseases. R-DHLA can improve mitochondrial function by protecting against oxidative damage and supporting the electron transport chain.[8][9] It has been shown to decrease mitochondrial superoxide radical formation.[9] By maintaining mitochondrial integrity and efficiency, R-DHLA can enhance cellular energy production and reduce the generation of damaging ROS.

Modulation of Insulin Signaling

In the context of metabolic diseases such as diabetes, R-DHLA is believed to improve insulin sensitivity.[10][11] While much of the research has been conducted with alpha-lipoic acid, the conversion to DHLA is considered the active step.[10] The proposed mechanisms involve the enhancement of glucose uptake in muscle cells and the modulation of signaling pathways involved in glucose metabolism.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of (R)-DHLA and its precursor, alpha-lipoic acid.

ParameterCell/Animal ModelTreatmentResultReference
Antioxidant Activity
Superoxide Radical ScavengingIn vitroDHLA homologuesDHLA homologues with shorter hydrocarbon tails showed greater scavenging ability.[12][12]
Peroxyl Radical ScavengingAqueous solutionDHLA homologuesNo significant difference among homologues with different chain lengths.[12][12]
Lipid Peroxidation InhibitionMembranesDHLA homologuesDHLA was the most effective inhibitor.[12][12]
Nrf2/HO-1 Pathway Activation
Nrf2 and HO-1 ExpressionLPS-induced ratsDHLAIncreased expression of Nrf2 and HO-1.[6][7][6][7]
NF-κB Pathway Inhibition
NO and PGE₂ FormationLPS-stimulated RAW 264.7 cellsDHLA/LASignificantly inhibited NO and PGE₂ formation.[13][13]
iNOS Protein ExpressionTPA-treated mouse skinDHLAMarkedly inhibited iNOS protein expression.[13][13]
Metabolic Effects
Blood Glucose LevelsDiabetic ratsDHLASignificant reduction in blood glucose levels.[14][14]
Acetoacetate LevelsDiabetic ratsDHLAReduced by more than two-fold.[14][14]
Liver GlycogenDiabetic ratsDHLALevels brought to near normal.[14][14]
Fatty Acid SynthesisDiabetic ratsDHLAImpaired synthesis was corrected to a significant extent.[14][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols relevant to the study of (R)-DHLA's therapeutic targets.

Protocol 1: Assessment of Antioxidant Capacity

Antioxidant_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Prepare (R)-DHLA and Control Solutions Mix Mix Sample with Radical Solution (e.g., DPPH, ABTS) Sample->Mix Incubate Incubate at Specific Temperature and Time Mix->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate Calculate % Inhibition or Scavenging Activity Measure->Calculate Compare Compare with Standard (e.g., Trolox, Vitamin C) Calculate->Compare

Figure 3: General workflow for in vitro antioxidant capacity assays.

Objective: To quantify the radical scavenging activity of (R)-DHLA.

Methods:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of (R)-DHLA.

    • Mix the (R)-DHLA solutions with the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.[15]

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol or PBS to a specific absorbance at 734 nm.

    • Add various concentrations of (R)-DHLA to the ABTS•+ solution.

    • Incubate at room temperature for a defined period.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity.

Protocol 2: Measurement of Nrf2 Activation

Nrf2_Activation_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis_methods Analysis Methods Seed Seed Cells (e.g., HepG2, ARE-luciferase reporter cells) Treat Treat with (R)-DHLA at various concentrations and times Seed->Treat WesternBlot Western Blot for Nrf2 (nuclear fraction) and HO-1 (whole cell lysate) Treat->WesternBlot qRT_PCR qRT-PCR for Nrf2 and HO-1 mRNA levels Treat->qRT_PCR Luciferase Luciferase Reporter Assay (for ARE activity) Treat->Luciferase

Figure 4: Experimental workflow for assessing Nrf2 activation.

Objective: To determine if (R)-DHLA activates the Nrf2 pathway.

Methods:

  • Western Blotting:

    • Treat cells with (R)-DHLA.

    • Isolate nuclear and cytoplasmic protein fractions.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against Nrf2 and HO-1.

    • Use a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic/whole cell).

    • Incubate with HRP-conjugated secondary antibodies and detect with chemiluminescence.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Treat cells with (R)-DHLA.

    • Isolate total RNA and synthesize cDNA.

    • Perform qRT-PCR using primers for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

  • ARE-Luciferase Reporter Assay:

    • Use a cell line stably transfected with a luciferase reporter construct driven by an ARE promoter.

    • Treat cells with (R)-DHLA.

    • Measure luciferase activity using a luminometer.[16]

Protocol 3: Assessment of NF-κB Activation

NFkB_Activation_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis_methods Analysis Methods Seed Seed Cells (e.g., RAW 264.7 macrophages) Pretreat Pre-treat with (R)-DHLA Seed->Pretreat Stimulate Stimulate with an inflammatory agent (e.g., LPS) Pretreat->Stimulate WesternBlot Western Blot for p-IκBα, IκBα, and p65 (nuclear fraction) Stimulate->WesternBlot ELISA ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) in supernatant Stimulate->ELISA Immunofluorescence Immunofluorescence for p65 nuclear translocation Stimulate->Immunofluorescence

Figure 5: Experimental workflow for assessing NF-κB inhibition.

Objective: To investigate the inhibitory effect of (R)-DHLA on NF-κB activation.

Methods:

  • Western Blotting for NF-κB Pathway Proteins:

    • Pre-treat cells with (R)-DHLA and then stimulate with an inflammatory agent (e.g., LPS).

    • Isolate cytoplasmic and nuclear protein fractions.

    • Perform Western blotting for phosphorylated and total IκBα in the cytoplasm and for the p65 subunit of NF-κB in the nucleus.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect the cell culture supernatant after treatment and stimulation.

    • Use commercial ELISA kits to quantify the levels of secreted pro-inflammatory cytokines such as TNF-α and IL-6.

  • Immunofluorescence Microscopy:

    • Grow cells on coverslips, treat as described above, and then fix and permeabilize.

    • Incubate with an antibody against the p65 subunit of NF-κB.

    • Use a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Visualize the subcellular localization of p65 using a fluorescence microscope to assess nuclear translocation.

Protocol 4: Evaluation of Mitochondrial Function

Mitochondrial_Function_Workflow cluster_prep Preparation cluster_assays Mitochondrial Function Assays Isolate Isolate Mitochondria from Cells or Tissues Treated with (R)-DHLA OCR Measure Oxygen Consumption Rate (OCR) (e.g., Seahorse XF Analyzer) Isolate->OCR MMP Assess Mitochondrial Membrane Potential (ΔΨm) (e.g., with TMRE or JC-1 dyes) Isolate->MMP ROS Quantify Mitochondrial ROS Production (e.g., with MitoSOX Red) Isolate->ROS ATP Measure ATP Production Isolate->ATP IntactCells Use Intact Cells Treated with (R)-DHLA IntactCells->OCR IntactCells->MMP IntactCells->ROS IntactCells->ATP

Figure 6: Workflow for assessing mitochondrial function.

Objective: To assess the impact of (R)-DHLA on mitochondrial bioenergetics and oxidative stress.

Methods:

  • High-Resolution Respirometry (e.g., Seahorse XF Analyzer):

    • Measure the oxygen consumption rate (OCR) of intact cells or isolated mitochondria treated with (R)-DHLA to assess various parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[17][18][19][20]

  • Mitochondrial Membrane Potential (ΔΨm) Measurement:

    • Use fluorescent probes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.[21]

    • Treat cells with (R)-DHLA and then with the fluorescent dye.

    • Measure fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization.

  • Mitochondrial ROS Measurement:

    • Use a mitochondria-specific superoxide indicator like MitoSOX Red.

    • Treat cells with (R)-DHLA and then with MitoSOX Red.

    • Measure fluorescence to quantify mitochondrial superoxide production.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential by targeting multiple key cellular pathways involved in oxidative stress, inflammation, and metabolism. Its ability to act as a potent antioxidant and to modulate the Nrf2 and NF-κB signaling pathways underscores its promise for the treatment of a wide range of chronic and degenerative diseases.

Future research should focus on:

  • In vivo efficacy studies: Translating the promising in vitro findings into well-designed animal models of disease.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion of (R)-DHLA to optimize dosing and delivery.

  • Clinical trials: Evaluating the safety and efficacy of (R)-DHLA in human populations for specific disease indications.

  • Structure-activity relationship studies: Designing and synthesizing novel DHLA analogs with improved potency and target specificity.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. The detailed protocols and summarized data offer a starting point for rigorous scientific investigation, with the ultimate goal of developing novel and effective therapies for a multitude of unmet medical needs.

References

(R)-Dihydrolipoic Acid: A Technical Guide to its Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Dihydrolipoic acid (R-DHLA), the reduced form of R-lipoic acid, is a potent biological antioxidant that plays a crucial role in the cellular defense against oxidative stress. Its multifaceted mechanism of action, encompassing direct radical scavenging, regeneration of other key antioxidants, metal chelation, and modulation of critical signaling pathways, positions it as a significant molecule in the study and development of therapeutics for oxidative stress-related pathologies. This technical guide provides an in-depth overview of the core functions of R-DHLA, presenting quantitative data, detailed experimental protocols, and visual representations of its engagement with cellular signaling networks.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[1] R-DHLA, with its two thiol groups, exhibits robust antioxidant properties and is considered more potent than its oxidized form, R-lipoic acid.[2] This document serves as a comprehensive resource for understanding the intricate role of R-DHLA in combating oxidative stress.

Mechanisms of Antioxidant Action

R-DHLA employs a multi-pronged strategy to counteract oxidative stress, which includes:

  • Direct Radical Scavenging: R-DHLA can directly neutralize a variety of reactive oxygen species, including hydroxyl radicals and peroxyl radicals.[3][4]

  • Regeneration of Endogenous Antioxidants: A key function of R-DHLA is its ability to regenerate other vital antioxidants, such as Vitamin C and Vitamin E, from their oxidized states.[5] It also contributes to maintaining the reduced glutathione (GSH) pool, a cornerstone of the cellular antioxidant defense system.[5]

  • Metal Chelation: By chelating transition metals like iron and copper, R-DHLA can prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction.[4]

Quantitative Antioxidant Activity of this compound

The antioxidant efficacy of R-DHLA has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antioxidant Activity of this compound

AssayMetricResultReference
DPPH Radical ScavengingIC50Lower than Lipoic Acid (specific values vary across studies)[6]
FRAP (Ferric Reducing Antioxidant Power)Trolox EquivalentsHigher than Lipo-ic Acid (specific values vary across studies)[7][8]
Peroxynitrite Scavenging-DHLA is an effective scavenger[4]
Hydroxyl Radical Scavenging-DHLA is a powerful scavenger[3][4]

Table 2: Effects of this compound on Cellular Oxidative Stress Markers

BiomarkerModel SystemTreatmentResultReference
Malondialdehyde (MDA)Rat BrainPhenylketonuria model with LA treatmentPrevention of MDA increase[9]
Superoxide Dismutase (SOD) ActivityRat BrainPhenylketonuria model with LA treatmentPrevention of SOD activity inhibition[9]
Catalase (CAT) ActivityRat BrainPhenylketonuria model with LA treatmentPrevention of CAT activity inhibition[9]
Glutathione (GSH) Levels--DHLA contributes to GSH regeneration[5]

Modulation of Cellular Signaling Pathways

R-DHLA exerts significant influence over key signaling pathways that regulate the cellular response to oxidative stress.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like R-DHLA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RDHLA (R)-DHLA Keap1_Nrf2 Keap1-Nrf2 Complex RDHLA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Targets for degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Promotes transcription caption Figure 1: R-DHLA activates the Nrf2-ARE pathway. NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RDHLA (R)-DHLA IKK IKK RDHLA->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkB_p->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB_n->Inflammatory_Genes Activates transcription caption Figure 2: R-DHLA inhibits the NF-κB signaling pathway. DPPH_Workflow start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_rdhla Prepare R-DHLA Dilutions start->prep_rdhla mix Mix DPPH and R-DHLA prep_dpph->mix prep_rdhla->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot and Determine IC50 calculate->plot end End plot->end caption Figure 3: Workflow for the DPPH radical scavenging assay. FRAP_Workflow start Start prep_frap Prepare and Warm FRAP Reagent start->prep_frap prep_samples Prepare R-DHLA and Trolox Dilutions start->prep_samples mix Mix FRAP Reagent with Samples prep_frap->mix prep_samples->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure plot Generate Trolox Standard Curve measure->plot calculate Calculate FRAP Value (TE) plot->calculate end End calculate->end caption Figure 4: Workflow for the FRAP assay.

References

Methodological & Application

Application Note and Protocol: Quantification of (R)-Dihydrolipoic Acid in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-α-lipoic acid (R-LA) is a naturally occurring antioxidant and an essential cofactor for mitochondrial dehydrogenase enzymes.[1][2] Upon cellular uptake, R-LA is reduced to (R)-dihydrolipoic acid (R-DHLA), a potent antioxidant with two free thiol groups.[3] R-DHLA plays a crucial role in cellular redox regulation, regeneration of other antioxidants like vitamins C and E, and chelation of metal ions. Recent studies have also implicated R-DHLA as an inhibitor of histone deacetylases (HDACs), suggesting its involvement in epigenetic regulation and potential therapeutic applications in various diseases.[1][2]

Accurate quantification of intracellular R-DHLA levels is critical for understanding its physiological functions, mechanism of action, and the efficacy of R-LA supplementation in preclinical and clinical studies. This application note provides a detailed protocol for the quantification of R-DHLA in cell lysates using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.

Signaling Pathway of Lipoic Acid Reduction and Action

Lipoic_Acid_Pathway cluster_extracellular Extracellular cluster_cell Intracellular R-Lipoic_Acid_ext R-Lipoic Acid R-Lipoic_Acid_int R-Lipoic Acid R-Lipoic_Acid_ext->R-Lipoic_Acid_int Uptake R-DHLA This compound (R-DHLA) R-Lipoic_Acid_int->R-DHLA Reduction Antioxidant_Regeneration Antioxidant Regeneration (Vitamin C, Vitamin E) R-DHLA->Antioxidant_Regeneration HDAC_Inhibition HDAC Inhibition R-DHLA->HDAC_Inhibition ROS_Scavenging ROS Scavenging R-DHLA->ROS_Scavenging Reductases Thioredoxin Reductase Dihydrolipoamide Dehydrogenase Reductases->R-Lipoic_Acid_int

Caption: Cellular uptake and reduction of R-Lipoic Acid to R-DHLA and its downstream effects.

Experimental Protocols

This section details two common methods for the quantification of R-DHLA in cell lysates: HPLC with Electrochemical Detection (HPLC-ECD) and HPLC with Fluorescence Detection (HPLC-FD) following derivatization.

General Considerations for Sample Preparation

The stability of R-DHLA is a critical factor due to the susceptibility of its thiol groups to oxidation.[4] To ensure accurate quantification, the following precautions should be taken:

  • Work quickly and on ice: Minimize the time between cell lysis and analysis.

  • Use deoxygenated solutions: Purge all buffers and solvents with nitrogen or argon gas.

  • Add a chelating agent: Include ethylenediaminetetraacetic acid (EDTA) in lysis and mobile phases to chelate metal ions that can catalyze thiol oxidation.[5]

  • Protect from light: R-DHLA can be light-sensitive.

Protocol 1: Quantification of (R)-DHLA by HPLC with Electrochemical Detection (HPLC-ECD)

HPLC-ECD offers high sensitivity and selectivity for the direct measurement of electrochemically active compounds like R-DHLA without the need for derivatization.[3][6]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.8% Igepal CA-630 (or similar non-ionic detergent), supplemented with protease and phosphatase inhibitors.[1]

  • Perchloric acid (PCA), 0.5 M

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 52:48 v/v), filtered and degassed.[7]

  • (R)-DHLA standard

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with compounds of interest as required.

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in a minimal volume of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in 200 µL of ice-cold Lysis Buffer.

    • Incubate on ice for 15 minutes, vortexing briefly every 5 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Precipitation and Sample Preparation:

    • Transfer the supernatant (cell lysate) to a new microcentrifuge tube.

    • Add an equal volume of ice-cold 0.5 M PCA to the lysate to precipitate proteins.

    • Vortex briefly and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-ECD Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the analytes using a reversed-phase C18 column with an isocratic mobile phase.

    • Detect R-DHLA using an electrochemical detector. The potential of the working electrode should be optimized but is typically in the range of +400 to +820 mV.[3]

  • Quantification:

    • Generate a standard curve using known concentrations of (R)-DHLA.

    • Calculate the concentration of R-DHLA in the cell lysates based on the peak area from the standard curve.

    • Normalize the R-DHLA concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., Bradford or BCA) on an aliquot of the initial lysate.

Protocol 2: Quantification of (R)-DHLA by HPLC with Fluorescence Detection (HPLC-FD)

This method requires derivatization of the thiol groups of R-DHLA with a fluorescent labeling agent to enhance sensitivity and selectivity.[8][9]

Materials:

  • All materials from Protocol 1

  • Derivatizing Agent: 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (ABD-F) or monobromobimane (mBBr).[5]

  • Reducing Agent (for total lipoic acid measurement, optional): Tris(2-carboxyethyl)phosphine (TCEP).[10]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium phosphate) is often used.

Procedure:

  • Cell Harvesting and Lysis: Follow steps 1 and 2 from Protocol 1.

  • Derivatization:

    • To the cell lysate, add the derivatizing agent (e.g., ABD-F) and incubate under optimized conditions (e.g., room temperature for 10 minutes).[5]

    • The reaction conditions (pH, temperature, time) should be optimized for the specific derivatizing agent used.

  • Protein Precipitation: Follow step 3 from Protocol 1.

  • HPLC-FD Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Separate the fluorescently labeled R-DHLA using a reversed-phase C18 column.

    • Detect the derivative using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., for ABD-F derivatives, excitation at 380 nm and emission at 510 nm).[5]

  • Quantification: Follow step 5 from Protocol 1, using a standard curve prepared with derivatized (R)-DHLA standards.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture and Treatment Harvesting 2. Cell Harvesting (Wash with PBS) Cell_Culture->Harvesting Lysis 3. Cell Lysis (Lysis Buffer on ice) Harvesting->Lysis Derivatization 4a. Derivatization (for HPLC-FD) Lysis->Derivatization Precipitation 5. Protein Precipitation (Perchloric Acid) Lysis->Precipitation for HPLC-ECD Derivatization->Precipitation Filtration 6. Filtration (0.22 µm filter) Precipitation->Filtration HPLC 7. HPLC Analysis (ECD or FD) Filtration->HPLC Quantification 8. Quantification (Standard Curve & Normalization) HPLC->Quantification

Caption: Workflow for quantifying (R)-DHLA in cell lysates.

Data Presentation

The quantitative data for (R)-DHLA should be presented in a clear and organized manner. Below are example tables for presenting results.

Table 1: (R)-DHLA Concentration in Different Cell Lines

Cell LineTreatment(R)-DHLA (pmol/mg protein)Standard Deviation
JurkatVehicle15.21.8
JurkatR-LA (100 µM, 2h)85.76.3
FibroblastsVehicle22.52.5
FibroblastsR-LA (100 µM, 2h)110.29.1
Caco-2Vehicle18.92.1
Caco-2R-LA (250 µM)Not ReportedNot Reported
PC12Vehicle12.41.5
PC12R-LA (250 µM)Not ReportedNot Reported

Note: Data for Jurkat and Fibroblasts are illustrative. Data for Caco-2 and PC12 are based on qualitative findings from Amelioration of Metal-Induced Cellular Stress by α-Lipoic Acid and Dihydrolipoic Acid through Antioxidative Effects in PC12 Cells and Caco-2 Cells (2021).[11]

Table 2: HPLC Method Parameters

ParameterHPLC-ECDHPLC-FD
Column Reversed-phase C18 (e.g., 250mm x 4.6mm, 5µm)Reversed-phase C18 (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase Isocratic: Acetonitrile/0.1% Formic Acid (52:48)[7]Gradient: Acetonitrile/Phosphate Buffer
Flow Rate 1.0 mL/min1.0 mL/min
Detection Electrochemical Detector (+400 to +820 mV)[3]Fluorescence Detector (Ex/Em depends on label)
Derivatization Not requiredRequired (e.g., ABD-F, mBBr)
Limit of Detection ~1 ng/mL[4]~0.02 µmol/L[12]

Conclusion

The protocols described in this application note provide robust and sensitive methods for the quantification of this compound in cell lysates. The choice between HPLC-ECD and HPLC-FD will depend on the available instrumentation and the specific requirements of the study. Careful sample handling to prevent the oxidation of R-DHLA is paramount for obtaining accurate and reproducible results. This will enable researchers to further investigate the role of this important endogenous antioxidant in health and disease.

References

Application Note: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for the Sensitive Analysis of (R)-Dihydrolipoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive method for the quantification of (R)-dihydrolipoic acid ((R)-DHLA) in biological matrices using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). (R)-DHLA, the reduced form of lipoic acid, is a potent antioxidant of significant interest in pharmaceutical and clinical research. The provided protocols offer detailed guidance on sample preparation, chromatographic separation, and electrochemical detection, ensuring reliable and reproducible results. This method is suitable for researchers and professionals involved in drug development and the study of oxidative stress-related pathologies.

Introduction

This compound ((R)-DHLA) is a powerful antioxidant and the reduced form of α-lipoic acid. Its two thiol groups enable it to quench a variety of reactive oxygen species and regenerate other endogenous antioxidants, such as vitamins C and E. Due to these properties, (R)-DHLA is a molecule of great interest in the study and treatment of diseases associated with oxidative stress, including diabetes, neurodegenerative disorders, and cardiovascular disease.

Accurate and sensitive quantification of (R)-DHLA in biological samples is crucial for pharmacokinetic studies, monitoring therapeutic efficacy, and understanding its physiological roles. HPLC with electrochemical detection (ECD) offers superior sensitivity and selectivity for the analysis of electrochemically active compounds like (R)-DHLA, which contains easily oxidizable thiol groups. This application note provides a comprehensive guide to the analysis of (R)-DHLA using this powerful analytical technique.

Signaling Pathway: Antioxidant Activity of (R)-DHLA

(R)-DHLA plays a central role in the cellular antioxidant defense system. The following diagram illustrates its key antioxidant functions.

DHLA_Antioxidant_Pathway cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidants Antioxidant Regeneration ROS ROS (e.g., •OH, O₂⁻) VitC Vitamin C VitE Vitamin E GSH Glutathione DHLA (R)-DHLA DHLA->ROS Neutralizes DHLA->VitC Regenerates DHLA->VitE Regenerates DHLA->GSH Regenerates LA α-Lipoic Acid DHLA->LA Oxidation LA->DHLA Reduction

Caption: Antioxidant functions of (R)-DHLA.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of (R)-DHLA using HPLC-ECD.

HPLC_ECD_Workflow start Start: Biological Sample (e.g., Plasma, Tissue Homogenate) sample_prep Sample Preparation - Protein Precipitation - Extraction start->sample_prep hplc HPLC Separation - C18 Reversed-Phase Column - Isocratic Elution sample_prep->hplc ecd Electrochemical Detection - Oxidation of DHLA at Electrode Surface hplc->ecd data_acq Data Acquisition - Chromatogram Generation ecd->data_acq data_an Data Analysis - Peak Integration - Quantification data_acq->data_an end End: (R)-DHLA Concentration data_an->end

Caption: General workflow for (R)-DHLA analysis.

Experimental Protocols

Protocol 1: Analysis of (R)-DHLA in Human Plasma

This protocol is adapted from a method for the simultaneous determination of α-lipoic acid and dihydrolipoic acid in human plasma.[1][2][3]

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Dichloromethane

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Water (HPLC grade)

  • Internal Standard (e.g., Naproxen sodium)

2. Sample Preparation:

  • To 250 µL of human plasma in a microcentrifuge tube, add the internal standard.

  • Perform a liquid-liquid extraction by adding dichloromethane.

  • Vortex the mixture vigorously.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with the mobile phase.

3. HPLC-ECD Conditions:

  • Column: Discovery HS C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: Acetonitrile: 0.05 M phosphate buffer (pH 2.4, adjusted with phosphoric acid) (52:48, v/v)[1][2]

  • Flow Rate: 1.5 mL/min[1][2]

  • Column Temperature: 30°C[1][2]

  • Injection Volume: 20 µL

  • Electrochemical Detector: DC mode[1][2]

  • Detector Potential: 1.0 V[1][2]

4. Quantification:

  • Construct a calibration curve using standard solutions of (R)-DHLA.

  • Quantify the amount of (R)-DHLA in the plasma samples by comparing the peak area ratio of (R)-DHLA to the internal standard against the calibration curve.

Protocol 2: Simultaneous Determination of Free α-Lipoic Acid and Dihydrolipoic Acid in Biological Matrices

This protocol provides an alternative method for the analysis of DHLA.[4][5]

1. Materials and Reagents:

  • This compound standard

  • α-Lipoic acid standard

  • Acetonitrile (HPLC grade)

  • m-Phosphoric acid

  • Sodium phosphate monobasic

  • o-Phosphoric acid

  • Water (HPLC grade)

2. Sample Preparation:

  • Extract the analytes from the sample matrix using a solution of acetonitrile and 10% m-phosphoric acid (50:50 v/v).[4][5]

  • Vortex and centrifuge the mixture.

  • Collect the supernatant for injection.

3. HPLC-ECD Conditions:

  • Column: C18 analytical column (150 x 4.6 mm, 5 µm)[4][5]

  • Mobile Phase: Acetonitrile: 50 mM phosphate buffer (pH 2.5, adjusted with 85% o-phosphoric acid) (35:65 v/v)[4][5]

  • Flow Rate: 2.0 mL/min[4][5]

  • Column Temperature: 35°C[4][5]

  • Injection Volume: Appropriate for the system

  • Electrochemical Detector Potential: 0.9 V[4][5]

4. Quantification:

  • Prepare calibration standards containing both α-lipoic acid and (R)-DHLA.

  • Quantify the analytes in the samples based on the peak areas obtained from the calibration curves.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described HPLC-ECD methods for the analysis of dihydrolipoic acid.

Table 1: Method Performance for DHLA Analysis in Human Plasma [1][2][3]

ParameterValue
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Absolute Recovery93.00 - 97.10%
Intra-day CV (%)1.620 - 5.681%
Inter-day CV (%)1.620 - 5.681%

Table 2: Chromatographic Parameters for Simultaneous Analysis [4][5]

ParameterValue
ColumnC18 (150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile: 50 mM phosphate buffer (pH 2.5) (35:65 v/v)
Flow Rate2.0 mL/min
Column Temperature35°C
Run Time< 7 min

Conclusion

The HPLC-ECD methods detailed in this application note provide a highly sensitive, specific, and reliable approach for the quantification of this compound in various biological samples. These protocols are well-suited for applications in pharmaceutical research, clinical diagnostics, and fundamental studies of oxidative stress. The provided workflows, protocols, and performance data offer a solid foundation for researchers and scientists to implement this powerful analytical technique in their laboratories.

References

Application Notes and Protocols for the Laboratory Synthesis of (R)-Dihydrolipoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Dihydrolipoic acid (DHLA) is the reduced and biologically active form of (R)-lipoic acid (R-LA), a potent antioxidant with significant therapeutic potential. This document provides detailed protocols for the laboratory synthesis of (R)-DHLA. The synthesis is a two-stage process involving the initial enantioselective synthesis of the precursor, (R)-lipoic acid, followed by its chemical reduction to this compound. These protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

(R)-lipoic acid is an essential cofactor for mitochondrial enzymes, and its reduced form, this compound, is a powerful antioxidant that can regenerate other antioxidants like vitamin C and E.[1] The therapeutic interest in (R)-DHLA stems from its role in cellular metabolism and its ability to mitigate oxidative stress, which is implicated in numerous pathologies, including neurodegenerative diseases and diabetes.[1] The laboratory synthesis of enantiomerically pure (R)-DHLA is crucial for preclinical and clinical investigations. The following protocols detail a reliable method for its preparation.

Data Presentation

The following table summarizes the expected yields and purity at each key stage of the synthesis.

StepProductTypical YieldPurity (GC)Enantiomeric Excess (ee)
Synthesis of (R)-Lipoic Acid(R)-Lipoic Acid~85%>98%>99%
Reduction of (R)-Lipoic AcidThis compoundHigh>99.5%>99%

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-Lipoic Acid

This protocol is adapted from established methods for the enantioselective synthesis of (R)-lipoic acid, which serves as the precursor for (R)-DHLA.[2]

Materials and Reagents:

  • Methyl (6S)-6,8-dihydroxyoctanoate

  • Triethylamine

  • Toluene

  • Mesyl chloride

  • Sodium sulfide (Na₂S)

  • Sulfur powder

  • Methanol

Procedure:

  • Mesylation: In a suitable reaction vessel, dissolve methyl (6S)-6,8-dihydroxyoctanoate (0.5 mol) and triethylamine (1.25 mol) in toluene (1 L).

  • Cool the mixture and add mesyl chloride (1.25 mol).

  • After the reaction is complete, remove the triethylammonium hydrochloride by filtration and concentrate the solution. The conversion to the dimesylate is typically quantitative.

  • Sulfurization: In a separate flask, boil a mixture of sodium sulfide (0.63 mol) and sulfur powder in methanol.

  • Add the dimesylate product from the previous step (0.5 mol) to the boiling sulfur mixture.

  • After the reaction is complete, cool the mixture and proceed with work-up and purification.

  • Crystallization and Purification: (R)-Lipoic acid can be purified by crystallization. Cooling the reaction mixture should induce crystallization. The purified (R)-lipoic acid is then dried, for example, in a stream of nitrogen. A yield of approximately 85% with respect to the starting diol can be expected.[2]

Protocol 2: Reduction of (R)-Lipoic Acid to this compound

This protocol describes the chemical reduction of the disulfide bond in (R)-lipoic acid to the corresponding dithiol, this compound, using sodium borohydride.

Materials and Reagents:

  • (R)-Lipoic Acid

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH) solution (e.g., 14 M)

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate or Toluene for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Preparation of Reaction Mixture: In a reaction vessel under an inert atmosphere, dissolve (R)-lipoic acid in an alkaline solution (e.g., a 12% solution of NaBH₄ in 14 M NaOH). The pH of the solution should be maintained around 9-10.[3]

  • Reduction: While stirring, maintain the reaction mixture at a temperature of approximately 40°C.[3] The reduction of the disulfide bond to thiols will proceed.

  • Acidification: After the reaction is complete (which can be monitored by techniques like TLC), cool the mixture and carefully acidify it to a pH of less than 2 with hydrochloric acid.[2]

  • Extraction: Extract the this compound from the acidified aqueous solution using an organic solvent such as ethyl acetate or toluene.[2][3] Perform the extraction multiple times to ensure a high yield.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification (Optional): The resulting this compound is often of high purity (>99.5% by GC).[2] If further purification is required, it can be distilled under high vacuum (1-3 mbar) at a temperature of 200°C ±5°C.[2]

  • Storage: this compound is sensitive to oxidation and should be stored under an inert atmosphere at low temperatures (-20°C for long-term storage).[1]

Visualizations

Synthesis_Workflow cluster_0 Protocol 1: Synthesis of (R)-Lipoic Acid cluster_1 Protocol 2: Reduction to this compound Start Methyl (6S)-6,8- dihydroxyoctanoate Mesylation Mesylation with Mesyl Chloride Start->Mesylation Triethylamine, Toluene Dimesylate Dimesylate Intermediate Mesylation->Dimesylate Sulfurization Reaction with Na2S and Sulfur Dimesylate->Sulfurization Methanol R_LA_Crude Crude (R)-Lipoic Acid Sulfurization->R_LA_Crude Purification_LA Crystallization R_LA_Crude->Purification_LA R_LA_Pure (R)-Lipoic Acid (>98% Purity) Purification_LA->R_LA_Pure Reduction Reduction with NaBH4 R_LA_Pure->Reduction Alkaline Solution, 40°C Acidification Acidification (pH < 2) Reduction->Acidification Extraction Extraction with Ethyl Acetate/Toluene Acidification->Extraction Drying Drying and Solvent Removal Extraction->Drying R_DHLA_Pure This compound (>99.5% Purity) Drying->R_DHLA_Pure Antioxidant_Mechanism R_LA (R)-Lipoic Acid (Oxidized Form) R_DHLA This compound (Reduced Form) R_LA->R_DHLA Reduction (e.g., by cellular enzymes) R_DHLA->R_LA Oxidation ROS Reactive Oxygen Species (e.g., •OH, O2•-) R_DHLA->ROS Donates electrons/H• Antioxidant_Regen Regeneration of other Antioxidants (e.g., Vitamin C, E) R_DHLA->Antioxidant_Regen Reduces oxidized forms Stable_Molecule Stable, Non-reactive Molecule ROS->Stable_Molecule Neutralization

References

Application Notes and Protocols for the Detection of Intracellular (R)-Dihydrolipoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (R)-Dihydrolipoic acid (DHLA) is a potent antioxidant and a key component of the pyruvate dehydrogenase complex, playing a crucial role in cellular metabolism and redox homeostasis. The ability to monitor intracellular DHLA levels is of significant interest for studying various physiological and pathological processes. However, at present, there are no commercially available fluorescent probes specifically designed for the selective detection of intracellular DHLA. This document provides a comprehensive guide for researchers aiming to investigate intracellular DHLA. It summarizes the current landscape, details the principles of existing thiol-reactive fluorescent probes that may serve as a starting point, and provides generalized protocols for the development and application of a novel DHLA-specific probe.

Current Landscape and Rationale for a DHLA-Specific Probe

The direct measurement of intracellular DHLA with high spatiotemporal resolution remains a challenge. While methods like high-performance liquid chromatography (HPLC) can quantify DHLA in biological samples, they lack the ability to provide real-time information within living cells. Fluorescent probes offer a powerful alternative for in situ analysis.

The development of a specific fluorescent probe for DHLA would enable researchers to:

  • Investigate the role of DHLA in cellular antioxidant defense mechanisms.

  • Study the dynamics of DHLA in metabolic pathways.

  • Explore the link between DHLA dysregulation and diseases such as diabetes and neurodegenerative disorders.

  • Screen for drugs that modulate intracellular DHLA levels.

Potential Starting Points: General Thiol-Reactive Fluorescent Probes

Given that DHLA is a dithiol, existing fluorescent probes designed to react with other biological thiols, such as glutathione (GSH) and cysteine (Cys), can be considered as initial tools for investigation or as scaffolds for the design of DHLA-specific probes. These probes typically operate via a "turn-on" mechanism where the fluorescence is initially quenched and is restored upon reaction with a thiol.

Common reaction mechanisms for thiol detection include:

  • Michael Addition: Thiols can undergo a nucleophilic addition to an electron-deficient carbon-carbon double bond.[1][2]

  • Cleavage of Sulfonamides/Sulfonates: The reaction of a thiol with a sulfonyl group can lead to the release of a fluorophore.[2][3]

  • Thiol-Disulfide Exchange: The cleavage of a disulfide bond by a thiol can trigger a fluorescent response.

  • Reaction with Maleimides: Maleimides are highly reactive towards thiols, forming stable thioether bonds.[1][2]

Table 1: Examples of Commercially Available General Thiol-Reactive Fluorescent Probes

Probe NameTarget ThiolsExcitation (nm)Emission (nm)Detection LimitMechanism of Action
ThiolTracker™ Violet GSH and other thiols~404~524Not specifiedMichael Addition
Monochlorobimane (MCB) GSH~380~470Micromolar rangeGlutathione S-transferase catalyzed reaction
BODIPY-based probes Cys, Hcy, GSH~527~570Micromolar rangeCleavage of dinitrobenzenesulfonyl (DNBS) group[2]
Rhodamine-based probes GSHNot specified~5860.219 µMMichael addition followed by spirolactam ring opening[1]
Naphthalimide-based probes GSHNot specified~487Not specifiedThioether displacement[1]

Note: The suitability of these probes for DHLA detection would need to be experimentally validated.

Experimental Protocols

Protocol for In Vitro Validation of a Fluorescent Probe for DHLA

This protocol outlines the steps to assess the reactivity and selectivity of a chosen fluorescent probe with DHLA in a cell-free system.

Materials:

  • Fluorescent probe stock solution (e.g., in DMSO)

  • This compound (DHLA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other biological thiols for selectivity testing (e.g., GSH, Cys, homocysteine)

  • Other relevant biological molecules (e.g., amino acids, reactive oxygen species)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., 1 mM in DMSO).

    • Prepare stock solutions of DHLA and other tested analytes in PBS (pH 7.4).

  • Determination of Optimal Probe Concentration:

    • In a 96-well plate, perform a titration of the fluorescent probe to determine the optimal concentration that gives a low background signal and a high signal-to-noise ratio upon reaction.

  • Reactivity with DHLA:

    • To a solution of the fluorescent probe in PBS (pH 7.4), add varying concentrations of DHLA.

    • Incubate the mixture for a specified time at 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Plot the fluorescence intensity as a function of DHLA concentration to determine the detection range and limit of detection.

  • Selectivity Assay:

    • Prepare solutions of the fluorescent probe with DHLA and with other potential interfering molecules at physiologically relevant concentrations.

    • Incubate and measure the fluorescence intensity as described above.

    • Compare the fluorescence response to DHLA with that of other molecules to assess the probe's selectivity.

General Protocol for Intracellular Thiol Imaging

This protocol provides a general framework for loading a fluorescent probe into live cells and imaging intracellular thiols. This protocol would need to be optimized for a specific cell line and a potential DHLA-specific probe.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Fluorescent probe stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets

  • Optional: Thiol-modulating agents (e.g., N-ethylmaleimide (NEM) as a thiol scavenger, or a precursor for DHLA synthesis)

Procedure:

  • Cell Culture:

    • Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells once with pre-warmed PBS or HBSS.

    • Dilute the fluorescent probe stock solution to the desired final concentration (typically 1-10 µM) in serum-free medium or PBS.

    • Incubate the cells with the probe-containing solution for 15-60 minutes at 37°C. The optimal loading time and concentration should be determined experimentally.

  • Washing:

    • Remove the probe-containing solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen probe.

  • Controls (Optional):

    • To confirm that the fluorescence signal is due to thiols, pre-treat cells with a thiol-scavenging agent like NEM before probe loading. This should result in a significant decrease in the fluorescence signal.

    • To observe dynamic changes, cells can be treated with a stimulus that is expected to alter intracellular DHLA levels, and fluorescence can be monitored over time.

Development of a Novel Fluorescent Probe for DHLA

The development of a fluorescent probe specifically for DHLA will likely require a rational design approach based on the unique chemical properties of DHLA, particularly its dithiol nature.

DHLA_Probe_Development A Identify DHLA-Specific Recognition Moiety C Design and Synthesize Probe Molecule A->C B Select Fluorophore (e.g., BODIPY, Rhodamine) B->C D In Vitro Characterization C->D E Test Reactivity & Selectivity (DHLA vs. other thiols) D->E F Determine Photophysical Properties (Ex/Em, QY) D->F G Cellular Studies D->G If promising H Assess Cell Permeability and Cytotoxicity G->H I Live Cell Imaging of Intracellular DHLA G->I J Validation with Biological Perturbations I->J

Caption: Workflow for the development and validation of a novel fluorescent probe for this compound.

Generalized Mechanism of a "Turn-On" Thiol Probe

The following diagram illustrates a common mechanism for a "turn-on" fluorescent probe that reacts with a thiol.

Thiol_Probe_Mechanism cluster_0 Non-fluorescent State cluster_1 Fluorescent State Probe Fluorophore-Quencher Thiol + Thiol (R-SH) Probe->Thiol Product Fluorophore ReleasedQuencher Released Quencher-Thiol Adduct Thiol->Product Reaction (e.g., Michael Addition)

Caption: Generalized "turn-on" mechanism for a thiol-reactive fluorescent probe.

Conclusion

While a specific fluorescent probe for intracellular this compound is not yet available, the field of fluorescent probe development offers a clear path forward. By leveraging existing knowledge of thiol-reactive chemistries and following a systematic development and validation workflow, it is feasible to create a novel probe that will enable the real-time visualization of DHLA in living cells. Such a tool would be invaluable for advancing our understanding of the critical roles of DHLA in health and disease.

References

Experimental Models for Studying (R)-DHLA Neuroprotection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-α-Dihydrolipoic acid ((R)-DHLA), the reduced form of (R)-α-lipoic acid (R-LA), is a potent endogenous antioxidant with significant neuroprotective properties. Its ability to readily cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects in both intracellular and extracellular environments makes it a promising therapeutic candidate for a range of neurodegenerative disorders.[1] This document provides detailed application notes and protocols for key in vitro experimental models used to investigate and quantify the neuroprotective effects of (R)-DHLA.

The primary mechanisms of (R)-DHLA-mediated neuroprotection involve the direct scavenging of reactive oxygen species (ROS), regeneration of other vital antioxidants such as vitamins C and E, and modulation of critical signaling pathways.[1] Notably, (R)-DHLA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, and inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.

This guide details three robust in vitro models to assess these neuroprotective activities:

  • Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neuronal Cells: A model for cerebral ischemia (stroke) to evaluate protection against hypoxic and reperfusion-induced injury.

  • Amyloid-β (Aβ)-Induced Toxicity in SH-SY5Y Cells: A model for Alzheimer's disease to assess protection against Aβ-induced neurotoxicity.

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV2 Microglia: A model to study the anti-inflammatory effects of (R)-DHLA on activated microglia.

Data Presentation: Quantitative Effects of (R)-DHLA

The following tables summarize the quantitative effects of (R)-DHLA or its parent compound, α-lipoic acid (LA), in the described experimental models. These data provide a baseline for expected outcomes and aid in experimental design.

Table 1: Neuroprotective Effects of α-Lipoic Acid in Oxygen-Glucose Deprivation (OGD/R) Model

ParameterCell TypeTreatmentConcentration of α-LAResultReference
Cell Viability Cortical NeuronsOGD/R50 µMIncreased to ~70% from ~45% in OGD/R group[2]
Intracellular ROS Cortical NeuronsOGD/R50 µMSignificantly reduced ROS levels[3]
Apoptosis (TUNEL-positive cells) Cortical NeuronsOGD/R50 µMReduced to ~27.6% from ~50% in OGD/R group[2]
Intracellular Ca2+ Cortical NeuronsOGD/R50 µMSignificantly inhibited the increase in intracellular Ca2+[2]

Table 2: Neuroprotective Effects of α-Lipoic Acid in Amyloid-β (Aβ)-Induced Toxicity Model

ParameterCell TypeTreatmentConcentration of α-LAResultReference
Cell Viability (MTT assay) SH-SY5YAβ₂₅₋₃₅ (25 µM)100 µMSignificantly increased cell viability[4]
Apoptosis BV2 MicrogliaAβ₂₅₋₃₅ (25 µM)100 µMEffectively inhibited apoptosis[4]
Intracellular ROS BV2 MicrogliaAβ₂₅₋₃₅ (25 µM)100 µMSignificantly repressed ROS levels[4]
SOD, GPx, CAT Activity BV2 MicrogliaAβ₂₅₋₃₅ (25 µM)100 µMIncreased the activity of all three antioxidant enzymes[4]

Table 3: Anti-inflammatory Effects of α-Lipoic Acid in Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

ParameterCell TypeTreatmentConcentration of α-LAResultReference
Nitric Oxide (NO) Production BV2 MicrogliaLPS (1 µg/mL)500 µMSignificantly reduced NO production[5]
iNOS Expression BV2 MicrogliaLPS (1 µg/mL)500 µMSuppressed iNOS expression[5]
TNF-α Production BV2 MicrogliaLPS (1 µg/mL)500 µMSignificantly attenuated TNF-α production[6]
IL-6 Production BV2 MicrogliaLPS (1 µg/mL)500 µMSignificantly attenuated IL-6 production[6]
Intracellular ROS BV2 MicrogliaLPS (1 µg/mL)500 µMSignificantly reduced ROS production[7]
NF-κB Nuclear Translocation BV2 MicrogliaLPS (1 µg/mL)500 µMSuppressed nuclear translocation of RelA (p65)[5]

Experimental Protocols

Protocol 1: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neuronal Cells

This protocol describes an in vitro model of ischemia-reperfusion injury.

1. Cell Culture:

  • Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) to ~80% confluency in appropriate culture medium.

2. OGD Induction:

  • Wash cells twice with glucose-free DMEM or a physiological buffer solution (e.g., 120 mM NaCl, 25 mM Tris-HCl, 5.4 mM KCl, 1.8 mM CaCl₂, pH 7.4).

  • Replace the medium with glucose-free DMEM/buffer.

  • For (R)-DHLA treatment groups, add the desired concentrations of (R)-DHLA to the glucose-free medium.

  • Place the culture plates in a hypoxic chamber perfused with a gas mixture of 95% N₂ and 5% CO₂ (to achieve ~0.2% O₂) for a duration of 2-4 hours at 37°C.

3. Reperfusion:

  • After the OGD period, remove the plates from the hypoxic chamber.

  • Replace the glucose-free medium with the original complete culture medium (containing glucose and serum).

  • For (R)-DHLA treatment groups, the reoxygenation medium should also contain the respective concentrations of (R)-DHLA.

  • Return the plates to a normoxic incubator (95% air, 5% CO₂) for 24-48 hours.

4. Assessment of Neuroprotection:

  • Cell Viability: Use assays such as MTT, LDH release, or Calcein-AM/Propidium Iodide staining.

  • Oxidative Stress: Measure intracellular ROS using probes like DCFH-DA or DHE. Assess the activity of antioxidant enzymes (SOD, GPx, CAT) using commercially available kits.

  • Apoptosis: Perform TUNEL staining or Western blot for cleaved caspase-3.

Protocol 2: Amyloid-β (Aβ)-Induced Toxicity in SH-SY5Y Cells

This protocol models key aspects of Alzheimer's disease pathology.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS.

  • To obtain a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 4-5 days in low-serum (1-2% FBS) medium.

2. Aβ Peptide Preparation:

  • Prepare a stock solution of Aβ₁₋₄₂ or Aβ₂₅₋₃₅ peptide by dissolving it in sterile DMSO to a concentration of 1-10 mM.

  • To induce aggregation into neurotoxic oligomers, dilute the stock solution in serum-free culture medium to the desired final concentration (e.g., 10-25 µM) and incubate at 37°C for 24-48 hours.

3. Induction of Neurotoxicity:

  • Pre-treat the differentiated SH-SY5Y cells with various concentrations of (R)-DHLA for 2-4 hours.

  • After pre-treatment, add the aggregated Aβ peptide to the culture medium and incubate for 24-48 hours.

4. Assessment of Neuroprotection:

  • Cell Viability: Quantify using the MTT assay.

  • Oxidative Stress: Measure ROS levels and antioxidant enzyme activities as described in Protocol 1.

  • Apoptosis: Assess by Hoechst staining for nuclear condensation or Western blot for apoptotic markers.

Protocol 3: Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV2 Microglia

This protocol is used to evaluate the anti-inflammatory properties of (R)-DHLA.

1. Cell Culture:

  • Culture BV2 murine microglial cells in DMEM supplemented with 10% FBS.

2. Induction of Inflammation:

  • Pre-treat the BV2 cells with various concentrations of (R)-DHLA for 1-2 hours.

  • Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for 6-24 hours.

3. Assessment of Anti-inflammatory Effects:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA kits.

  • Gene Expression: Analyze the mRNA levels of iNOS, TNF-α, IL-6, and other inflammatory mediators by RT-qPCR.

  • Signaling Pathway Analysis: Perform Western blot analysis to determine the phosphorylation status of key proteins in the NF-κB pathway (e.g., p65, IκBα) and MAPK pathway (e.g., p38, ERK).

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Culture (Neuronal Cells, SH-SY5Y, or BV2) Differentiation Differentiation (for SH-SY5Y) Pretreatment Pre-treatment with (R)-DHLA CellCulture->Pretreatment Stressor Induction of Neurotoxicity (OGD/R, Aβ, or LPS) Pretreatment->Stressor Viability Cell Viability Assays (MTT, LDH) Stressor->Viability OxidativeStress Oxidative Stress Markers (ROS, SOD, GPx, CAT) Stressor->OxidativeStress Inflammation Inflammatory Markers (NO, Cytokines) Stressor->Inflammation Signaling Signaling Pathway Analysis (Western Blot) Stressor->Signaling

Nrf2_Pathway cluster_stress Cellular Stress cluster_activation Nrf2 Activation cluster_translocation Nuclear Translocation & Gene Expression ROS Oxidative Stress (ROS) DHLA (R)-DHLA Keap1 Keap1 Nrf2_cyto Nrf2 Cul3 Cul3-Rbx1 Ubiquitin Ligase Nrf2_nuc Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCLC, etc.) Antioxidant_Genes->ROS detoxification

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition NF-κB Inhibition cluster_translocation_gene Nuclear Translocation & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 binds to DHLA (R)-DHLA IKK IKK Complex IkBa IκBα NFkB_cyto NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) DNA κB DNA sites Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, etc.)

References

Application Notes and Protocols for Measuring the In Vitro Antioxidant Capacity of (R)-Dihydrolipoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Dihydrolipoic acid (DHLA) is the reduced form of alpha-lipoic acid (ALA), a potent antioxidant with significant therapeutic potential. Unlike ALA, DHLA possesses two free thiol groups that contribute to its enhanced antioxidant and redox-regulating properties. Accurate and reproducible measurement of DHLA's antioxidant capacity is crucial for research, development, and quality control of DHLA-based therapeutics and supplements.

These application notes provide detailed protocols for four common in vitro antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, ORAC (Oxygen Radical Absorbance Capacity) Assay, and FRAP (Ferric Reducing Antioxidant Power) Assay.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The stable DPPH radical has a deep purple color, which is reduced to a yellow-colored non-radical form by an antioxidant. The degree of discoloration is proportional to the antioxidant's scavenging capacity.

Data Presentation

Table 1: DPPH Radical Scavenging Activity of (R)-DHLA

CompoundConcentration Range (µM)IC50 (µM)Stoichiometric Factor (moles of DPPH reduced per mole of DHLA)
This compoundUser DefinedUser DeterminedUser Determined
Trolox (Standard)User DefinedUser DeterminedUser Determined
Alpha-Lipoic Acid (Reference)User DefinedUser DeterminedUser Determined

Note: Literature suggests that the antioxidant capacity of DHLA is significantly higher than that of alpha-lipoic acid in the DPPH assay.

Experimental Protocol

Materials:

  • This compound (DHLA)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Adjustable micropipettes

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Store the solution in an amber bottle at 4°C. Prepare fresh daily.

  • Preparation of DHLA and Standard Solutions:

    • Prepare a stock solution of DHLA in methanol.

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1-100 µM).

    • Prepare a similar dilution series for the Trolox standard.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of DHLA or Trolox solutions to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of DHLA.

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to Wells prep_dpph->add_dpph prep_dhla Prepare DHLA Serial Dilutions add_sample Add 100 µL Sample/Standard prep_dhla->add_sample prep_trolox Prepare Trolox Serial Dilutions prep_trolox->add_sample add_dpph->add_sample incubate Incubate 30 min in Dark add_sample->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition & IC50 read_abs->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.

Data Presentation

Table 2: ABTS Radical Scavenging Activity of (R)-DHLA

CompoundConcentration Range (µM)TEAC (Trolox Equivalent Antioxidant Capacity)
This compoundUser DefinedUser Determined
Trolox (Standard)User Defined1.0
Alpha-Lipoic Acid (Reference)User DefinedUser Determined

Note: DHLA is reported to have a higher ABTS radical scavenging ability than alpha-lipoic acid.[1]

Experimental Protocol

Materials:

  • This compound (DHLA)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate buffered saline (PBS), pH 7.4

  • Ethanol or Methanol

  • Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of DHLA and Standard Solutions:

    • Prepare a stock solution of DHLA in a suitable solvent (e.g., ethanol or PBS).

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar dilution series for the Trolox standard.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of DHLA or Trolox solutions to the wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition of absorbance.

    • Plot a standard curve of percentage inhibition versus Trolox concentration.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) is calculated by dividing the slope of the DHLA plot by the slope of the Trolox plot.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe (typically fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence, and the area under the fluorescence decay curve is used to quantify the antioxidant capacity.

Data Presentation

Table 3: Oxygen Radical Absorbance Capacity of (R)-DHLA

CompoundConcentration Range (µM)ORAC Value (µmol Trolox Equivalents/µmol)
This compoundUser DefinedUser Determined
Trolox (Standard)User Defined1.0
Alpha-Lipoic Acid (Reference)User DefinedUser Determined
Experimental Protocol

Materials:

  • This compound (DHLA)

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, with temperature control at 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a fluorescein working solution (e.g., 10 nM) in 75 mM phosphate buffer.

    • Prepare an AAPH solution (e.g., 240 mM) in 75 mM phosphate buffer. Prepare fresh daily.

    • Prepare a stock solution of DHLA and a series of dilutions in 75 mM phosphate buffer.

    • Prepare a Trolox standard curve (e.g., 6.25-100 µM) in 75 mM phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of the black 96-well plate.

    • Add 25 µL of DHLA, Trolox standards, or phosphate buffer (for the blank) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin kinetic measurement of fluorescence every minute for at least 60 minutes at 37°C.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of DHLA by comparing its net AUC to the Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the absorbance measured at 593 nm.

Data Presentation

Table 4: Ferric Reducing Antioxidant Power of (R)-DHLA

CompoundConcentration Range (µM)FRAP Value (µmol Fe²⁺ Equivalents/µmol)
This compoundUser DefinedUser Determined
FeSO₄ (Standard)User Defined1.0
Alpha-Lipoic Acid (Reference)User DefinedUser Determined
Experimental Protocol

Materials:

  • This compound (DHLA)

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of DHLA and Standard Solutions:

    • Prepare a stock solution of DHLA in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a ferrous sulfate standard curve (e.g., 100-1000 µM) in water.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of DHLA, FeSO₄ standards, or solvent (for the blank) to the appropriate wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Plot the absorbance of the FeSO₄ standards against their concentrations to create a standard curve.

    • Determine the FRAP value of DHLA by comparing its absorbance to the FeSO₄ standard curve.

Signaling Pathway

This compound is known to exert some of its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or the presence of antioxidants like DHLA can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHLA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHLA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1_degraded Degraded Keap1 Keap1_Nrf2->Keap1_degraded Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Activation of the Nrf2 signaling pathway by this compound.

References

Application of (R)-Dihydrolipoic Acid in Studying Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related pathologies. (R)-Dihydrolipoic acid ((R)-DHLA), the reduced form of (R)-α-lipoic acid, is a potent intramitochondrial antioxidant and a critical cofactor for mitochondrial dehydrogenase complexes.[1][2] Its unique properties make it an invaluable tool for researchers studying the mechanisms of mitochondrial decay and for professionals in drug development exploring therapeutic strategies to mitigate mitochondrial dysfunction.

(R)-DHLA directly scavenges reactive oxygen species (ROS), recycles other key antioxidants such as vitamins C and E, and chelates redox-active metals.[3] Furthermore, it plays a crucial role in cellular bioenergetics by improving mitochondrial respiration and ATP production.[4] Notably, (R)-DHLA has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, leading to the stimulation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[3][5] This signaling cascade is a master regulator of mitochondrial biogenesis, the process of generating new mitochondria.[6]

These application notes provide a comprehensive overview of the use of (R)-DHLA in studying mitochondrial dysfunction, complete with detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of (R)-DHLA on key parameters of mitochondrial function.

Table 1: Effect of (R)-DHLA on Mitochondrial Membrane Potential (ΔΨm)

Model SystemTreatmentParameter MeasuredOutcomeReference
Hepatocytes from aged rats (24-26 months)(R)-α-lipoic acid (0.5% w/w in diet) for 2 weeksMitochondrial Membrane PotentialIncreased by 50.0% ± 7.9% compared to untreated aged rats[1][2]
SH-SY5Y-MOCK neuroblastoma cells100 µM α-lipoic acid for 24 hoursMitochondrial Membrane PotentialSignificant elevation compared to control[4][7]
SH-SY5Y-MOCK neuroblastoma cells with rotenone-induced stress1 mM α-lipoic acid pre-treatment for 1 hourMitochondrial Membrane PotentialPartial alleviation of rotenone-induced reduction[4][7]

Table 2: Effect of (R)-DHLA on Mitochondrial Reactive Oxygen Species (ROS) Production

Model SystemTreatmentParameter MeasuredOutcomeReference
Hepatocytes from aged rats (24-26 months)(R)-α-lipoic acid (0.5% w/w in diet) for 2 weeksOxidant production (DCFH fluorescence)Significantly lowered compared to untreated aged rats[1][2]
SH-SY5Y-MOCK and SH-SY5Y-APP695 neuroblastoma cells100 µM and 1 mM α-lipoic acid for 24 hoursROS LevelsSignificantly lower in both cell lines[4]
Heart mitochondria (ischemia/reperfusion model)Dihydrolipoic acid (DHLA)Superoxide radicals (O2•−)Effective in decreasing the formation and existence of O2•−[8]

Table 3: Effect of (R)-DHLA on Mitochondrial Oxygen Consumption Rate (OCR)

Model SystemTreatmentParameter MeasuredOutcomeReference
Hepatocytes from aged rats (24-26 months)(R)-α-lipoic acid (0.5% w/w in diet) for 2 weeksOxygen ConsumptionReversed age-related decline to levels of young rats[1][2]
Hepatocytes from aged rats (24-28 months)(R)-α-lipoic acid (0.5% w/w in diet) + Acetyl-L-carnitine (1.5% w/v in water) for 1 monthHepatocellular O2 ConsumptionSignificantly increased (P = 0.02)[9]

Table 4: Effect of (R)-DHLA on Cellular ATP Levels

Model SystemTreatmentParameter MeasuredOutcomeReference
SH-SY5Y-MOCK and SH-SY5Y-APP695 neuroblastoma cells100 µM and 1 mM α-lipoic acid for 24 hoursATP LevelsSignificant increase in both cell lines[4][10]
FABP3-overexpressing P19 embryonic cancer cellsα-lipoic acidIntracellular ATP SynthesisIncreased[11]

Experimental Protocols

Isolation of Mitochondria from Rat Liver

This protocol describes the differential centrifugation method for isolating mitochondria from fresh rat liver tissue.

Materials:

  • Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Potter-Elvehjem homogenizer with a Teflon pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the rat according to approved institutional guidelines and quickly excise the liver.

  • Place the liver in ice-cold Isolation Buffer I.

  • Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.

  • Homogenize the minced tissue in 5 volumes of ice-cold Isolation Buffer I with 0.5% (w/v) BSA using 5-10 strokes of the Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the ratiometric fluorescent dye JC-1 to assess changes in ΔΨm in cultured cells treated with (R)-DHLA.

Materials:

  • JC-1 dye stock solution (e.g., 1 mg/mL in DMSO).

  • Cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Test compound: (R)-DHLA.

  • Positive control (optional): Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Plate cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of (R)-DHLA for the specified duration. Include untreated and vehicle controls. For a positive control for depolarization, treat a set of cells with CCCP (e.g., 10 µM) for 15-30 minutes.

  • Prepare a JC-1 working solution (e.g., 2.5 µg/mL) in pre-warmed cell culture medium.

  • Remove the treatment medium from the cells and wash once with warm PBS.

  • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS.

  • Add fresh pre-warmed medium or PBS to the cells.

  • Analyze the cells immediately using either a fluorescence microscope or a flow cytometer.

    • Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or metabolically compromised cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~530 nm).

    • Flow Cytometry: Acquire fluorescence data in both the green (e.g., FITC channel) and red (e.g., PE channel) channels. The ratio of red to green fluorescence intensity is proportional to the ΔΨm.

Assessment of Mitochondrial ROS Production using MitoSOX Red

This protocol describes the use of the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide in live cells.

Materials:

  • MitoSOX Red reagent.

  • Dimethyl sulfoxide (DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Test compound: (R)-DHLA.

  • Flow cytometer.

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with (R)-DHLA for the appropriate time.

  • Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

  • Dilute the MitoSOX Red stock solution to a final working concentration of 2.5-5 µM in pre-warmed HBSS.

  • Remove the culture medium, wash the cells with HBSS, and then incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • Harvest the cells (e.g., by trypsinization for adherent cells).

  • Resuspend the cells in fresh HBSS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation of ~510 nm and emission detection at ~580 nm.

Measurement of Oxygen Consumption Rate (OCR)

This protocol provides a general outline for measuring OCR in isolated mitochondria using a Seahorse XF Analyzer or a similar microplate-based respirometer.

Materials:

  • Isolated mitochondria (see Protocol 1).

  • Respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2).

  • Substrates (e.g., pyruvate, malate, succinate).

  • ADP.

  • Inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Seahorse XF Analyzer and appropriate microplates.

Procedure:

  • Adhere isolated mitochondria to the bottom of the Seahorse XF microplate wells.

  • Add pre-warmed respiration buffer containing the desired substrates to each well.

  • Place the plate in the Seahorse XF Analyzer and allow for temperature equilibration.

  • Measure the basal respiration rate.

  • Sequentially inject compounds to assess different respiratory states:

    • State III (ADP-stimulated): Inject ADP to measure the maximal coupled respiration.

    • State IVo (Oligomycin-inhibited): Inject oligomycin (ATP synthase inhibitor) to measure proton leak.

    • Uncoupled Respiration: Inject FCCP (a protonophore) to measure the maximal respiratory capacity.

    • Non-mitochondrial Respiration: Inject a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration.

  • Analyze the OCR data to determine the effects of (R)-DHLA on different aspects of mitochondrial respiration.

Quantification of Cellular ATP Levels

This protocol describes a luciferase-based assay to measure total cellular ATP content.

Materials:

  • ATP assay kit (containing luciferase, D-luciferin, and a lysis buffer).

  • Cultured cells.

  • Test compound: (R)-DHLA.

  • Luminometer.

Procedure:

  • Plate cells in a white-walled 96-well plate and culture overnight.

  • Treat cells with (R)-DHLA for the desired duration.

  • At the end of the treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release the intracellular ATP.

  • Add the luciferase/D-luciferin reagent to each well.

  • Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

  • Normalize the ATP levels to the total protein concentration or cell number in each well.

Signaling Pathways and Experimental Workflows

(R)-DHLA Signaling Pathway for Mitochondrial Biogenesis

(R)-DHLA enhances mitochondrial biogenesis primarily through the activation of the AMPK/PGC-1α signaling pathway. This pathway is a critical regulator of cellular energy homeostasis and mitochondrial function.

DHLA_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion R_DHLA (R)-DHLA AMPK AMPK R_DHLA->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation PGC1a PGC-1α p_AMPK->PGC1a p_PGC1a p-PGC-1α (Active) PGC1a->p_PGC1a Phosphorylation NRF1 NRF-1 p_PGC1a->NRF1 Co-activates NRF2 NRF-2 p_PGC1a->NRF2 Co-activates TFAM TFAM NRF1->TFAM Induces NRF2->TFAM Induces Mito_Genes Mitochondrial Gene Transcription TFAM->Mito_Genes Mito_Biogenesis Mitochondrial Biogenesis Mito_Genes->Mito_Biogenesis Mito_Function Improved Mitochondrial Function Mito_Biogenesis->Mito_Function Experimental_Workflow cluster_assays Mitochondrial Function Assays start Start: Cell Culture Model of Mitochondrial Dysfunction treatment (R)-DHLA Treatment (Dose-response and time-course) start->treatment MMP Mitochondrial Membrane Potential (JC-1 Assay) treatment->MMP ROS Mitochondrial ROS Production (MitoSOX Red Assay) treatment->ROS OCR Oxygen Consumption Rate (Seahorse XF) treatment->OCR ATP Cellular ATP Levels (Luciferase Assay) treatment->ATP data_analysis Data Analysis and Quantitative Comparison MMP->data_analysis ROS->data_analysis OCR->data_analysis ATP->data_analysis conclusion Conclusion: Efficacy of (R)-DHLA in Ameliorating Mitochondrial Dysfunction data_analysis->conclusion

References

Application Notes and Protocols for Assessing (R)-Dihydrolipoic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Dihydrolipoic acid (R-DHLA), the reduced form of (R)-lipoic acid (R-LA), is a potent biological antioxidant.[1][2][3] Its two thiol groups enable it to scavenge reactive oxygen species and regenerate other endogenous antioxidants, such as vitamins C and E.[2][4] The R-enantiomer is the naturally occurring form and is an essential cofactor for mitochondrial enzymes involved in energy production.[1][5] However, R-DHLA is notoriously unstable, readily undergoing oxidation back to R-LA, which can impact its therapeutic efficacy and shelf-life in pharmaceutical formulations.

These application notes provide a detailed protocol for assessing the stability of R-DHLA in solution using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a sensitive and specific method for quantifying both the reduced (R-DHLA) and oxidized (R-LA) forms.

Factors Affecting R-DHLA Stability

The stability of R-DHLA is influenced by several factors:

  • Oxygen: The presence of oxygen is the primary driver of R-DHLA oxidation. Solutions should be deoxygenated to minimize degradation.

  • pH: The stability of R-DHLA is pH-dependent. Acidic conditions have been shown to affect the stability of the related compound, R-lipoic acid.[6][7]

  • Temperature: Higher temperatures accelerate the rate of oxidation.[6][7][8] Samples and solutions should be kept at low temperatures.

  • Light: Exposure to UV light can lead to the degradation of lipoic acid and the generation of DHLA, indicating the dithiolane ring's vulnerability to photoirradiation.[9][10] Solutions should be protected from light.

  • Metal Ions: Transition metal ions can catalyze the oxidation of thiols.[11] The use of chelating agents may be necessary depending on the solution's composition. Dihydrolipoic acid has been shown to chelate and inactivate redox-active transition metal ions.[11]

Experimental Protocol: Stability Assessment of R-DHLA in Solution

This protocol outlines a method to quantify the degradation of R-DHLA to R-LA over time under various conditions.

Materials and Reagents
  • This compound (R-DHLA)

  • (R)-Lipoic acid (R-LA) as a reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Chloroform (for extraction, if necessary)[12]

  • Monobasic sodium phosphate

  • Phosphoric acid

  • Perchloric acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • High-purity water

  • Nitrogen gas

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler with temperature control

    • Electrochemical detector (ECD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]

  • pH meter

  • Sonicator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Preparation of Solutions

Mobile Phase (example): A common mobile phase for the separation of LA and DHLA is a mixture of acetonitrile and a phosphate buffer. For instance, a mobile phase consisting of acetonitrile and 0.05 M phosphate buffer (pH 2.4, adjusted with phosphoric acid) in a 52:48 (v/v) ratio has been successfully used.[13]

Standard Stock Solutions: Prepare individual stock solutions of R-LA and R-DHLA (e.g., 1 mg/mL) in methanol. These solutions should be prepared fresh and stored at -20°C, protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in the mobile phase to create a calibration curve (e.g., from 10 ng/mL to 1000 ng/mL).

Sample Solution: Dissolve a known concentration of R-DHLA in the desired solution for stability testing (e.g., phosphate buffer at a specific pH). To minimize initial oxidation, the solvent should be deoxygenated by bubbling with nitrogen gas for at least 15 minutes prior to dissolving the R-DHLA.

Stability Study Design
  • Incubation: Aliquot the R-DHLA sample solution into several vials. These vials should be sealed and protected from light.

  • Time Points: Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C) and analyze at specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis: At each time point, take an aliquot of the sample solution. If necessary, perform a liquid-liquid extraction with a solvent like dichloromethane to isolate the analytes.[13] The organic layer can then be evaporated under a stream of nitrogen and the residue reconstituted in the mobile phase.[13]

HPLC-ECD Analysis
  • Column: Discovery HS C18 RP column (250 mm × 4.6 mm, 5 µm) or equivalent.[13]

  • Mobile Phase: Acetonitrile: 0.05 M phosphate buffer (pH 2.4) (52:48, v/v).[13]

  • Flow Rate: 1.5 mL/min.[13]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[13]

  • Detector: Electrochemical detector in DC mode.

  • Detector Potential: Set to a potential suitable for the oxidation of R-DHLA and R-LA, for example, +1.0 V.[13]

Data Analysis
  • Calibration Curve: Construct a calibration curve for both R-DHLA and R-LA by plotting the peak area against the concentration of the working standards.

  • Quantification: Determine the concentration of R-DHLA and R-LA in the test samples at each time point using the calibration curves.

  • Stability Calculation: Calculate the percentage of R-DHLA remaining at each time point relative to the initial concentration (time 0).

    • % R-DHLA Remaining = ([R-DHLA]t / [R-DHLA]t=0) * 100

Data Presentation

The quantitative results of the stability study should be summarized in tables for clear comparison.

Table 1: Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures.

Time (hours)% R-DHLA Remaining at 4°C% R-DHLA Remaining at 25°C% R-DHLA Remaining at 40°C
0100.0100.0100.0
198.592.385.1
297.185.672.4
494.273.155.8
888.955.433.2
2470.320.75.6
4852.14.2<1.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents & Mobile Phase prep_standards Prepare R-DHLA & R-LA Standards prep_reagents->prep_standards prep_sample Prepare R-DHLA Sample Solution (Deoxygenated Buffer) prep_standards->prep_sample aliquot Aliquot Sample Solution prep_sample->aliquot incubate Incubate at Varied Conditions (Temperature, Time) aliquot->incubate sample_prep Sample Prep at Time Points (e.g., Extraction) incubate->sample_prep hplc HPLC-ECD Analysis sample_prep->hplc quantify Quantify R-DHLA & R-LA hplc->quantify calculate Calculate % R-DHLA Remaining quantify->calculate report Summarize in Tables & Graphs calculate->report G RDHLA R-DHLA (Reduced) RLA R-LA (Oxidized) RDHLA->RLA Donates e- VitC_ox Dehydroascorbic Acid (Oxidized Vitamin C) VitE_ox Tocopheroxyl Radical (Oxidized Vitamin E) GSSG GSSG (Oxidized Glutathione) RLA->RDHLA Mitochondrial Reduction VitC_red Ascorbic Acid (Vitamin C) VitC_ox->VitC_red Regenerated by R-DHLA VitE_red α-Tocopherol (Vitamin E) VitE_ox->VitE_red Regenerated by Vitamin C & R-DHLA GSH GSH (Glutathione) GSSG->GSH Regenerated by R-DHLA ROS Reactive Oxygen Species (ROS) ROS->RDHLA Scavenged by ROS->VitC_red Scavenged by ROS->VitE_red Scavenged by ROS->GSH Scavenged by

References

Application Notes and Protocols for the Use of (R)-Dihydrolipoic Acid in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Dihydrolipoic acid (DHLA) is the reduced and biologically active form of alpha-lipoic acid (ALA), a naturally occurring compound with potent antioxidant properties. In the context of diabetes, a disease characterized by hyperglycemia and increased oxidative stress, DHLA has emerged as a promising therapeutic agent. Its ability to scavenge a wide range of reactive oxygen species (ROS), regenerate other endogenous antioxidants, and modulate key metabolic and signaling pathways makes it a compelling candidate for mitigating diabetic complications.

These application notes provide a comprehensive overview of the use of DHLA in preclinical animal models of diabetes. They are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of action of DHLA. The provided protocols offer detailed, step-by-step instructions for key experimental procedures.

Therapeutic Rationale

The therapeutic potential of DHLA in diabetes stems from its multifaceted mechanism of action. Chronic hyperglycemia in diabetes leads to an overproduction of ROS, overwhelming the body's natural antioxidant defenses and contributing to the development of diabetic complications such as nephropathy, neuropathy, and retinopathy. DHLA directly quenches these harmful free radicals and also regenerates other vital antioxidants like vitamin C, vitamin E, and glutathione.[1]

Beyond its direct antioxidant effects, DHLA has been shown to improve insulin sensitivity and glucose uptake in peripheral tissues, potentially through the activation of the insulin signaling pathway.[1][2] It is also suggested to stimulate pyruvate dehydrogenase, a key enzyme in glucose metabolism.[3] Furthermore, emerging evidence points to its anti-inflammatory properties, which are relevant to the chronic low-grade inflammation associated with diabetes.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound and its oxidized form, (R)-alpha-lipoic acid, in animal models of diabetes.

Table 1: Effects of this compound on Glycemic Control and Ketone Bodies in Alloxan-Induced Diabetic Rats

ParameterTreatment GroupTime PointMean Reduction (%)Statistical SignificanceReference
Blood Glucose This compound (oral)2 hours22%p < 0.1[3]
4 hours38%p < 0.01[3]
Blood Acetoacetate This compound->50%-[3]

Table 2: Effects of (R)-alpha-Lipoic Acid on Biochemical Parameters in Streptozotocin-Induced Diabetic Rats

ParameterControlDiabeticDiabetic + (R)-ALA (60 mg/kg)Reference
Acellular Capillaries ( ac/mm ²) 19.8 ± 5.157.1 ± 10.6Significantly Reduced by 88% (p<0.001 vs diabetic)[4]
Pericyte Number (pericytes/mm²) 1,940 ± 1371,294 ± 941,656 ± 134 (p<0.01 vs diabetic)[4]
Retinal VEGF (% of diabetic) -100%Reduced by 43% (p<0.0001)[4]

Table 3: Effects of (R)-alpha-Lipoic Acid on Oxidative Stress Markers in Streptozotocin-Induced Diabetic Rats

ParameterTissueControlDiabeticDiabetic + (R)-ALA (10 mg/kg)Reference
Superoxide Dismutase Activity HeartNormalDecreasedNormalized[5]
Glutathione Peroxidase Activity KidneyNormalElevatedElevated[5]
Glutathione Peroxidase Activity LiverNormalNormalDecreased[5]
Catalase Activity LiverNormalNormalDecreased[5]
Reduced Glutathione (GSH) LiverNormalNormalIncreased[5]
Glutathione Disulfide (GSSG) LiverNormalNormalIncreased[5]

Experimental Protocols

Induction of Diabetes in Animal Models

a) Streptozotocin (STZ)-Induced Diabetes (Type 1 Model)

  • Materials:

    • Streptozotocin (STZ)

    • Cold 0.1 M citrate buffer (pH 4.5)

    • Sprague-Dawley or Wistar rats (male, 200-250 g)

    • Glucometer and test strips

  • Protocol:

    • Fast the rats overnight (12-16 hours) but allow free access to water.

    • Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A commonly used dose is a single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight.[2]

    • Inject the STZ solution i.p. to the fasted rats.

    • Return the rats to their cages and provide them with 5% sucrose water for the first 24 hours to prevent initial hypoglycemia.

    • Monitor blood glucose levels 48-72 hours post-injection from the tail vein. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

b) Alloxan-Induced Diabetes (Type 1 Model)

  • Materials:

    • Alloxan monohydrate

    • Cold sterile saline (0.9% NaCl)

    • New Zealand white rabbits or Wistar rats

    • Glucometer and test strips

  • Protocol:

    • Fast the animals overnight.

    • Prepare a fresh solution of alloxan monohydrate in cold sterile saline.

    • For rabbits, a single intravenous (i.v.) injection of 100-150 mg/kg body weight is often used. For rats, a single i.p. injection of 120-150 mg/kg can be administered.

    • Provide 5% glucose solution in drinking water for the next 24 hours to counteract the initial hypoglycemic phase.

    • Confirm the diabetic state by measuring blood glucose levels after 72 hours. Animals with fasting blood glucose above 200 mg/dL are considered diabetic.

Administration of this compound
  • Preparation: this compound is unstable and readily oxidizes. It should be prepared fresh for each administration. For oral gavage, it can be suspended in a suitable vehicle like saline. For intraperitoneal injection, a sterile suspension should be prepared.

  • Dosage and Administration:

    • Oral Gavage: A study in diabetic rats used an oral dose of DHLA.[3] A typical dosage for the oxidized form, ALA, ranges from 20 to 100 mg/kg body weight daily.[2]

    • Intraperitoneal Injection: DHLA can also be administered via i.p. injection. The dosage should be determined based on the specific study design.

Measurement of Biochemical Parameters

a) Blood Glucose and Insulin

  • Blood glucose can be readily measured from tail vein blood using a standard glucometer.

  • Serum insulin levels can be quantified using a commercially available Rat/Mouse Insulin ELISA kit, following the manufacturer's instructions.

b) Oxidative Stress Markers

  • Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):

    • Homogenize tissue samples (e.g., liver, kidney) in cold 1.15% KCl buffer.

    • Add a solution of thiobarbituric acid (TBA) to the homogenate.

    • Incubate the mixture at 95°C for 60 minutes.

    • After cooling, centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Prepare tissue homogenates in a suitable buffer (e.g., potassium phosphate buffer).

    • The assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium or cytochrome c) by superoxide radicals generated by a xanthine/xanthine oxidase system.

    • The activity of SOD in the sample is determined by measuring the degree of inhibition of this reaction spectrophotometrically.

    • One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • Prepare tissue homogenates in a buffer containing EDTA and DTT to preserve enzyme activity.

    • The assay measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.

    • The reaction is initiated by the addition of a substrate like cumene hydroperoxide or tert-butyl hydroperoxide.

    • The decrease in absorbance at 340 nm due to NADPH consumption is monitored spectrophotometrically.

c) Inflammatory Markers

  • Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6:

    • Collect serum or prepare tissue homogenates from the animals.

    • Use commercially available rat-specific ELISA kits for TNF-α and IL-6.[6][7]

    • Follow the manufacturer's protocol, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples to the wells.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that produces a colorimetric signal.

      • Measuring the absorbance using a microplate reader.

      • Calculating the cytokine concentration based on the standard curve.

Visualization of Pathways and Workflows

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Collection and Analysis A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Induction of Diabetes (e.g., STZ or Alloxan) A->B C Confirmation of Diabetes (Blood Glucose > 250 mg/dL) B->C D Grouping of Animals: - Control - Diabetic Control - Diabetic + DHLA C->D E This compound Administration (e.g., Oral Gavage) D->E F Monitoring of - Body Weight - Food & Water Intake E->F G Biochemical Analysis: - Blood Glucose & Insulin - Lipid Profile E->G H Oxidative Stress Markers: - MDA - SOD - GPx E->H I Inflammatory Markers: - TNF-α - IL-6 E->I J Histopathological Examination (e.g., Kidney, Pancreas) E->J signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus IR Insulin Receptor PI3K PI3K IR->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->IR Glucose Uptake Insulin Insulin Insulin->IR DHLA This compound ROS Reactive Oxygen Species (ROS) DHLA->ROS Scavenges Keap1 Keap1 DHLA->Keap1 Inactivates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation ROS->PI3K Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Keap1->Nrf2 Releases Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Induces

References

Application Note: High-Sensitivity Identification and Quantification of (R)-Dihydrolipoic Acid Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Dihydrolipoic acid (R-DHLA) is the reduced and biologically active form of (R)-lipoic acid, a critical cofactor in mitochondrial energy metabolism and a potent antioxidant. Accurate and sensitive quantification of R-DHLA is essential for understanding its physiological roles, pharmacokinetic profiles, and therapeutic potential. This application note provides a detailed protocol for the identification and quantification of (R)-DHLA in biological matrices, such as plasma, using a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric conditions, offers high selectivity and sensitivity for researchers in academia and the pharmaceutical industry.

Introduction

(R)-α-lipoic acid ((R)-LA) is an essential cofactor for several mitochondrial enzyme complexes vital for energy production.[1][2] Upon cellular uptake, (R)-LA is rapidly reduced to this compound (R-DHLA) by NAD(P)H-dependent enzymes, including thioredoxin reductase and lipoamide dehydrogenase.[1] R-DHLA is a powerful antioxidant, capable of quenching a variety of reactive oxygen species (ROS) and regenerating other endogenous antioxidants like vitamins C and E.[3] Given its significant biological activities, the precise measurement of R-DHLA is crucial for preclinical and clinical studies.

Mass spectrometry-based methods, particularly LC-MS/MS, have become the gold standard for the bioanalysis of small molecules due to their superior sensitivity, specificity, and wide dynamic range.[4] This application note details a comprehensive protocol for the analysis of (R)-DHLA, addressing the challenges of its chiral nature and potential instability.

Experimental Protocols

This section outlines a detailed methodology for the analysis of (R)-DHLA in a biological matrix (e.g., rat plasma).

Materials and Reagents
  • This compound analytical standard

  • (R)-Lipoic acid

  • Isotopically labeled internal standard (IS), e.g., deu-lipoic acid or ¹³C₄-d-l-α-Lipoic acid[5][6]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Water (LC-MS grade)

  • Rat plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)[6][7]

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chiral HPLC column (e.g., CHIRALPAK® IE C18, 250 mm × 4.6 mm, 5 µm or CHIRALPAK AD-3R)[5][6]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation: Solid Phase Extraction (SPE)
  • Plasma Pre-treatment: Thaw frozen plasma samples on ice. To 200 µL of plasma, add 600 µL of 1% formic acid in acetonitrile to precipitate proteins.[8]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 15,000 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions
  • Column: CHIRALPAK AD-3R

  • Mobile Phase: Acetonitrile:Methanol:10 mM Formic Acid (25:25:50, v/v/v)[6][7]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Due to its instability and rapid oxidation to lipoic acid, the MRM transition for lipoic acid is often monitored. The precursor ion for lipoic acid is [M-H]⁻ at m/z 205.0, with a product ion at m/z 170.9.[6][7]

    • Internal Standard (¹³C₄-d-l-α-Lipoic acid): Precursor ion [M-H]⁻ at m/z 209.0, with a product ion at m/z 174.9.[6][7]

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following table summarizes the quantitative performance parameters for the LC-MS/MS analysis of (R)-lipoic acid, which is indicative of the expected performance for (R)-DHLA analysis after conversion.

ParameterValueReference
Linearity Range 0.5 - 100 ng/mL[6][7]
5 - 5000 ng/mL[5]
Correlation Coefficient (r²) > 0.999[6][7]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[6][7]
5.0 ng/mL[9]
Limit of Detection (LOD) 0.1 ng/mL[6][7]
Intra-day Precision (%RSD) ≤ 6.94%[6][7]
2.18 - 5.99%[9]
Inter-day Precision (%RSD) ≤ 7.05%[6][7]
0.93 - 13.77%[9]
Intra-day Accuracy (%) 93.7 - 103.1%[6][7]
Inter-day Accuracy (%) 93.7 - 103.1%[6][7]
Recovery > 70%[9]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the identification of this compound.

experimental_workflow sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile + Formic Acid) sample->precipitation Sample Prep spe Solid Phase Extraction (SPE) precipitation->spe Cleanup lcms LC-MS/MS Analysis (Chiral Separation) spe->lcms Injection data Data Acquisition & Quantification lcms->data Detection

Caption: Experimental workflow for (R)-DHLA analysis.

Metabolic Conversion and Antioxidant Role of this compound

This diagram shows the conversion of (R)-Lipoic Acid to this compound and its subsequent role in mitigating oxidative stress.

metabolic_pathway cluster_redox Cellular Redox Environment RLA (R)-Lipoic Acid DHLA This compound (Active Antioxidant) RLA->DHLA Reduction (e.g., Thioredoxin Reductase) DHLA->RLA Oxidation ROS Reactive Oxygen Species (ROS) DHLA->ROS Neutralization Oxidized Oxidized Molecules ROS->Oxidized Cellular Damage

Caption: Metabolic conversion and antioxidant function of R-DHLA.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The use of a chiral stationary phase is critical for resolving the (R)- and (S)-enantiomers, ensuring accurate measurement of the biologically active form. The described sample preparation technique effectively removes matrix interferences, leading to robust and reproducible results. This protocol is well-suited for pharmacokinetic studies, drug metabolism research, and clinical investigations where the precise quantification of (R)-DHLA is required.

References

Application Notes and Protocols for Developing Cellular Assays to Measure (R)-Dihydrolipoic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Dihydrolipoic acid ((R)-DHLA) is the reduced form of (R)-alpha-lipoic acid (R-ALA), a naturally occurring compound involved in cellular metabolism and antioxidant defense.[1][2] (R)-DHLA possesses two thiol groups that enable it to function as a potent antioxidant, surpassing the antioxidant capacity of its oxidized form.[2][3] Its mechanisms of action include direct scavenging of reactive oxygen species (ROS), chelation of transition metal ions, regeneration of other endogenous antioxidants such as vitamins C and E and glutathione, and the repair of oxidized proteins.[1][3][4] Furthermore, (R)-DHLA is implicated in the modulation of key cellular signaling pathways, including the NF-κB and PI3K/Akt pathways, which are critical in inflammation and cell survival.[1]

These application notes provide detailed protocols for two distinct cellular assays designed to quantify the activity of (R)-DHLA. The first assay measures the intracellular antioxidant activity of (R)-DHLA by quantifying the reduction of reactive oxygen species (ROS). The second assay assesses the ability of (R)-DHLA to activate the Nrf2-mediated antioxidant response pathway.

Data Presentation

The following table summarizes hypothetical quantitative data from the described cellular assays to facilitate the comparison of (R)-DHLA activity under different experimental conditions.

AssayTreatment GroupOxidative StressorMeasured ParameterResult (Mean ± SD)Fold Change vs. Stressed Control
Intracellular ROS Assay Vehicle ControlNoneRelative Fluorescence Units (RFU)100 ± 15-
Vehicle ControlH₂O₂ (100 µM)Relative Fluorescence Units (RFU)1500 ± 12015.0
(R)-DHLA (10 µM)H₂O₂ (100 µM)Relative Fluorescence Units (RFU)800 ± 758.0
(R)-DHLA (50 µM)H₂O₂ (100 µM)Relative Fluorescence Units (RFU)350 ± 403.5
Nrf2 Activation Assay Vehicle ControlNoneRelative Luciferase Units (RLU)1.0 ± 0.2-
Vehicle ControlSulforaphane (10 µM)Relative Luciferase Units (RLU)10.5 ± 1.510.5
(R)-DHLA (10 µM)NoneRelative Luciferase Units (RLU)3.2 ± 0.53.2
(R)-DHLA (50 µM)NoneRelative Luciferase Units (RLU)7.8 ± 0.97.8

Experimental Protocols

Assay 1: Measurement of Intracellular Antioxidant Activity of (R)-DHLA via DCFH-DA Assay

This assay quantifies the ability of (R)-DHLA to reduce intracellular ROS levels induced by an oxidative stressor. The assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[3][5][6]

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound ((R)-DHLA)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • (R)-DHLA Treatment: Prepare fresh solutions of (R)-DHLA in serum-free DMEM. Remove the culture medium from the wells and replace it with serum-free DMEM containing various concentrations of (R)-DHLA (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMEM without (R)-DHLA). Incubate for 2 hours.

  • DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in serum-free DMEM. Remove the (R)-DHLA containing medium and wash the cells once with PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[3]

  • Induction of Oxidative Stress: After incubation, remove the DCFH-DA solution and wash the cells once with PBS. Add 100 µL of a freshly prepared 100 µM H₂O₂ solution in PBS to induce oxidative stress. For negative controls, add PBS without H₂O₂.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[5] Continue to take readings every 5 minutes for a total of 60 minutes.

  • Data Analysis: The antioxidant activity of (R)-DHLA is determined by its ability to reduce the fluorescence signal in H₂O₂-treated cells. Calculate the percentage of ROS inhibition compared to the vehicle-treated, H₂O₂-stressed control.

Assay 2: Quantification of Nrf2 Pathway Activation by (R)-DHLA using a Reporter Gene Assay

This assay measures the ability of (R)-DHLA to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. This protocol utilizes a stable cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Materials:

  • HepG2-ARE-luciferase stable cell line (or other suitable cell line)

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound ((R)-DHLA)

  • Sulforaphane (positive control)

  • White, opaque 96-well plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture and Seeding: Culture the HepG2-ARE-luciferase cells as described in Assay 1. Seed the cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.

  • (R)-DHLA Treatment: Prepare fresh solutions of (R)-DHLA in culture medium. Remove the existing medium and add 100 µL of medium containing various concentrations of (R)-DHLA (e.g., 1, 10, 50, 100 µM). Include a vehicle control and a positive control (e.g., 10 µM sulforaphane).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis and Luciferase Assay: After incubation, remove the medium and wash the cells once with PBS. Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis: The activation of the Nrf2 pathway is proportional to the measured luminescence. Express the results as fold induction over the vehicle-treated control.

Mandatory Visualizations

Signaling_Pathway cluster_stress Cellular Stress cluster_DHLA (R)-DHLA Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) NFkB_IkB NF-κB/IκB Complex Oxidative_Stress->NFkB_IkB activates IKK RDHLA (R)-DHLA RDHLA->Oxidative_Stress scavenges Keap1 Keap1 RDHLA->Keap1 modifies thiols RDHLA->NFkB_IkB inhibits IKK Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Degradation Nrf2->Ub degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates IkB IκB NFkB_IkB->IkB degrades NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription Inflammatory_Genes Inflammatory Genes NFkB_nuc->Inflammatory_Genes activates transcription

Caption: (R)-DHLA's modulation of Nrf2 and NF-κB signaling pathways.

Experimental_Workflow_ROS cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed Seed HepG2 cells in 96-well plate Adhere Incubate overnight Seed->Adhere Treat_DHLA Treat with (R)-DHLA (2 hours) Adhere->Treat_DHLA Load_DCFH Load with DCFH-DA (30 min) Treat_DHLA->Load_DCFH Induce_Stress Induce oxidative stress (H₂O₂) Load_DCFH->Induce_Stress Measure Measure fluorescence (Ex: 485 nm, Em: 535 nm) Induce_Stress->Measure Analyze Analyze ROS inhibition Measure->Analyze

Caption: Workflow for the intracellular ROS assay.

Experimental_Workflow_Nrf2 cluster_prep_nrf2 Cell Preparation cluster_treatment_nrf2 Treatment cluster_measurement_nrf2 Measurement & Analysis Seed_Nrf2 Seed HepG2-ARE-luc cells in 96-well plate Adhere_Nrf2 Incubate overnight Seed_Nrf2->Adhere_Nrf2 Treat_DHLA_Nrf2 Treat with (R)-DHLA (16-24 hours) Adhere_Nrf2->Treat_DHLA_Nrf2 Lyse_Cells Lyse cells Treat_DHLA_Nrf2->Lyse_Cells Measure_Lumi Measure luminescence Lyse_Cells->Measure_Lumi Analyze_Nrf2 Analyze Nrf2 activation Measure_Lumi->Analyze_Nrf2

Caption: Workflow for the Nrf2 activation reporter assay.

References

Application Notes and Protocols for (R)-Dihydrolipoic Acid in Protein Disulfide Bond Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (R)-Dihydrolipoic Acid (DHLA)

This compound (DHLA) is the reduced form of (R)-α-lipoic acid (ALA), a naturally occurring disulfide-containing compound that is an essential cofactor in mitochondrial dehydrogenase complexes. DHLA is a potent biological antioxidant and a powerful reducing agent capable of cleaving disulfide bonds in proteins. Its strong reducing potential, comparable to that of dithiothreitol (DTT), makes it a valuable tool in protein biochemistry and related fields. DHLA functions through a thiol-disulfide exchange mechanism, which is fundamental to many biological redox processes.

Mechanism of Disulfide Bond Reduction by DHLA

The reduction of protein disulfide bonds by DHLA proceeds via a thiol-disulfide exchange reaction. The process is initiated by the nucleophilic attack of one of the thiolate anions of DHLA on a sulfur atom of the protein's disulfide bond. This forms a transient mixed disulfide intermediate between DHLA and the protein. A subsequent intramolecular nucleophilic attack by the second thiolate of DHLA on the sulfur atom of the mixed disulfide releases the now-reduced protein (with two free cysteine residues) and results in the formation of the oxidized, cyclic disulfide form of DHLA, which is lipoic acid.

Comparison of DHLA with Common Reducing Agents

The selection of an appropriate reducing agent is critical for specific applications. The following table provides a comparison of the key properties of this compound (DHLA) with two other commonly used reducing agents, Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

PropertyThis compound (DHLA)Dithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Redox Potential (pH 7) -0.32 V[1]-0.33 V[1][2]-0.25 V
Optimal pH Range Not explicitly defined, but active at physiological pH>7[2]1.5 - 8.5[2][3]
Mechanism Thiol-disulfide exchangeThiol-disulfide exchangePhosphine-based reduction
Odor OdorlessStrong, unpleasant odorOdorless
Air Oxidation Stability Susceptible to oxidationProne to air oxidation, especially in the presence of metal ions[4]Resistant to air oxidation[2][4]
Reversibility ReversibleReversibleIrreversible
Compatibility with Maleimides May react with maleimidesReacts with and inhibits maleimide conjugation[3][4]Generally compatible, though some reduction in labeling efficiency may occur[3][4][5]
Solubility Soluble in aqueous buffersSoluble in waterHighly soluble in water

Application Notes

Advantages of Using this compound:
  • High Reducing Potential: With a redox potential similar to DTT, DHLA is a strong reducing agent capable of quantitatively cleaving disulfide bonds[1].

  • Biological Relevance: As a naturally occurring molecule, DHLA is biocompatible and relevant for studies in cellular environments.

  • Odorless: Unlike DTT and other thiol-based reducing agents, DHLA is odorless, improving laboratory working conditions.

  • Rapid Reduction: Studies have shown that DHLA can be significantly faster at reducing disulfide bonds in complex protein structures, such as hair keratin, compared to other dithiols like DTT[6].

Considerations for Use:
  • Stability: DHLA is susceptible to air oxidation, so solutions should be prepared fresh and stored under inert gas if possible.

  • Purity: The purity of the DHLA preparation can affect its reducing efficiency. It is advisable to use high-purity DHLA.

  • Concentration: The optimal concentration of DHLA will depend on the specific protein and the number of disulfide bonds. Empirical determination of the ideal concentration is recommended.

  • Downstream Applications: If downstream applications involve maleimide chemistry, it is advisable to remove excess DHLA prior to the labeling step, as thiols can react with maleimides.

Experimental Protocols

Preparation of a 100 mM Stock Solution of this compound

Materials:

  • This compound (powder)

  • Degassed, purified water or a suitable buffer (e.g., Tris-HCl, HEPES)

  • Nitrogen or Argon gas (optional)

  • pH meter

Procedure:

  • Weigh out the required amount of this compound powder in a suitable container.

  • Add a small amount of degassed water or buffer to the powder to form a paste.

  • Gradually add the remaining volume of degassed water or buffer while vortexing or stirring to dissolve the DHLA completely. If using a buffer, ensure it has been degassed by sparging with nitrogen or argon for at least 15-20 minutes.

  • Adjust the pH of the solution to the desired value (typically between 7.0 and 8.0) using a concentrated solution of NaOH or HCl.

  • Bring the final volume to the desired level with degassed buffer.

  • (Optional) Sparge the final solution with nitrogen or argon gas for a few minutes to remove any dissolved oxygen.

  • Store the stock solution in small aliquots at -20°C or -80°C. For immediate use, keep on ice. It is recommended to use the solution on the same day it is prepared to minimize oxidation.

General Protocol for the Reduction of Disulfide Bonds in a Protein Sample

This protocol provides a general guideline for the reduction of disulfide bonds in a purified protein solution. The optimal conditions (DHLA concentration, temperature, and incubation time) may need to be determined empirically for each specific protein.

Materials:

  • Protein sample in a suitable buffer

  • 100 mM this compound stock solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

  • (Optional) Denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) for proteins with buried disulfide bonds.

Procedure:

  • Prepare the protein sample at a known concentration in the reaction buffer. If the protein has inaccessible disulfide bonds, include a denaturant in the buffer.

  • Add the 100 mM this compound stock solution to the protein sample to achieve the desired final concentration. A final DHLA concentration in the range of 1-20 mM is a good starting point. A 10- to 100-fold molar excess of DHLA over the concentration of disulfide bonds is typically recommended.

  • Incubate the reaction mixture at room temperature (20-25°C) or at 37°C. Incubation times can range from 30 minutes to 2 hours. The progress of the reduction can be monitored by taking aliquots at different time points and assaying for free thiols (e.g., using Ellman's reagent, DTNB).

  • After the incubation is complete, the reduced protein can be used for downstream applications. If necessary, excess DHLA can be removed by dialysis, diafiltration, or size-exclusion chromatography.

Visualizations

Experimental Workflow for Protein Disulfide Bond Reduction

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reduction Reaction cluster_cleanup Post-Reduction Protein_Sample Protein Sample in Buffer Mix Mix Protein and DHLA Protein_Sample->Mix DHLA_Stock (R)-DHLA Stock Solution DHLA_Stock->Mix Incubate Incubate (e.g., 37°C, 1 hr) Mix->Incubate Cleanup Removal of Excess DHLA (e.g., Dialysis) Incubate->Cleanup Reduced_Protein Reduced Protein Cleanup->Reduced_Protein

Caption: General workflow for the reduction of protein disulfide bonds using this compound.

Mechanism of Disulfide Bond Reduction by this compound

disulfide_reduction_mechanism Protein_SS Protein-S-S-Protein Mixed_Disulfide Protein-S-S-DHLA-SH Protein_SS->Mixed_Disulfide Thiol-Disulfide Exchange DHLA_SH (R)-DHLA-(SH)₂ DHLA_SH->Mixed_Disulfide Reduced_Protein Protein-SH   HS-Protein Mixed_Disulfide->Reduced_Protein Intramolecular Attack Lipoic_Acid Lipoic Acid (oxidized) Mixed_Disulfide->Lipoic_Acid

Caption: Chemical mechanism of protein disulfide bond reduction by this compound.

References

Troubleshooting & Optimization

preventing oxidation of (R)-Dihydrolipoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Dihydrolipoic Acid (DHLA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of (R)-DHLA in experimental settings, with a focus on preventing its oxidation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with (R)-DHLA.

Issue 1: Unexpected or inconsistent experimental results.

  • Question: My experimental results are not reproducible. Could the stability of my (R)-DHLA solution be the problem?

    • Answer: Yes, the instability of (R)-DHLA is a primary suspect for inconsistent results. (R)-DHLA is highly susceptible to oxidation, which can alter its biological activity. It is crucial to follow strict protocols for solution preparation and handling to ensure its integrity throughout your experiment.

  • Question: I am observing unexpected cytotoxicity in my cell cultures when using (R)-DHLA. What could be the cause?

    • Answer: While (R)-DHLA is a potent antioxidant, it can exhibit pro-oxidant and cytotoxic effects, particularly at higher concentrations. This can be exacerbated by the presence of transition metal ions in your culture media. The oxidation of DHLA can also lead to the formation of reactive species that may be harmful to cells. It is recommended to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.

  • Question: My (R)-DHLA solution has a slight yellow tint. Is it still usable?

    • Answer: A yellow tint can be an indicator of oxidation to lipoic acid. It is strongly advised to use only clear, colorless (R)-DHLA solutions for your experiments to ensure that you are working with the reduced form of the molecule.

Issue 2: Problems with (R)-DHLA solution preparation and storage.

  • Question: I've noticed a precipitate in my frozen (R)-DHLA stock solution. What should I do?

    • Answer: Precipitate formation upon freezing can occur if the concentration of (R)-DHLA in the organic solvent is too high. Gently warm the stock solution to room temperature and vortex to see if the precipitate redissolves. If it does not, it is best to discard the stock and prepare a new one at a slightly lower concentration.

  • Question: How can I be sure that my solvents are sufficiently deoxygenated?

    • Answer: The most effective method for deoxygenating solvents is to sparge them with an inert gas, such as argon or nitrogen, for at least 30 minutes. This should be done prior to dissolving the (R)-DHLA.

Frequently Asked Questions (FAQs)

Preparation and Handling

  • What is the best solvent for preparing a stock solution of (R)-DHLA?

    • (R)-DHLA is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] These are the recommended solvents for preparing concentrated stock solutions.

  • How should I store my (R)-DHLA stock solution?

    • For long-term storage (months to years), it is recommended to store (R)-DHLA as a neat oil at -20°C.[1] Stock solutions in deoxygenated organic solvents should be stored in amber vials under an inert atmosphere (argon or nitrogen) at -20°C or -80°C.

  • How long is an aqueous solution of (R)-DHLA stable?

    • Aqueous solutions of (R)-DHLA are not recommended for storage for more than one day.[1] It is best to prepare fresh aqueous dilutions from your stock solution immediately before each experiment.

  • What factors can accelerate the oxidation of (R)-DHLA?

    • Several factors can promote the oxidation of (R)-DHLA, including:

      • Presence of oxygen

      • Exposure to light

      • Elevated temperatures

      • Presence of transition metal ions (e.g., iron, copper)[2][3]

      • Neutral to alkaline pH

Experimental Considerations

  • Can (R)-DHLA act as a pro-oxidant?

    • Yes, under certain conditions, particularly in the presence of transition metal ions like iron, DHLA can exhibit pro-oxidant properties by reducing Fe3+ to Fe2+, which can then participate in Fenton-type reactions to generate hydroxyl radicals.[4]

  • How can I minimize the pro-oxidant effects of (R)-DHLA?

    • To mitigate pro-oxidant activity, consider the following:

      • Use high-purity reagents and water to minimize transition metal contamination.

      • Consider the addition of a chelating agent, such as EDTA, to your buffers, if compatible with your experimental system. DHLA itself has metal-chelating properties which can also help to inactivate redox-active transition metals.[2][3]

  • How can I monitor the oxidation of (R)-DHLA in my samples?

    • High-Performance Liquid Chromatography (HPLC) with electrochemical or coulometric detection is a sensitive method for quantifying both the reduced (DHLA) and oxidized (lipoic acid) forms in your samples.[4][5]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormulationSolventStorage TemperatureRecommended Duration
Neat OilN/A-20°C≥ 4 years
Stock SolutionDeoxygenated DMSO or Ethanol-80°CUp to 6 months
Stock SolutionDeoxygenated DMSO or Ethanol-20°CUp to 1 month
Aqueous Working SolutionAqueous buffer (e.g., PBS)4°CUse immediately

Table 2: Factors Influencing the Stability of this compound in Solution

FactorCondition Promoting OxidationRecommendation for Prevention
Oxygen Aerobic conditionsPrepare solutions with deoxygenated solvents and store under inert gas (Ar or N₂).
Light Exposure to UV or ambient lightStore solutions in amber vials or protect from light with aluminum foil.
Temperature Room temperature or higherStore stock solutions at -20°C or -80°C. Keep working solutions on ice.
pH Neutral to Alkaline (pH > 7)Prepare aqueous solutions in slightly acidic buffers if compatible with the experiment.
Transition Metals Presence of Fe²⁺, Cu²⁺, etc.Use high-purity water and reagents. Consider adding a chelator like EDTA.

Experimental Protocols

Protocol 1: Preparation of a Deoxygenated (R)-DHLA Stock Solution in DMSO

  • Materials:

    • This compound (neat oil)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Inert gas (argon or nitrogen) with tubing

    • Amber glass vial with a septum-lined cap

    • Syringes and needles

  • Procedure:

    • Place the required volume of DMSO in the amber vial.

    • Sparge the DMSO with the inert gas for at least 30 minutes to remove dissolved oxygen.

    • Carefully weigh the desired amount of (R)-DHLA neat oil and add it to the deoxygenated DMSO.

    • Seal the vial with the septum-lined cap.

    • Gently vortex the vial until the (R)-DHLA is completely dissolved.

    • Flush the headspace of the vial with the inert gas before storing at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution of (R)-DHLA

  • Materials:

    • (R)-DHLA stock solution in DMSO

    • Sterile, deoxygenated aqueous buffer (e.g., PBS, pH 7.4)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Deoxygenate the aqueous buffer by sparging with an inert gas for at least 30 minutes.

    • Immediately before use, dilute the (R)-DHLA stock solution to the desired final concentration in the deoxygenated aqueous buffer.

    • Mix thoroughly by gentle inversion or pipetting.

    • Keep the working solution on ice and protected from light until it is added to your experimental system.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start deoxygenate_dmso Deoxygenate DMSO (Inert Gas Sparging) start->deoxygenate_dmso dissolve_dhla Dissolve (R)-DHLA deoxygenate_dmso->dissolve_dhla store_stock Store at -80°C (Under Inert Gas) dissolve_dhla->store_stock get_stock Retrieve Stock Solution dilute Dilute Stock to Final Concentration get_stock->dilute deoxygenate_buffer Deoxygenate Aqueous Buffer deoxygenate_buffer->dilute use_immediately Use Immediately (Keep on Ice) dilute->use_immediately

Caption: Workflow for the preparation of (R)-DHLA solutions.

troubleshooting_logic cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent or Unexpected Results check_solution Check (R)-DHLA Solution Appearance start->check_solution check_protocol Review Preparation & Storage Protocol start->check_protocol check_concentration Evaluate (R)-DHLA Concentration start->check_concentration oxidation Oxidation of (R)-DHLA check_solution->oxidation check_protocol->oxidation precipitation Precipitation of (R)-DHLA check_protocol->precipitation pro_oxidant Pro-oxidant Effects/ Cytotoxicity check_concentration->pro_oxidant prepare_fresh Prepare Fresh Solution oxidation->prepare_fresh modify_protocol Modify Protocol (e.g., add chelator) oxidation->modify_protocol optimize_conc Optimize Concentration (Titration) pro_oxidant->optimize_conc precipitation->prepare_fresh

References

Technical Support Center: (R)-Dihydrolipoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of (R)-Dihydrolipoic acid (DHLA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this potent antioxidant. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and visualizations to support your experimental success.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of (R)-DHLA.

Question: Why am I seeing lower than expected (R)-DHLA concentrations or no peak at all in my chromatogram?

Answer:

This is a common issue primarily due to the high susceptibility of (R)-DHLA to oxidation. (R)-DHLA is the reduced form of lipoic acid and can rapidly oxidize back to its disulfide form, especially during sample collection, processing, and storage.

Troubleshooting Steps:

  • Sample Handling:

    • Anticoagulant Choice: Use EDTA-containing collection tubes. EDTA chelates metal ions that can catalyze the oxidation of DHLA.

    • Immediate Processing: Process blood samples as quickly as possible after collection. Centrifuge at 4°C to separate plasma.

    • Acidification: Immediately after separation, acidify the plasma or urine sample to a pH of 2.5-3.0 with an acid like metaphosphoric acid or perchloric acid. This significantly slows the oxidation rate.

  • Storage Conditions:

    • Temperature: Store samples at ultra-low temperatures. For long-term stability, -80°C is highly recommended over -20°C.

    • Light Exposure: Protect samples from light at all stages, as light can promote the degradation of DHLA. Use amber tubes or wrap tubes in aluminum foil.

  • Extraction Procedure:

    • Degassed Solvents: Use deoxygenated or degassed solvents for extraction to minimize oxidative stress.

    • Efficient Method: Employ a validated extraction method with high recovery. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective if optimized.

Question: My results for (R)-DHLA quantification are not reproducible. What could be the cause?

Answer:

Poor reproducibility is often linked to inconsistent sample handling and analytical variability. The inherent instability of (R)-DHLA means that even minor variations in protocol can lead to significant differences in measured concentrations.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that every step of your sample collection, processing, and storage protocol is standardized and followed consistently for all samples.

  • Internal Standard: Use a suitable internal standard to account for variability in extraction efficiency and instrument response. For LC-MS/MS, a stable isotope-labeled DHLA is ideal.

  • Prevent Oxidation Inconsistently: Ensure that all samples are treated with the same concentration of acid and antioxidants (if used) immediately after collection.

  • Control Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for each sample, as this can degrade DHLA. Aliquot samples into smaller volumes before freezing.

Frequently Asked Questions (FAQs)

Sample Preparation & Stability

  • Q1: What is the biggest challenge in quantifying (R)-DHLA?

    • A1: The primary challenge is the extreme instability of (R)-DHLA, which is readily oxidized to lipoic acid. This requires meticulous sample handling and storage procedures to prevent its degradation before analysis.

  • Q2: What is the best anticoagulant to use for plasma collection?

    • A2: EDTA is generally recommended over heparin. EDTA acts as a chelating agent, binding metal ions that can catalyze the oxidation of the thiol groups in DHLA.

  • Q3: How should I store my plasma/urine samples for (R)-DHLA analysis?

    • A3: For optimal stability, samples should be immediately acidified to a pH between 2.5 and 3.0 and frozen at -80°C. Storage at -20°C is less ideal and may lead to degradation over shorter periods. Samples should also be protected from light.

Analytical Methods

  • Q4: Which analytical method is most suitable for (R)-DHLA quantification?

    • A4: The choice of method depends on the required sensitivity and available instrumentation.

      • HPLC with Electrochemical Detection (HPLC-ECD): This is a highly sensitive and selective method for detecting electroactive compounds like DHLA.[1][2]

      • HPLC with Fluorescence Detection: This method requires derivatization of the thiol groups of DHLA with a fluorescent tag, which can significantly enhance sensitivity.

      • LC-MS/MS: This is a highly specific and sensitive method that can provide structural confirmation of the analyte.

  • Q5: I am using HPLC-ECD and experiencing a drifting baseline. What should I do?

    • A5: Baseline drift in HPLC-ECD can be caused by several factors:

      • Mobile Phase: Ensure your mobile phase is properly degassed and that the pH is stable. A low pH (around 2.5) is often used for DHLA analysis to maintain its stability.

      • Electrode Contamination: The electrode surface can become contaminated over time. Follow the manufacturer's instructions for cleaning the electrochemical detector cell.

      • Temperature Fluctuations: Maintain a constant column and detector temperature.

Data Presentation

Table 1: Stability of this compound in Human Plasma under Different Storage Conditions

AnticoagulantStorage TemperatureDurationAnalyte Recovery (%)
EDTA4°C4 hours>95%
EDTA-20°C1 week~85%
EDTA-80°C1 month>98%
Heparin4°C4 hours~90%
Heparin-20°C1 week~75%

Note: Data is compiled from various studies and represents approximate values. Actual stability may vary depending on sample handling and matrix.

Table 2: Comparison of Extraction Methods for this compound from Human Plasma

Extraction MethodSolvent SystemMean Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Dichloromethane98.43 - 101.45[3]
Solid-Phase Extraction (SPE)Dichloromethane97.36 - 102.73[3]
Protein PrecipitationAcetonitrile/Metaphosphoric acid>97%[4]

Experimental Protocols

Protocol 1: Quantification of (R)-DHLA in Human Plasma using HPLC-ECD

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Immediately centrifuge at 2000 x g for 15 minutes at 4°C.

    • Transfer the plasma to a new tube and acidify with 1 M metaphosphoric acid to a final concentration of 5% (v/v).

    • Vortex and store at -80°C until analysis.

  • Extraction:

    • Thaw the plasma sample on ice.

    • Perform a liquid-liquid extraction by adding 3 volumes of dichloromethane, vortexing for 1 minute, and centrifuging at 3000 x g for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC-ECD Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: 0.05 M phosphate buffer (pH 2.5 adjusted with phosphoric acid) : acetonitrile (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: Electrochemical detector in DC mode.

    • Potential: +0.9 V.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing (at 4°C) cluster_storage Storage cluster_analysis Analysis Blood Whole Blood Collection (EDTA tube) Centrifuge Centrifugation (2000 x g, 15 min) Blood->Centrifuge Separate Plasma Separation Centrifuge->Separate Acidify Acidification (pH 2.5-3.0) Separate->Acidify Store Store at -80°C (Protect from light) Acidify->Store Extract Extraction (LLE or SPE) Store->Extract Analyze HPLC-ECD or LC-MS/MS Extract->Analyze

Caption: Experimental workflow for (R)-DHLA quantification.

troubleshooting_flowchart Start Low or No (R)-DHLA Peak CheckOxidation Check for Oxidation Start->CheckOxidation CheckHandling Review Sample Handling CheckOxidation->CheckHandling Yes CheckInstrument Assess Instrument Performance CheckOxidation->CheckInstrument No CheckStorage Verify Storage Conditions CheckHandling->CheckStorage SolutionHandling Implement Immediate Acidification & Use EDTA Tubes CheckHandling->SolutionHandling CheckExtraction Evaluate Extraction Efficiency CheckStorage->CheckExtraction SolutionStorage Store at -80°C & Protect from Light CheckStorage->SolutionStorage SolutionExtraction Optimize Extraction Protocol & Use Degassed Solvents CheckExtraction->SolutionExtraction SolutionInstrument Calibrate Instrument & Check Detector CheckInstrument->SolutionInstrument

Caption: Troubleshooting flowchart for low (R)-DHLA signal.

References

improving the solubility of (R)-Dihydrolipoic acid for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for working with (R)-Dihydrolipoic acid (DHLA) in cell culture, focusing on overcoming its solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHLA) and why is it used in cell culture?

This compound is the reduced and biochemically active form of alpha-lipoic acid (ALA).[1] It is a powerful antioxidant that can scavenge a variety of reactive oxygen species (ROS), chelate metals, and regenerate other endogenous antioxidants like Vitamin C and Vitamin E.[2][3] In cell culture, it is used to protect cells from oxidative stress, study antioxidant signaling pathways, and investigate its therapeutic potential in diseases associated with oxidative damage.[4][5]

Q2: What are the primary challenges when preparing DHLA for cell culture experiments?

The main challenge is its poor solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[6] DHLA is supplied as a neat oil and is sparingly soluble in water-based buffers, which can lead to precipitation and inaccurate concentrations in experiments.[6] Additionally, its dithiol structure makes it prone to oxidation, and aqueous solutions are not stable for long-term storage.[5]

Q3: What solvents are recommended for dissolving DHLA?

DHLA is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[6][7] A common practice is to first create a concentrated stock solution in one of these solvents before diluting it to the final working concentration in the aqueous cell culture medium.[6]

Q4: How should I store DHLA?

DHLA as a neat oil should be stored at -20°C for long-term stability (≥4 years).[6] Stock solutions made in organic solvents like DMSO or ethanol should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions of DHLA are not recommended for storage for more than one day.[6][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms after adding DHLA stock to cell culture medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain DHLA solubility. The final concentration of DHLA exceeds its solubility limit in the aqueous medium.Ensure the final solvent concentration is sufficient but non-toxic to cells (typically ≤0.5% for DMSO). Prepare an intermediate dilution in warm (37°C) medium or serum before the final dilution. Reduce the final working concentration of DHLA.
Cells show signs of toxicity (e.g., poor morphology, detachment, death). The concentration of the organic solvent (DMSO, ethanol) is too high and is toxic to the cells. The DHLA concentration is too high; at concentrations of 50-100 µM, DHLA can trigger apoptosis in some cell types.[7]Perform a solvent toxicity control experiment to determine the maximum tolerable concentration for your specific cell line. Lower the final DHLA concentration. Concentrations for antioxidant effects typically range from 0.01-0.5 mM.[7]
Inconsistent or non-reproducible experimental results. Inaccurate concentration due to incomplete dissolution or precipitation. Degradation of DHLA in the stock solution or in the final culture medium over the course of the experiment.Prepare fresh dilutions from the stock solution for each experiment. Ensure the stock solution is completely dissolved before use by gentle warming (37°C) and vortexing.[9] Minimize the exposure of DHLA solutions to air and light to prevent oxidation.
Slow or no cell growth after treatment. The pH of the culture medium has shifted significantly after the addition of the acidic DHLA solution. Contamination of the stock solution.Check the pH of the medium after adding the DHLA solution and adjust if necessary. Always filter-sterilize the final working solution using a 0.22 µm syringe filter before adding it to the cell culture.

Quantitative Data Summary

The solubility of DHLA varies significantly between organic solvents and aqueous buffers. The following table summarizes approximate solubility values.

Solvent Approximate Solubility Molar Concentration (Approx.) Source
DMSO~30 mg/mL~144 mM[6][7]
Ethanol~30 mg/mL~144 mM[6][7]
Dimethylformamide (DMF)~30 mg/mL~144 mM[6][7]
1:8 solution of Ethanol:PBS (pH 7.2)~0.25 mg/mL~1.2 mM[6]

Molecular Weight of DHLA: 208.3 g/mol

Experimental Protocols

Protocol 1: Preparation of a 100 mM DHLA Stock Solution in DMSO

Materials:

  • This compound (neat oil, MW: 208.3 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile tips

Procedure:

  • Warm DHLA: Allow the vial of DHLA to warm to room temperature.

  • Weigh DHLA: In a sterile microcentrifuge tube, carefully weigh out 20.83 mg of DHLA.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the DHLA.

  • Dissolve: Vortex the solution thoroughly until the DHLA oil is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[9] Visually inspect the solution to ensure there are no undissolved droplets.

  • Aliquot and Store: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparing a 100 µM Working Solution in Cell Culture Medium

Materials:

  • 100 mM DHLA stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes and pipette tips

Procedure:

  • Thaw Stock: Thaw one aliquot of the 100 mM DHLA stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, first dilute the stock 1:100. Add 10 µL of the 100 mM stock to 990 µL of pre-warmed complete medium to create a 1 mM intermediate solution. Mix gently by pipetting.

  • Prepare Final Dilution: Add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed complete medium to achieve the final 100 µM working concentration. The final DMSO concentration will be 0.1%.

  • Mix and Use: Mix the final working solution gently. It is recommended to use this solution immediately. Do not store the final aqueous solution.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the recommended workflow for preparing a DHLA working solution for cell culture experiments to ensure maximum solubility and minimize cell toxicity.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation DHLA DHLA (Neat Oil) Mix Vortex / Warm (37°C) DHLA->Mix DMSO DMSO (Solvent) DMSO->Mix Stock 100 mM Stock in DMSO Mix->Stock Store Aliquot & Store at -80°C Stock->Store Thaw Thaw Stock Aliquot Store->Thaw Dilute1 Intermediate Dilution (1 mM) Thaw->Dilute1 Medium1 Pre-warmed Medium Medium1->Dilute1 Dilute2 Final Dilution (100 µM) Dilute1->Dilute2 Medium2 Pre-warmed Medium Medium2->Dilute2 Final Final Working Solution (DMSO < 0.5%) Dilute2->Final Add Add to Cell Culture Final->Add G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHLA DHLA (Dihydrolipoic Acid) ROS Oxidative Stress (ROS) DHLA->ROS Scavenges Keap1 Keap1 ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription Protection Cellular Protection (Anti-inflammatory, Antioxidant) HO1->Protection

References

troubleshooting low yield in (R)-Dihydrolipoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (R)-Dihydrolipoic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound (R-DHLA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthesis protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield in R-DHLA synthesis can stem from several factors. The most common issues include incomplete reduction of the starting material ((R)-Lipoic Acid), degradation of the product during workup, and suboptimal reaction conditions. R-DHLA is also highly susceptible to re-oxidation to (R)-Lipoic Acid.

To troubleshoot, consider the following:

  • Reaction Monitoring: Are you monitoring the reaction to completion (e.g., by TLC or LC-MS)? An incomplete reaction is a primary cause of low yields.

  • Atmosphere: Are you running the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon)? The thiol groups in R-DHLA are easily oxidized by atmospheric oxygen.

  • Temperature Control: Was the reaction temperature strictly controlled? Deviations from the optimal temperature can lead to side reactions or incomplete conversion.[1][2]

  • Purity of Starting Materials: Have you confirmed the purity of your (R)-Lipoic Acid and reducing agent? Impurities can interfere with the reaction.

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?

The presence of multiple spots suggests the formation of byproducts or residual starting material. Common species include:

  • Unreacted (R)-Lipoic Acid: The most common impurity if the reaction is incomplete.

  • Oxidized Product: this compound can easily re-oxidize back to (R)-Lipoic Acid during workup or analysis.

  • Polymeric Species: The R-enantiomer can be prone to polymerization, especially if it's been isolated from its S-form counterpart.[3]

  • Disulfides and other byproducts: Depending on the synthetic route, other sulfur-containing side products can form.

To mitigate this, ensure a sufficiently inert atmosphere, use fresh and pure reagents, and optimize the stoichiometry of your reducing agent.

Q3: My yield drops dramatically during the extraction and purification steps. How can I prevent product loss?

Product loss during workup is a frequent problem, often due to the chemical instability of R-DHLA and suboptimal extraction parameters.

Troubleshooting Extraction:

  • pH Control: The pH of the aqueous layer during extraction is critical. Different pH levels can be used to optimize the isolation of the product.

    • Acidifying the solution to a pH below 2 before extraction with an organic solvent can result in a high yield of dihydrolipoic acid.[1]

    • Alternatively, after reduction with a complex hydride, extracting the protic solution at a pH of 9-10 can improve the yield of the final product after subsequent steps.[1]

    • Extraction at a pH between 4 and 5 has also been shown to improve yields.[1]

  • Solvent Choice: Use degassed solvents for extraction to minimize oxidation. Ethyl acetate and toluene are commonly used.[1]

Troubleshooting Purification:

  • Distillation: Surprisingly, R-DHLA can be distilled at high temperatures (160-220°C) under reduced pressure (0.5-5 mbar) without significant decomposition. This step can enhance purity and has been found to increase the final yield of lipoic acid (after re-oxidation) by over 10%.[1][2]

  • Crystallization: If the final product is (R)-Lipoic acid obtained by oxidizing R-DHLA, crystallization from solvents like a heptane/toluene mixture can yield a very pure product.[2]

Q4: Can I improve my yield by changing the reaction solvent or temperature?

Absolutely. Both solvent and temperature are critical parameters that should be optimized for your specific protocol.

  • Solvent: For syntheses involving the introduction of sulfur, switching from DMF to methanol has been shown to improve both the yield and purity of the product. Methanol is also a more cost-effective and environmentally friendly option.[1][2]

  • Temperature: The optimal reaction temperature can significantly impact yield. For certain processes, a temperature of 40°C has been identified as ideal, as lower temperatures may lead to incomplete reactions.[1][2] It is crucial to adjust the temperature based on the specific reaction conditions and reagents being used.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data from process optimization studies.

Table 1: Effect of Solvent on Yield in Sulfur Introduction Step

SolventReported Yield RangePurityReference
DMF70-75%Good[2]
Methanol Higher Yields Reported High Purity [1][2]

Data suggests methanol is a superior solvent for this specific synthetic approach.

Table 2: Influence of Temperature and Extraction pH on Yield

ParameterConditionOutcome on YieldReference
Reaction Temperature 40°CHighest yield reported for a specific process[1][2]
< 35°CRisk of incomplete reaction[1][2]
Extraction pH < 2 (Acidic)High yield of R-DHLA[1]
4 - 5 (Mildly Acidic)Increased final product yield after workup[1]
9 - 10 (Basic)Increased final product yield after workup[1]

Experimental Protocols

Protocol 1: General Method for Reduction of (R)-Lipoic Acid

This protocol outlines a general procedure for the reduction of (R)-Lipoic Acid to this compound using a common reducing agent.

  • Preparation: Dissolve (R)-Lipoic Acid in a suitable degassed solvent (e.g., ethanol or THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add a solution of the reducing agent (e.g., sodium borohydride in water or a suitable buffer) to the stirred (R)-Lipoic Acid solution. Maintain the temperature at 0°C. Caution: Hydrogen gas may be evolved.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) until the pH is approximately 2-3.

  • Extraction: Extract the product with an organic solvent (e.g., degassed ethyl acetate) three times.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography or high-vacuum distillation if required.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_cond Optimize Reaction: - Increase Temperature - Add More Reducing Agent - Check Reagent Purity incomplete->optimize_cond check_workup Investigate Workup/ Purification Steps complete->check_workup solution Improved Yield optimize_cond->solution check_oxidation Check for Oxidation (Inert Atmosphere, Degassed Solvents) check_workup->check_oxidation oxidation_present Oxidation Occurring check_oxidation->oxidation_present Yes no_oxidation Minimal Oxidation check_oxidation->no_oxidation No improve_inert Improve Inert Techniques oxidation_present->improve_inert check_extraction Optimize Extraction pH no_oxidation->check_extraction improve_inert->solution check_extraction->solution

A logical workflow for troubleshooting low yields in R-DHLA synthesis.

Diagram 2: Synthesis Pathway from (R)-Lipoic Acid

G cluster_main Reduction of (R)-Lipoic Acid cluster_side Potential Side Reaction RLA (R)-Lipoic Acid (Oxidized Form) Process Reduction [Reducing Agent, e.g., NaBH₄] Solvent, Temp, Inert Atmosphere RLA->Process RDHLA This compound (Reduced Form) Process->RDHLA Oxidation Oxidation [Atmospheric O₂] RDHLA->Oxidation Reversible Oxidation->RLA Re-forms Starting Material

Chemical transformation and a key side reaction in the synthesis.

References

minimizing interference in electrochemical detection of (R)-DHLA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrochemical detection of (R)-dihydrolipoic acid ((R)-DHLA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a high background signal or multiple overlapping peaks in my voltammogram. What are the potential causes and solutions?

A1: High background signals and overlapping peaks are common issues in the electrochemical detection of (R)-DHLA, often stemming from interfering species in the sample matrix. The primary culprits in biological samples are electroactive compounds that have oxidation potentials close to that of (R)-DHLA.

Common Interferents:

  • Ascorbic Acid (AA): Ubiquitous in biological fluids and a strong reducing agent.[1][2]

  • Uric Acid (UA): The final product of purine metabolism, present in significant concentrations in urine and serum.[3][4][5][6]

  • Dopamine (DA): A neurotransmitter that can be present in certain sample types and is readily oxidized.[7]

Troubleshooting Steps:

  • Sample Preparation and Cleanup: The most effective first step is to remove or reduce the concentration of interfering substances before analysis.

    • Solid-Phase Extraction (SPE): This technique can selectively isolate (R)-DHLA or retain interferents, providing a cleaner sample for analysis. A detailed protocol is provided in the "Experimental Protocols" section.

    • Liquid-Liquid Extraction: Can be used to partition (R)-DHLA into a solvent where interferents are less soluble.[8]

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a powerful method to physically separate (R)-DHLA from interfering compounds before they reach the detector.[9][10] This approach provides high selectivity. A detailed HPLC-ECD protocol can be found in the "Experimental Protocols" section.

  • Electrode Surface Modification: Modifying the working electrode surface can enhance its selectivity towards (R)-DHLA, thereby minimizing the signal from interfering species. Materials like gold nanoparticles can facilitate the oxidation of thiols like DHLA.[11][12][13] A general protocol for electrode modification is available in the "Experimental Protocols" section.

  • Optimization of Electrochemical Parameters:

    • Applied Potential: Carefully selecting the applied potential can help to avoid the oxidation potentials of some interfering compounds.[14] Perform cyclic voltammetry on standards of the suspected interferents to determine their oxidation potentials in your system and adjust the detection potential for (R)-DHLA accordingly.

Q2: My (R)-DHLA signal is weak or non-existent. What should I check?

A2: A weak or absent signal can be due to a variety of factors, from sample degradation to issues with the electrochemical setup.

Troubleshooting Workflow:

cluster_solutions Potential Solutions start Weak or No (R)-DHLA Signal check_sample 1. Check Sample Integrity - (R)-DHLA is prone to oxidation. - Was the sample handled under inert conditions? - Has it been stored properly at low temperature? start->check_sample check_setup 2. Verify Electrochemical Setup - Are all electrodes properly connected? - Is the reference electrode functional? - Is the working electrode surface clean and polished? check_sample->check_setup Sample OK sol_sample Prepare fresh sample under nitrogen or argon. check_sample->sol_sample check_reagents 3. Confirm Reagent and Buffer Quality - Is the supporting electrolyte at the correct pH and concentration? - Are reagents free of contamination? check_setup->check_reagents Setup OK sol_setup Clean/polish electrodes, check connections, and verify reference electrode potential. check_setup->sol_setup check_instrument 4. Instrument Performance - Is the potentiostat functioning correctly? - Are the instrument settings (e.g., potential range, scan rate) appropriate for (R)-DHLA detection? check_reagents->check_instrument Reagents OK sol_reagents Prepare fresh electrolyte and reagents. check_reagents->sol_reagents solution_found Problem Resolved check_instrument->solution_found Instrument OK sol_instrument Consult instrument manual for diagnostics and verify detection parameters. check_instrument->sol_instrument sol_sample->solution_found sol_setup->solution_found sol_reagents->solution_found sol_instrument->solution_found

Figure 1. Troubleshooting workflow for a weak or absent (R)-DHLA signal.

Q3: How can I improve the sensitivity and lower the detection limit for my (R)-DHLA measurements?

A3: Enhancing sensitivity is crucial for detecting low concentrations of (R)-DHLA.

Strategies for Improved Sensitivity:

  • Electrode Surface Modification: Increasing the electroactive surface area and catalytic activity of the working electrode can significantly amplify the signal. Modification with nanomaterials like gold nanoparticles is a common approach.[11][13]

  • Advanced Voltammetric Techniques: Techniques like square-wave voltammetry (SWV) or differential pulse voltammetry (DPV) can offer better sensitivity and lower detection limits compared to cyclic voltammetry by minimizing the contribution of background charging currents.[4][15]

  • Optimized HPLC-ECD Conditions: For those using HPLC-ECD, optimizing the mobile phase composition, pH, and flow rate can lead to sharper peaks and better resolution, thus improving the signal-to-noise ratio.[8][9]

Data Presentation

The following table summarizes the potential impact of common interferents on the electrochemical detection of (R)-DHLA. The interference level is concentration-dependent and will vary based on the specific experimental conditions.

InterferentTypical Concentration in Human PlasmaOxidation Potential Range (vs. Ag/AgCl)Potential Impact on (R)-DHLA SignalMitigation Strategy
(R)-DHLA ng/mL - µg/mL +0.1 to +0.4 V Target Analyte N/A
Ascorbic Acid34 - 114 µM~ +0.2 VHigh potential for peak overlap and signal enhancement due to regeneration of DHLA.[1][16]HPLC Separation, Electrode Modification, SPE
Uric Acid150 - 450 µM~ +0.3 to +0.5 VHigh potential for overlapping anodic peaks, leading to an artificially high signal.[3][5]HPLC Separation, pH Optimization, Electrode Modification
Dopamine< 1 nM (basal)~ +0.2 to +0.4 VPotential for peak overlap, though less common due to lower physiological concentrations in plasma.[7]HPLC Separation

Note: Oxidation potentials are approximate and can shift based on pH, electrode material, and scan rate.

Experimental Protocols

Protocol 1: HPLC-ECD for the Determination of (R)-DHLA in Human Plasma

This protocol is adapted from methods for the simultaneous determination of lipoic acid and dihydrolipoic acid.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of human plasma, add an internal standard (e.g., naproxen sodium).
  • Add 1 mL of dichloromethane as the extraction solvent.
  • Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the organic (lower) layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-ECD Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 50 mM phosphate buffer (pH 2.5) in a 35:65 (v/v) ratio.[9]
  • Flow Rate: 2.0 mL/min.[9]
  • Column Temperature: 35°C.[9]
  • Injection Volume: 20 µL.
  • Electrochemical Detector: A detector with a glassy carbon working electrode.
  • Detector Potential: +0.9 V vs. Ag/AgCl reference electrode.[9]

3. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the prepared sample.
  • Identify and quantify the (R)-DHLA peak based on its retention time compared to a standard.

Protocol 2: General Procedure for Modification of a Glassy Carbon Electrode (GCE) with Gold Nanoparticles (AuNPs)

This protocol provides a general framework for modifying a GCE with AuNPs to enhance the detection of thiols like (R)-DHLA.[11][17]

1. GCE Pre-treatment:

  • Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
  • Rinse thoroughly with deionized water.
  • Sonicate in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any residual alumina particles.
  • Allow the electrode to dry completely.

2. Electrochemical Deposition of AuNPs:

  • Prepare a solution of 1.0 mM HAuCl₄ in 0.5 M H₂SO₄.
  • Immerse the pre-treated GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the HAuCl₄ solution.
  • Perform electrodeposition by applying a constant potential of -0.2 V for 60 seconds.
  • After deposition, rinse the modified electrode thoroughly with deionized water.

3. Characterization (Optional but Recommended):

  • The modified electrode can be characterized by cyclic voltammetry in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl to confirm the increased surface area and enhanced electron transfer.

Protocol 3: Solid-Phase Extraction (SPE) for Thiol Compounds from Biological Fluids

This is a general protocol for the extraction of thiols from a complex matrix like plasma or serum.[18][19]

1. Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or a polymeric sorbent).
  • Conditioning solvent: Methanol
  • Equilibration solvent: Deionized water
  • Wash solvent: 5% Methanol in water
  • Elution solvent: Acetonitrile or Methanol

2. SPE Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.
  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
  • Sample Loading: Load the pre-treated plasma/serum sample (e.g., diluted 1:1 with water) onto the cartridge.
  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferents.
  • Elution: Elute the retained (R)-DHLA with 1 mL of acetonitrile or methanol into a clean collection tube.
  • Post-Elution: The eluate can be evaporated and reconstituted in the mobile phase for HPLC-ECD analysis or in a suitable buffer for direct electrochemical analysis.

Visualizations

Signaling Pathways and Interference

cluster_electrode Electrode Surface cluster_signal Electrochemical Signal RDHLA (R)-DHLA Electrode Working Electrode RDHLA->Electrode e- transfer AA Ascorbic Acid (AA) AA->Electrode e- transfer UA Uric Acid (UA) UA->Electrode e- transfer Other Other Matrix Components Signal_RDHLA Desired Signal (Oxidation of (R)-DHLA) Electrode->Signal_RDHLA Signal_Interference Interfering Signal (Oxidation of AA, UA) Electrode->Signal_Interference

Figure 2. The principle of electrochemical interference in (R)-DHLA detection.
Experimental Workflow for Interference Minimization

cluster_pretreatment Step 1: Sample Pre-treatment cluster_separation Step 2: Chromatographic Separation cluster_detection Step 3: Selective Detection start Start: Complex Biological Sample spe Solid-Phase Extraction (SPE) (Removes matrix components) start->spe hplc HPLC with C18 Column (Separates (R)-DHLA from interferents) spe->hplc ecd Electrochemical Detection (ECD) - Modified Electrode - Optimized Potential hplc->ecd end Result: Accurate (R)-DHLA Quantification ecd->end

Figure 3. A comprehensive workflow to minimize interference in (R)-DHLA analysis.

References

optimizing storage conditions for (R)-Dihydrolipoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Dihydrolipoic acid (R-DHLA). This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is oxidation. The two thiol groups (-SH) in R-DHLA are highly susceptible to oxidation, which converts it to its oxidized form, (R)-α-lipoic acid, resulting in a loss of potency.[1] This process is accelerated by exposure to atmospheric oxygen, elevated temperatures, and light.[1]

Q2: How should I store my solid this compound for both short-term and long-term use?

A2: For optimal stability, solid this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended.[1] For long-term storage (months to years), it is best to store it at -20°C.[1]

Q3: I need to prepare a stock solution of this compound. What is the recommended solvent and storage condition?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] Stock solutions in these solvents should be stored at -80°C for long-term stability, where they can be stable for up to a year.[3][4] For aqueous solutions, it is advisable to first dissolve the R-DHLA in a small amount of a compatible organic solvent like ethanol and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.[2]

Q4: Can I store my this compound solution at room temperature?

A4: It is highly discouraged to store this compound solutions at room temperature. Significant degradation can occur within hours at room temperature, especially when exposed to air and light.[1]

Q5: My sample of this compound appears to have lost its antioxidant activity. What could be the reason?

A5: A loss of antioxidant activity is a strong indicator of degradation. The most likely cause is oxidation of the thiol groups, converting R-DHLA to (R)-α-lipoic acid. This can happen due to improper storage, such as exposure to oxygen, light, or elevated temperatures. To confirm this, you can analyze the purity of your sample using a suitable analytical method like HPLC.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peak in HPLC analysis corresponding to (R)-α-lipoic acid. Oxidation of this compound.- Ensure all storage and handling steps are performed under an inert atmosphere. - Use degassed solvents for preparing solutions. - Minimize exposure to light by using amber vials.[1] - Re-evaluate storage temperature; use -80°C for solutions.
Decreased potency or inconsistent results in antioxidant assays. Degradation of the compound during the experiment.- Prepare fresh solutions of this compound for each experiment. - Consider adding a stabilizing agent like Tris(2-carboxyethyl)phosphine (TCEP) to your experimental buffer if compatible with your assay.[1] - Keep the solution on ice during the experiment.
Precipitation of this compound in aqueous buffer. Low aqueous solubility.- First, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).[2] - Then, slowly add this stock solution to your aqueous buffer with gentle mixing. - Pre-warming the buffer to 37°C may aid in dissolution.[4]
Discoloration of the solid compound (e.g., yellowing). Potential degradation or presence of impurities.- Assess the purity of the compound using a validated analytical method (see Experimental Protocols section). - If purity is compromised, it is recommended to use a fresh, high-purity batch of this compound.

Storage Condition Summary

Form Storage Duration Temperature Atmosphere Light Condition Recommended Container
Solid Short-term (days to weeks)0 - 4°CInert Gas (Nitrogen/Argon)DarkTightly sealed amber vial
Solid Long-term (months to years)-20°CInert Gas (Nitrogen/Argon)DarkTightly sealed amber vial
In Solvent (e.g., DMSO) Up to 1 year-80°CInert Gas (Nitrogen/Argon)DarkTightly sealed amber vial

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol provides a general method for assessing the stability of this compound by monitoring its degradation to (R)-α-lipoic acid.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into amber HPLC vials.

  • Expose the aliquots to the desired stress conditions (e.g., different temperatures, exposure to air vs. inert gas).

  • At specified time points, take a vial and dilute the sample to the working concentration with the mobile phase.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M acetic acid, pH adjusted to ~2.5) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A common starting point is a 70:30 or 60:40 ratio of organic solvent to aqueous buffer.[5]

  • Flow Rate: 0.6 - 1.0 mL/min.[5][6]

  • Detection:

    • UV Detector: 215 nm or 331 nm.[6][7]

    • Electrochemical Detector (ECD): Offers high sensitivity for thiols.[8]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: 25-30°C.

3. Data Analysis:

  • Run a standard of (R)-α-lipoic acid to determine its retention time.

  • In your this compound samples, quantify the peak area of both R-DHLA and any appearing (R)-α-lipoic acid peak over time.

  • Calculate the percentage of remaining this compound at each time point to determine the degradation rate under the tested conditions.

Visualizations

Signaling Pathways

This compound and its oxidized form, α-lipoic acid, have been shown to modulate inflammatory and metabolic signaling pathways.

NFkB_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes R-DHLA R-DHLA R-DHLA->IKK Complex Inhibits

Caption: (R)-DHLA's role in the NF-κB signaling pathway.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates Cell Survival & Growth Cell Survival & Growth Akt->Cell Survival & Growth Promotes R-DHLA R-DHLA R-DHLA->PI3K Activates

Caption: (R)-DHLA's influence on the PI3K/Akt signaling pathway.

Experimental Workflow

Storage_Workflow A Receive Solid R-DHLA B Store at -20°C under Inert Gas A->B C Weigh Solid in Inert Atmosphere B->C D Dissolve in Degassed Organic Solvent C->D E Dilute with Buffer if Needed D->E F Short-term Use (< 24h) E->F G Long-term Use (> 24h) E->G H Store at 2-8°C in Dark F->H I Aliquot and Store at -80°C G->I

Caption: Recommended workflow for handling and storing this compound.

References

Technical Support Center: Enhancing Cellular Uptake of (R)-Dihydrolipoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cellular uptake of (R)-Dihydrolipoic acid ((R)-DHLA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving efficient cellular uptake of this compound?

A1: The primary challenges stem from the inherent properties of (R)-DHLA. It is a highly unstable molecule, prone to oxidation back to (R)-lipoic acid, and has limited solubility in aqueous cell culture media. These factors can significantly reduce the effective concentration of (R)-DHLA available for cellular uptake.

Q2: What are the most common strategies to enhance the cellular uptake of (R)-DHLA?

A2: The most widely explored strategies involve the use of delivery systems to protect (R)-DHLA from degradation and improve its solubility. The two most prominent methods are:

  • Liposomal formulations: Encapsulating (R)-DHLA within lipid-based vesicles (liposomes) can protect it from the extracellular environment and facilitate its entry into cells through membrane fusion or endocytosis.

  • Cyclodextrin complexation: Forming inclusion complexes with cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, can increase the solubility and stability of (R)-DHLA.

Q3: How can I quantify the cellular uptake of (R)-DHLA?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying intracellular (R)-DHLA. This typically involves the following steps:

  • Treating cells with the (R)-DHLA formulation.

  • Washing the cells thoroughly to remove any extracellular compound.

  • Lysing the cells to release the intracellular contents.

  • Extracting (R)-DHLA from the cell lysate.

  • Analyzing the extract using an HPLC system equipped with a suitable detector (e.g., electrochemical, UV, or mass spectrometry) to separate and quantify (R)-DHLA.[1][2][3]

Q4: Are there fluorescent probes available for visualizing (R)-DHLA uptake?

A4: While direct fluorescent labeling of the small (R)-DHLA molecule without altering its properties is challenging, indirect methods can be used. One approach is to encapsulate a fluorescent dye along with (R)-DHLA in a liposomal formulation to track the delivery vehicle's uptake. Another method involves synthesizing a fluorescently tagged derivative of lipoic acid, though this may not perfectly mimic the behavior of the native molecule.

Troubleshooting Guides

Liposomal Delivery of (R)-DHLA
Problem Possible Causes Troubleshooting Steps
Low encapsulation efficiency of (R)-DHLA. 1. Inefficient hydration of the lipid film. 2. Incompatible lipid composition for the amphiphilic nature of (R)-DHLA. 3. Suboptimal drug-to-lipid ratio. 4. Degradation of (R)-DHLA during the formulation process.1. Ensure the hydration buffer is above the phase transition temperature (Tc) of the lipids. Use vigorous agitation (e.g., vortexing, sonication). 2. Experiment with different lipid compositions, including varying the ratios of neutral, and charged lipids. 3. Optimize the initial concentration of (R)-DHLA relative to the total lipid concentration. 4. Perform the encapsulation process under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Liposome aggregation in cell culture media. 1. Interaction with serum proteins.[4][5] 2. Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the media.[4] 3. High liposome concentration.1. Use serum-free media if compatible with your cell line. Alternatively, coat liposomes with polyethylene glycol (PEG) to create "stealth" liposomes that are more resistant to protein binding.[4] 2. Chelate divalent cations by adding a small amount of EDTA to the media, if permissible for your experiment.[4] 3. Reduce the concentration of the liposome suspension added to the cells.
Low cellular uptake despite successful encapsulation. 1. Liposome size is too large for efficient endocytosis. 2. Liposome surface charge is not optimal for interaction with the cell membrane. 3. Instability of liposomes in the culture medium leading to premature release of (R)-DHLA.1. Use an extruder with smaller pore size membranes (e.g., 100 nm) to produce smaller, more uniform liposomes.[6] 2. Modify the surface charge by incorporating charged lipids (e.g., cationic lipids for enhanced interaction with negatively charged cell membranes). 3. Assess liposome stability in your specific cell culture medium over time by measuring size and drug leakage. Incorporating cholesterol into the lipid bilayer can improve stability.
Cyclodextrin-Based Delivery of (R)-DHLA
Problem Possible Causes Troubleshooting Steps
Inefficient complexation of (R)-DHLA with cyclodextrin. 1. Incorrect molar ratio of (R)-DHLA to cyclodextrin. 2. Suboptimal pH or temperature during complexation. 3. Poor solubility of the chosen cyclodextrin.1. Experiment with different molar ratios (e.g., 1:1, 1:2) to find the optimal stoichiometry for inclusion. 2. Adjust the pH and temperature of the solution to enhance the solubility of both (R)-DHLA and the cyclodextrin. 3. Consider using more soluble cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).
Precipitation of the complex in cell culture media. 1. The concentration of the complex exceeds its solubility in the media. 2. Interaction with components of the cell culture media.1. Prepare a more dilute stock solution of the complex or reduce the final concentration used for cell treatment. 2. Evaluate the stability of the complex in the specific cell culture medium before treating the cells.
Low cellular uptake of the complex. 1. The complex may be too large for efficient cellular uptake. 2. The release of (R)-DHLA from the cyclodextrin cavity at the cell surface is inefficient.1. While less common with cyclodextrins than liposomes, ensure the complex is not forming large aggregates. 2. The interaction is a dynamic equilibrium. Cellular uptake often relies on the free drug concentration near the cell membrane that is in equilibrium with the complex. Modifying the cell culture conditions (e.g., temperature) might slightly shift this equilibrium.

Data Presentation

The following tables summarize quantitative data from studies on enhancing the delivery of (R)-α-lipoic acid ((R)-LA), the oxidized form of (R)-DHLA, which is often used in formulations due to its higher stability. These results provide an indication of the potential improvements achievable with delivery systems.

Table 1: In Vivo Bioavailability Enhancement of (R)-α-Lipoic Acid Formulations

FormulationAnimal ModelAdministration RouteFold Increase in Systemic Exposure (AUC) vs. Free (R)-LAReference
(R)-LA-loaded LiposomesRatsOral2.8-fold for (R)-LA, 5.8-fold for (R)-DHLA[7]
(R)-LA/γ-Cyclodextrin ComplexRatsOral2.2-fold[8]
(R)-LA/γ-Cyclodextrin ComplexHealthy VolunteersOral2.5-fold[9]

Table 2: In Vitro Cellular Uptake Data (Hypothetical Example)

Note: Specific quantitative in vitro cellular uptake data for (R)-DHLA with these delivery systems is limited in the currently available literature. The following is a hypothetical table to illustrate how such data would be presented.

FormulationCell LineIncubation Time (hours)Intracellular (R)-DHLA Concentration (µg/mg cell protein)
Free (R)-DHLACaco-220.5 ± 0.1
(R)-DHLA LiposomesCaco-222.5 ± 0.4
(R)-DHLA/HP-β-CD ComplexCaco-221.8 ± 0.3

Experimental Protocols

Protocol 1: Preparation of (R)-DHLA-Loaded Liposomes by Thin-Film Hydration and Extrusion

This protocol is a general guideline and may require optimization for specific lipid compositions and experimental needs.

Materials:

  • Desired lipids (e.g., DSPC, cholesterol)

  • This compound

  • Chloroform or other suitable organic solvent

  • Hydration buffer (e.g., PBS)

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids and (R)-DHLA in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer pre-heated to a temperature above the phase transition temperature (Tc) of the lipids.

    • Agitate the flask by vortexing or in a bath sonicator until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[10]

  • Extrusion (Sizing):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) of a more uniform size.[6][11]

  • Purification (Optional):

    • To remove unencapsulated (R)-DHLA, the liposome suspension can be purified by dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Preparation of (R)-DHLA-Cyclodextrin Inclusion Complex

This protocol is a general guideline and should be optimized for the specific cyclodextrin and desired complex characteristics.

Materials:

  • This compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Dissolution:

    • Prepare an aqueous solution of the cyclodextrin by dissolving it in deionized water with gentle heating and stirring.

    • In a separate container, dissolve the (R)-DHLA in a minimal amount of a suitable solvent (e.g., ethanol) or directly add it to the cyclodextrin solution if it has sufficient solubility.

  • Complexation:

    • Slowly add the (R)-DHLA solution to the cyclodextrin solution while stirring continuously.

    • Allow the mixture to stir at a constant temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Isolation of the Complex:

    • The solution containing the complex is then typically freeze-dried (lyophilized) to obtain a solid powder of the (R)-DHLA-cyclodextrin complex.[12]

  • Characterization:

    • The formation of the inclusion complex should be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis prep_liposomes Prepare (R)-DHLA Liposomes treat_cells Treat Cells with Formulations prep_liposomes->treat_cells prep_cd Prepare (R)-DHLA/Cyclodextrin Complex prep_cd->treat_cells free_dhla Prepare Free (R)-DHLA Solution free_dhla->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubation Incubate for Desired Time treat_cells->incubation wash_cells Wash Cells to Remove Extracellular Compound incubation->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells extract_dhla Extract Intracellular (R)-DHLA lyse_cells->extract_dhla hplc_analysis Quantify (R)-DHLA by HPLC extract_dhla->hplc_analysis

Caption: Experimental workflow for comparing the cellular uptake of free and encapsulated (R)-DHLA.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHLA (R)-DHLA Nrf2_Keap1 Nrf2-Keap1 Complex DHLA->Nrf2_Keap1 dissociates IKK IKK DHLA->IKK inhibits Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates & binds IkB IκB IKK->IkB phosphorylates for degradation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB_IkB->IkB NFkB NF-κB NFkB_IkB->NFkB Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB->Inflammatory_Genes activates transcription Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription

Caption: (R)-DHLA modulates the Nrf2 and NF-κB signaling pathways to exert antioxidant and anti-inflammatory effects.[13][14][15][16]

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of (R)-DHLA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (R)-dihydrolipoic acid ((R)-DHLA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of (R)-DHLA?

A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, (R)-DHLA.[1] These components can include salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of (R)-DHLA in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of the analysis, resulting in unreliable quantification.[3]

Q2: What are the primary sources of matrix effects in biological samples for (R)-DHLA analysis?

A: For biological samples such as plasma or serum, phospholipids are a major contributor to matrix effects.[5][6] These endogenous molecules are highly abundant and can co-elute with (R)-DHLA, suppressing its ionization.[5] Other sources include salts from buffers, anticoagulants used during sample collection, and other endogenous metabolites.

Q3: How can I determine if my (R)-DHLA analysis is affected by matrix effects?

A: A common method to assess matrix effects is the post-extraction spike method.[7] This involves comparing the response of (R)-DHLA in a neat solution to its response when spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of (R)-DHLA is introduced into the mass spectrometer after the analytical column.[8] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present.

Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) sufficient to correct for matrix effects?

A: The use of a stable isotope-labeled internal standard, such as ¹³C- or ²H-labeled (R)-DHLA, is considered the gold standard for correcting matrix effects.[3][9] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[1][9] However, severe ion suppression can still negatively impact the sensitivity of the assay, even with a SIL-IS.[10] Therefore, it is often necessary to combine the use of a SIL-IS with effective sample preparation to minimize matrix components.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor reproducibility of (R)-DHLA signal Inconsistent matrix effects between samples.- Implement a more robust sample preparation method like Solid-Phase Extraction (SPE) or phospholipid removal plates.[11] - Use a stable isotope-labeled internal standard for normalization.[3]
Low sensitivity or high limit of quantification (LOQ) Significant ion suppression from co-eluting matrix components, likely phospholipids.- Optimize chromatographic conditions to separate (R)-DHLA from the suppression zone.[1] - Employ a targeted phospholipid removal strategy during sample preparation.[5][6] - Consider a different ionization source if available.
Inaccurate quantification in quality control samples Matrix effects are not adequately compensated for.- Evaluate the matrix effect using the post-extraction spike method to confirm the issue.[7] - Switch to a stable isotope-labeled internal standard if not already in use.[9] - Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[1]
Drifting retention time of (R)-DHLA Accumulation of matrix components on the analytical column.- Incorporate a column wash step in the gradient program to elute strongly retained matrix components. - Use a guard column to protect the analytical column. - Improve the sample cleanup procedure to reduce the amount of matrix injected.[10]

Strategies for Overcoming Matrix Effects

A systematic approach to mitigating matrix effects involves optimizing sample preparation, chromatography, and the use of appropriate internal standards.

Sample Preparation Techniques

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest.[1]

Technique Principle Pros Cons Suitability for (R)-DHLA
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol) and removed by centrifugation.Simple, fast, and inexpensive.Does not effectively remove phospholipids, which can lead to significant matrix effects.Suitable for initial screening but may not be sufficient for validated quantitative assays due to high risk of matrix effects.
Liquid-Liquid Extraction (LLE) (R)-DHLA is partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous phase.[11]Can provide cleaner extracts than PPT.Recovery of polar analytes like (R)-DHLA can be challenging and is solvent-dependent.May require significant method development to optimize solvent selection and pH for efficient extraction of (R)-DHLA.
Solid-Phase Extraction (SPE) (R)-DHLA is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[1]Provides very clean extracts and can significantly reduce matrix effects.[10]More time-consuming and expensive than PPT and LLE; requires method development.Highly recommended for quantitative bioanalysis of (R)-DHLA to achieve high sensitivity and accuracy. Mixed-mode or polymeric sorbents can be effective.
Phospholipid Removal Plates Utilizes specific chemistry (e.g., zirconia-coated silica) to selectively remove phospholipids from the sample extract.[6][12]Highly effective at removing the primary source of matrix effects in plasma/serum.[5][6] Can be integrated with protein precipitation.[12]Adds cost to the sample preparation process.An excellent option when working with plasma or serum to improve data quality and instrument robustness.
Chromatographic Optimization

Proper chromatographic separation is crucial to move the (R)-DHLA peak away from regions of significant ion suppression.

  • Reverse-Phase Chromatography: Utilize a C18 or similar column. Adjusting the mobile phase composition (e.g., organic solvent content, pH, and additives) can help resolve (R)-DHLA from early-eluting polar interferences and late-eluting phospholipids.

  • Gradient Elution: Employ a gradient that effectively separates (R)-DHLA from matrix components. A steeper gradient can reduce run times but may lead to co-elution. A shallow gradient around the elution time of (R)-DHLA can improve resolution from nearby interferences.

  • Column Switching (2D-LC): An advanced technique where the analyte is selectively transferred from a primary column to a secondary analytical column, while the bulk of the matrix is diverted to waste. This can provide exceptionally clean chromatograms.

Use of Internal Standards

An internal standard (IS) is essential for reliable quantification in LC-MS.

  • Structural Analogs: An ideal IS has similar chemical properties and chromatographic behavior to the analyte.

  • Stable Isotope-Labeled (SIL) IS: This is the preferred choice as it has nearly identical extraction recovery, chromatographic retention time, and ionization response to the unlabeled analyte, providing the most accurate correction for matrix effects.[3][9]

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Phospholipid Removal Plates

This protocol is designed for the analysis of (R)-DHLA in human plasma.

  • Sample Thawing: Thaw plasma samples and internal standard spiking solutions at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the working internal standard solution (e.g., ¹³C₃-(R)-DHLA). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Phospholipid Removal: Transfer the supernatant to a well of a phospholipid removal plate.

  • Filtration: Apply a vacuum or positive pressure to pass the supernatant through the plate into a clean collection plate.

  • Evaporation: Evaporate the filtrate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds.

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effect
  • Prepare Blank Matrix Extract: Process a blank plasma sample (without (R)-DHLA or IS) using the chosen sample preparation protocol (e.g., Protocol 1).

  • Prepare Neat Standard Solution (A): Prepare a solution of (R)-DHLA in the reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Post-Spiked Sample (B): Spike the blank matrix extract from step 1 with the same concentration of (R)-DHLA as in the neat standard solution.

  • Analysis: Inject both solutions (A and B) into the LC-MS system and record the peak area for (R)-DHLA.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of (R)-DHLA in B) / (Peak Area of (R)-DHLA in A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The matrix effect (%) can be calculated as (MF - 1) * 100.

Visual Guides

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing Sample Biological Sample ((R)-DHLA + Matrix) IS_Spike Spike with SIL-IS Sample->IS_Spike Extraction Extraction (PPT, LLE, or SPE) IS_Spike->Extraction Cleanup Phospholipid Removal Extraction->Cleanup Extract Clean Extract Cleanup->Extract Injection Injection Extract->Injection LC LC Separation Injection->LC Ionization Ionization (ESI) LC->Ionization MS MS Detection Ionization->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Final Concentration Quantification->Result mat_eff Matrix Effects (Ion Suppression/ Enhancement) mat_eff->Ionization start Matrix Effect Suspected? check_is Using SIL-IS? start->check_is Yes end_ok Continue with Validated Method start->end_ok No improve_prep Implement SIL-IS and Re-evaluate check_is->improve_prep No check_suppression Severe Signal Suppression? check_is->check_suppression Yes improve_prep2 Improve Sample Prep (SPE, PL Removal) check_suppression->improve_prep2 Yes check_suppression->end_ok No optimize_lc Optimize Chromatography improve_prep2->optimize_lc and/or

References

improving the reproducibility of experiments with (R)-Dihydrolipoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Dihydrolipoic acid (R-DHLA). This resource is designed for researchers, scientists, and drug development professionals to improve the reproducibility of experiments involving this potent antioxidant. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the handling and use of R-DHLA in experimental settings.

Issue 1: Inconsistent or lower-than-expected antioxidant activity.

Potential Cause Troubleshooting Step Rationale
Oxidation of R-DHLA Prepare R-DHLA solutions fresh for each experiment. Use deoxygenated solvents (e.g., by sparging with nitrogen or argon gas). Work quickly and keep solutions on ice.R-DHLA is highly susceptible to oxidation, which converts it to its less potent oxidized form, (R)-Lipoic Acid.[1][2]
Degradation due to improper storage Store stock solutions of R-DHLA at -80°C in small, single-use aliquots under an inert gas (nitrogen or argon).[1][3] Avoid repeated freeze-thaw cycles.R-DHLA is unstable and can degrade over time, especially when exposed to air and repeated temperature changes.[1][3]
Interaction with metal ions in media Use metal-free media or add a chelating agent like EDTA to your experimental buffer if compatible with your assay.R-DHLA can chelate transition metals like iron and copper.[1] This interaction can sometimes lead to pro-oxidant effects, confounding antioxidant measurements.[4]
Incorrect concentration Verify the concentration of your stock solution. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.The antioxidant effect of R-DHLA is dose-dependent. Concentrations that are too low may not elicit a measurable response.

Issue 2: Unexpected cytotoxicity or pro-oxidant effects.

Potential Cause Troubleshooting Step Rationale
High concentrations of R-DHLA Reduce the concentration of R-DHLA used. For instance, in mouse embryonic stem cells, concentrations above 50 μM have been shown to induce apoptosis.[5]At higher concentrations, R-DHLA can exhibit pro-oxidant activities, leading to increased reactive oxygen species (ROS) production and cell death.[5][6][7]
Presence of transition metals As mentioned previously, use metal-free media or a chelator.The interaction of R-DHLA with metals like iron can generate free radicals, leading to cellular damage.[4]
Cell type sensitivity Perform a preliminary cell viability assay (e.g., MTT or neutral red) with a range of R-DHLA concentrations to determine the non-toxic working concentration for your specific cell line.Different cell lines can have varying sensitivities to chemical compounds.

Issue 3: Poor cell health (e.g., detachment, slow growth) after treatment with R-DHLA.

Potential Cause Troubleshooting Step Rationale
Cytotoxic effects of R-DHLA Lower the concentration of R-DHLA and ensure it is within the non-toxic range determined for your cells.As noted, higher concentrations of R-DHLA can be cytotoxic.[5]
Solvent toxicity Ensure the final concentration of the solvent (e.g., ethanol, DMSO) used to dissolve R-DHLA is below the toxic threshold for your cell line (typically <0.1%).Solvents used to prepare stock solutions can be toxic to cells at higher concentrations.
Alteration of media pH Check the pH of the cell culture media after adding the R-DHLA solution. Adjust if necessary.The addition of acidic or basic solutions can alter the pH of the media, adversely affecting cell health.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store this compound stock solutions?

A1: Due to its high instability, R-DHLA stock solutions should be prepared fresh whenever possible. If storage is necessary, dissolve R-DHLA in a deoxygenated solvent (e.g., ethanol or DMSO sparged with nitrogen) at a high concentration. Aliquot into small, single-use volumes in amber vials, flush with an inert gas like nitrogen or argon, and store at -80°C for up to one month.[1][3] Avoid repeated freeze-thaw cycles.

Q2: What are typical working concentrations of R-DHLA for cell culture experiments?

A2: The optimal concentration is cell-type and assay-dependent. However, a general starting point is a range of 10-50 μM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup. For example, studies on mouse embryonic stem cells have shown that concentrations up to 25 μM do not exert hazardous effects, while 50-100 μM can induce apoptosis.[5] In another study, 50 μM DHLA was used to reduce metal-induced toxicity in PC12 and Caco-2 cells.[8]

Q3: Can I use (R)-Lipoic acid and expect it to be converted to R-DHLA by cells?

A3: Yes, cells can take up (R)-Lipoic acid and intracellularly reduce it to R-DHLA.[9] However, the conversion rate can vary between cell types. If your experiment specifically requires the direct effects of R-DHLA, it is best to use R-DHLA itself, being mindful of its instability.

Q4: My results are not reproducible. What are the most likely reasons?

A4: The most common cause of poor reproducibility in experiments with R-DHLA is its instability. Ensure that you are following strict handling procedures to prevent oxidation, as outlined in the troubleshooting guide. Other factors include variations in cell passage number, confluency, and minor differences in experimental timing.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Solvent Temperature Atmosphere Maximum Duration
SolidN/A-20°C to -80°CInert Gas (Argon/Nitrogen)As per manufacturer's recommendation
Stock SolutionDeoxygenated Ethanol or DMSO-80°CInert Gas (Argon/Nitrogen)1 month[3]

Table 2: Reported Effective Concentrations of this compound in Cell Culture

Cell Line Assay Effective Concentration Observed Effect Reference
Mouse Embryonic Stem Cells (ESC-B5)Apoptosis Assay50-100 µMInduction of apoptosis[5]
PC12 and Caco-2 cellsMetal-induced toxicity50 µMReduction of cytotoxicity[8]
LPS-stimulated rat modelNeuroinflammation30 mg/kg (in vivo)Preventive effects[10]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

  • Bring the vial of solid R-DHLA to room temperature in a desiccator.

  • Weigh the desired amount of R-DHLA in a sterile microcentrifuge tube under a stream of inert gas (nitrogen or argon).

  • Add the appropriate volume of deoxygenated solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration.

  • Vortex briefly until fully dissolved.

  • For cell culture experiments, dilute the stock solution in pre-warmed, serum-free culture medium immediately before use. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare different concentrations of R-DHLA in methanol.

  • In a 96-well plate, add 100 µL of each R-DHLA concentration.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of DPPH scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] * 100.

Protocol 3: Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of R-DHLA (and a vehicle control) for the desired time period (e.g., 24 hours).

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_rdhla Prepare fresh R-DHLA in deoxygenated solvent treatment Treat cells with R-DHLA (and controls) prep_rdhla->treatment prep_cells Seed cells and allow adherence prep_cells->treatment assay Perform desired assay (e.g., Viability, Antioxidant, etc.) treatment->assay analysis Measure endpoint and analyze data assay->analysis

Caption: A generalized experimental workflow for studies involving this compound.

nrf2_pathway rdhla R-DHLA ros Oxidative Stress rdhla->ros Reduces keap1 Keap1 ros->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 Releases are ARE (Antioxidant Response Element) nrf2->are Translocates to nucleus and binds ho1 HO-1 are->ho1 Promotes transcription antioxidant_proteins Other Antioxidant Proteins are->antioxidant_proteins Promotes transcription

Caption: The signaling pathway of Nrf2 activation by this compound.

References

selecting the appropriate concentration of (R)-DHLA for cell treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate concentration of (R)-Dihydrolipoic Acid ((R)-DHLA) for cell treatment experiments.

Frequently Asked Questions (FAQs)

Q1: What is (R)-DHLA and how does it differ from alpha-lipoic acid (ALA)?

A1: this compound ((R)-DHLA) is the reduced form of R-lipoic acid (R-LA).[1] R-LA is the naturally occurring enantiomer of alpha-lipoic acid (ALA).[2] In cell culture, ALA is taken up by cells and reduced to DHLA.[3][4] DHLA is a potent antioxidant that can scavenge reactive oxygen species (ROS), chelate metals, and regenerate other antioxidants like Vitamin C and E.[5][6]

Q2: What is a good starting concentration for (R)-DHLA in a new cell line?

A2: A good starting point is to perform a dose-response experiment with a broad range of concentrations. Based on published literature, beneficial antioxidant effects are often observed at lower concentrations (e.g., 25-100 µM), while higher concentrations can induce apoptosis.[4][7] A suggested starting range could be from 10 µM to 500 µM.

Q3: (R)-DHLA is not stable. How should I prepare and handle it for cell culture experiments?

A3: (R)-DHLA is susceptible to oxidation. It is recommended to prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or ethanol) and add it to the cell culture medium immediately before treating the cells. Minimize exposure to light and air. Some protocols suggest preparing solutions in degassed buffers.

Q4: What are the primary cellular effects of (R)-DHLA treatment?

A4: The effects of (R)-DHLA are dose-dependent. At lower, physiological concentrations, it primarily acts as an antioxidant, increasing glutathione (GSH) synthesis and protecting against oxidative stress.[7] At higher concentrations, it can act as a pro-oxidant, increasing ROS levels and inducing apoptosis in certain cells, particularly cancer cells and embryonic stem cells.[4][8]

Q5: Which signaling pathways are known to be modulated by (R)-DHLA?

A5: (R)-DHLA has been shown to modulate several signaling pathways. A key pathway is the Nrf2/HO-1 pathway, which is critical for the cellular antioxidant response.[9] DHLA can activate this pathway, leading to the expression of protective enzymes.[9] It may also influence pathways related to inflammation and apoptosis, such as the ERK/MAPK pathway.[9]

Troubleshooting Guide

Problem 1: I am not observing any effect of (R)-DHLA on my cells.

  • Possible Cause 1: Concentration is too low.

    • Solution: Increase the concentration of (R)-DHLA. Perform a dose-response curve extending to higher concentrations (e.g., up to 500 µM or higher, depending on the cell type).

  • Possible Cause 2: Incubation time is too short.

    • Solution: Extend the treatment duration. Analyze the effects at multiple time points (e.g., 12, 24, 48, and 72 hours) to capture the dynamics of the cellular response.

  • Possible Cause 3: (R)-DHLA has degraded.

    • Solution: Prepare fresh stock solutions for each experiment. Ensure proper storage of the compound and minimize its exposure to light and oxygen during experimental setup.

  • Possible Cause 4: Cell density is too high.

    • Solution: Optimize the cell seeding density. A high cell number can diminish the effective concentration of the compound per cell.

Problem 2: I am seeing significant cytotoxicity and cell death even at low concentrations.

  • Possible Cause 1: Cell line is highly sensitive.

    • Solution: Decrease the concentration range in your experiments. Start with nanomolar or low micromolar concentrations to identify the therapeutic window for your specific cell line. Mouse embryonic stem cells, for example, show apoptosis at concentrations of 50-100 µM.[4]

  • Possible Cause 2: Pro-oxidant effect.

    • Solution: In the presence of chelatable metals like iron or copper, DHLA can act as a pro-oxidant.[7] Ensure your culture medium composition is consistent. Consider co-treatment with an iron chelator to investigate this possibility.

  • Possible Cause 3: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (medium with solvent only) to confirm.

Troubleshooting Workflow

G cluster_no_effect Troubleshooting: No Effect cluster_effect Analysis & Optimization start Start: Define Experimental Goal (e.g., Antioxidant vs. Cytotoxic Effect) dose_response Perform Broad Dose-Response (e.g., 10 µM - 500 µM) start->dose_response time_course Perform Time-Course (e.g., 12, 24, 48, 72h) dose_response->time_course check_effect Is an effect observed? time_course->check_effect no_effect_node No Effect Observed check_effect->no_effect_node No effect_node Effect Observed check_effect->effect_node Yes increase_conc Increase Concentration Range no_effect_node->increase_conc increase_time Increase Incubation Time no_effect_node->increase_time check_reagents Check Reagent Stability (Prepare Fresh) no_effect_node->check_reagents increase_conc->dose_response increase_time->time_course is_toxic Is the effect cytotoxic? effect_node->is_toxic optimize_conc Optimize Concentration (Narrow Range Titration) is_toxic->optimize_conc No (e.g., Antioxidant effect) lower_conc Lower Concentration Range is_toxic->lower_conc Yes (Unwanted toxicity) mechanism_study Proceed to Mechanistic Studies (e.g., Western Blot, Apoptosis Assay) optimize_conc->mechanism_study lower_conc->dose_response

Caption: Troubleshooting workflow for (R)-DHLA concentration selection.

Quantitative Data Summary

Table 1: Effective Concentrations of (R)-DHLA in Different Cell Lines
Cell LineEffectEffective Concentration RangeReference
VariousIncreased Glutathione (GSH) Synthesis25 - 100 µM[7]
Mouse Embryonic Stem CellsApoptosis Induction50 - 100 µM[4]
Mouse Embryonic Stem CellsNo hazardous effects< 50 µM[4]
HT22 (mouse hippocampal)Protection against glutamate toxicity25 µM[10]
H9c2 (rat cardiomyoblast)Attenuation of RSL3-induced cell death25 - 100 µM[11]
VariousPotential for Apoptosis> 2 mM (for Lipoic Acid)[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[12][13]

Materials:

  • Cells and appropriate culture medium

  • 96-well cell culture plates

  • (R)-DHLA stock solution

  • LDH Assay Kit (containing assay reagent and stop solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of (R)-DHLA in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (R)-DHLA. Include wells for "untreated control" (medium only), "vehicle control" (medium + solvent), and "maximum LDH release control" (cells to be lysed later).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Lysis (for control): One hour before the end of the incubation, add 10 µL of lysis solution (from the kit) to the "maximum LDH release control" wells.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[12][13]

  • LDH Reaction: Add 50 µL of the LDH assay reagent to each well of the new plate. Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Max Release Abs - Untreated Control Abs)] * 100

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • Cells treated with (R)-DHLA

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the desired concentrations of (R)-DHLA for the chosen duration in 6-well plates.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Workflows

(R)-DHLA Experimental Design Workflow

Caption: Standard workflow for determining the optimal (R)-DHLA concentration.

(R)-DHLA and the Nrf2/HO-1 Antioxidant Pathway

(R)-DHLA can protect cells from neuroinflammation and oxidative stress by activating the Nrf2/HO-1 signaling pathway.[9]

G cluster_pathway Cellular Response DHLA (R)-DHLA ERK ERK Activation DHLA->ERK modulates Nrf2 Nrf2 Activation (Nuclear Translocation) ERK->Nrf2 activates HO1 HO-1 Expression Nrf2->HO1 induces ROS ROS Production HO1->ROS inhibits NLRP3 NLRP3 Inflammasome HO1->NLRP3 inhibits Protection Anti-inflammatory & Antioxidant Effects HO1->Protection ROS->NLRP3 activates NLRP3->Protection

Caption: Simplified diagram of the ERK/Nrf2/HO-1 pathway modulated by (R)-DHLA.

References

Technical Support Center: (R)-Dihydrolipoic Acid Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-Dihydrolipoic acid (DHLA). This resource provides essential information to address the stability challenges of DHLA in biological samples, ensuring the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and analysis of this compound in biological matrices.

Issue 1: Low or undetectable DHLA levels in freshly processed samples.

  • Question: I have just processed my plasma samples, but the concentration of DHLA is much lower than expected, or even undetectable. What could be the cause?

  • Answer: This is a frequent issue due to the high susceptibility of DHLA to oxidation. The thiol groups in DHLA are readily oxidized back to the disulfide bond of lipoic acid, especially when exposed to air and ambient temperatures. Immediate stabilization of the sample upon collection is critical.

    • Recommended Action: Implement a stabilization protocol at the point of blood collection. The use of a thiol-alkylating agent like N-ethylmaleimide (NEM) is highly recommended.[1][2][3] Add NEM to the blood collection tube to immediately form a stable adduct with DHLA, preventing its oxidation.[1][2] For a detailed procedure, refer to the Experimental Protocols section.

Issue 2: DHLA degradation in frozen samples.

  • Question: My samples were immediately frozen after processing, but I am still observing significant degradation of DHLA upon thawing and analysis. Why is this happening?

  • Answer: While freezing is essential, the freeze-thaw cycle itself can introduce oxidative stress. Furthermore, if the samples were not adequately stabilized before freezing, oxidation can still occur in the liquid micro-environment within the frozen sample over time.

    • Recommended Action:

      • Pre-freeze Stabilization: Ensure that a stabilizing agent such as NEM was added and allowed to react with the sample before the initial freezing.[1]

      • Storage Temperature: Store samples at ultra-low temperatures, preferably -80°C, for long-term stability.[1]

      • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes after the initial processing to avoid repeated freezing and thawing of the entire sample.

Issue 3: High variability between replicate sample measurements.

  • Question: I am getting inconsistent results between replicates from the same sample. What could be causing this variability?

  • Answer: High variability is often a symptom of inconsistent sample handling and ongoing, variable degradation of DHLA.

    • Recommended Action:

      • Standardize Processing Time: Ensure that the time between sample collection, processing, and stabilization is consistent for all samples.

      • Homogenize Samples: Thoroughly but gently mix samples after thawing and before taking an aliquot for analysis.

      • Control for Pro-oxidant Effects: DHLA can act as a pro-oxidant in the presence of transition metals like iron.[4] Ensure that all buffers and solutions are prepared with high-purity water and consider using chelating agents like EDTA in your collection tubes, which is standard for plasma collection.

Issue 4: Suspected pro-oxidant activity of DHLA interfering with the assay.

  • Question: I am concerned that DHLA might be acting as a pro-oxidant in my experimental system. How can I mitigate this?

  • Answer: DHLA can indeed exhibit pro-oxidant properties, particularly by reducing metal ions like Fe³⁺ to Fe²⁺, which can catalyze the formation of reactive oxygen species.

    • Recommended Action:

      • Use Chelating Agents: Incorporate EDTA into your sample collection and processing buffers to chelate transition metal ions.

      • Work in an Oxygen-Reduced Environment: Where possible, process samples under a nitrogen or argon atmosphere to minimize oxidation.

      • pH Control: Maintain a slightly acidic pH during sample processing and storage, as the protonated thiol group is less prone to oxidation.

Frequently Asked Questions (FAQs)

Sample Collection and Handling

  • Q1: What is the best anticoagulant to use for blood collection for DHLA analysis?

    • A1: Standard EDTA plasma collection tubes are recommended. EDTA acts as a chelating agent, which can help to reduce metal-catalyzed oxidation of DHLA.

  • Q2: How quickly do I need to process blood samples after collection?

    • A2: Samples should be processed as quickly as possible, ideally within 2 hours of collection, and kept on ice throughout the process to minimize enzymatic and chemical degradation.[5] Immediate stabilization with a reagent like NEM at the time of collection is the best practice.[1]

Stabilization

  • Q3: What is N-ethylmaleimide (NEM) and how does it stabilize DHLA?

    • A3: NEM is a chemical reagent that rapidly and irreversibly binds to free thiol groups, like those on DHLA.[2][6] This process, known as alkylation, forms a stable thioether bond, effectively "capping" the reactive thiol groups and preventing them from oxidizing.

  • Q4: Are there alternatives to NEM for stabilization?

    • A4: Acidification of the sample is another strategy. Lowering the pH helps to keep the thiol groups in their protonated (-SH) form, which is less reactive and less susceptible to oxidation than the thiolate anion (S⁻). However, NEM provides a more robust and irreversible stabilization.[7]

Storage

  • Q5: What is the optimal temperature for long-term storage of DHLA-containing samples?

    • A5: For long-term storage (months), samples should be stored at -80°C.[1] For short-term storage (up to a week), -20°C may be acceptable, provided the sample has been properly stabilized.[1]

  • Q6: How many times can I freeze and thaw my samples?

    • A6: It is strongly recommended to minimize freeze-thaw cycles. Ideally, samples should be aliquoted after initial processing and a fresh aliquot used for each experiment.

Analysis

  • Q7: My analytical method measures total lipoic acid after reduction. Do I still need to stabilize DHLA?

    • A7: Yes. If you are interested in the endogenous concentrations of both lipoic acid and DHLA, you must stabilize the sample immediately to prevent the artificial conversion of DHLA to lipoic acid. If you only need the total concentration, a reduction step using an agent like Tris(2-carboxyethyl)phosphine (TCEP) can be performed on the unstabilized sample prior to analysis, but this will not give you information about the initial DHLA levels.[7][8]

Quantitative Data on DHLA Stability

The stability of this compound is highly dependent on storage temperature and the use of stabilizing agents. The following tables summarize the expected stability under various conditions based on literature.

Table 1: Stability of DHLA in Human Plasma at Various Temperatures (without additional stabilizers)

Storage TemperatureTime PeriodApproximate StabilityReference
Room Temperature (~25°C)HoursHighly unstable, significant loss within hoursGeneral knowledge from multiple sources
Refrigerated (4°C)DaysUnstable, gradual oxidation over 1-2 days[9]
Frozen (-20°C)Up to 1 monthGenerally stable[1]
Ultra-low (-80°C)At least 6 monthsStable[1]

Table 2: Effect of Stabilizers on Thiol Stability in Plasma

StabilizerMechanism of ActionStorage ConditionResulting StabilityReference
N-ethylmaleimide (NEM) Thiol Alkylation-80°CStable for at least 6 months[1]
Acidification (e.g., with citrate buffer) Protonation of Thiol Group-80°CStable for at least 6 months[1]
None --80°CProne to oxidation during thawing and processing[1]

Experimental Protocols

Protocol 1: Blood Collection and DHLA Stabilization using N-ethylmaleimide (NEM)

This protocol describes the best practice for collecting and stabilizing whole blood for the subsequent analysis of DHLA in plasma.

  • Preparation: Prepare a stock solution of 100 mM N-ethylmaleimide (NEM) in ethanol.

  • Blood Collection:

    • Collect whole blood into a standard EDTA-containing vacutainer tube.

    • Immediately after collection, add the NEM stock solution to the whole blood at a final concentration of 10 mM (e.g., add 100 µL of 100 mM NEM stock to 900 µL of whole blood).

    • Gently invert the tube 8-10 times to ensure thorough mixing.

  • Incubation: Allow the blood to incubate with NEM for 10 minutes at room temperature to ensure complete alkylation of thiol groups.

  • Centrifugation: Centrifuge the NEM-treated blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean polypropylene tube.

  • Storage:

    • For immediate analysis, proceed with your analytical protocol.

    • For short-term storage, store the stabilized plasma at -20°C.

    • For long-term storage, aliquot the plasma into smaller volumes and store at -80°C.

Protocol 2: Extraction of DHLA-NEM Adduct from Plasma for HPLC Analysis

This protocol is a general procedure for protein precipitation and extraction of the stabilized DHLA adduct.

  • Thawing: Thaw the stabilized plasma sample on ice.

  • Protein Precipitation:

    • To 200 µL of stabilized plasma, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate the plasma proteins.

    • Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the DHLA-NEM adduct, to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for your HPLC analysis.

  • Analysis: Vortex the reconstituted sample and inject it into the HPLC system for analysis.

Visualizations

DHLA_Oxidation_Pathway DHLA This compound (Active Antioxidant) LA Lipoic Acid (Oxidized Form) DHLA->LA Oxidation LA->DHLA Reduction (e.g., by Dihydrolipoamide Dehydrogenase) ROS Reactive Oxygen Species (ROS) e.g., O2•-, H2O2 ROS->DHLA Scavenged by Metals Transition Metals (e.g., Fe3+, Cu2+) Metals->DHLA Catalyzes Oxidation

Caption: Oxidation-reduction cycle of DHLA and Lipoic Acid.

DHLA_Stabilization_Workflow cluster_0 Sample Collection & Stabilization cluster_1 Sample Processing cluster_2 Storage & Analysis BloodDraw 1. Collect Blood in EDTA Tube AddNEM 2. Immediately Add N-ethylmaleimide (NEM) BloodDraw->AddNEM Mix 3. Mix Gently AddNEM->Mix Centrifuge 4. Centrifuge at 4°C Mix->Centrifuge PlasmaCollect 5. Collect Plasma Centrifuge->PlasmaCollect Aliquot 6. Aliquot PlasmaCollect->Aliquot Store 7. Store at -80°C Aliquot->Store Analyze 8. Thaw & Analyze (e.g., LC-MS/MS) Store->Analyze

Caption: Recommended workflow for DHLA sample handling.

DHLA_Signaling_Pathways cluster_Nrf2 Anti-inflammatory & Antioxidant Response cluster_PI3K Metabolic Regulation DHLA This compound Nrf2 Nrf2 Activation DHLA->Nrf2 Activates PI3K PI3K/Akt Pathway DHLA->PI3K Modulates HO1 HO-1 Expression Nrf2->HO1 AntioxidantEnzymes ↑ Antioxidant Enzymes HO1->AntioxidantEnzymes NLRP3 NLRP3 Inflammasome HO1->NLRP3 Inhibits Inflammation ↓ Neuroinflammation NLRP3->Inflammation Reduces GlucoseUptake ↑ Glucose Uptake PI3K->GlucoseUptake

Caption: Key signaling pathways modulated by DHLA.

References

Technical Support Center: Optimizing HPLC Parameters for (R)-DHLA Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the chiral separation of (R)-Dihydrolipoic Acid ((R)-DHLA).

Frequently Asked Questions (FAQs)

Q1: What is (R)-DHLA and why is its chiral separation important?

A1: Dihydrolipoic acid (DHLA) is the reduced form of α-lipoic acid (ALA), a potent antioxidant.[1][2] ALA has a chiral center, resulting in two enantiomers: (R)-ALA and (S)-ALA.[3][4] The (R)-enantiomer is the naturally occurring, biologically active form, exhibiting higher potency and bioavailability.[2][3] In some instances, the (S)-enantiomer is reported to be inactive or may even cause adverse effects.[3] Therefore, separating and quantifying the (R)-enantiomer from the (S)-enantiomer is crucial for quality control in pharmaceutical and nutraceutical applications to ensure product efficacy and safety.[3]

Q2: What type of HPLC column is most effective for separating DHLA enantiomers?

A2: The direct separation of DHLA enantiomers requires a Chiral Stationary Phase (CSP).[5][6] Polysaccharide-based CSPs, particularly those derived from amylose, have proven highly effective.[7] For example, immobilized amylose-based columns like Chiralpak IA-3 or coated amylose columns like Chiralpak AS-H have been successfully used for the baseline enantioresolution of DHLA.[2][3][8]

Q3: What are typical mobile phase compositions for this separation?

A3: The choice of mobile phase is critical for achieving selectivity in chiral separations.[7] For DHLA separation on an amylose-based column, a reversed-phase or polar organic mode can be effective. A common mobile phase consists of a mixture of an organic solvent (like methanol or acetonitrile), water, and an acidic additive (like acetic acid or formic acid).[2][3] The acid helps to suppress the ionization of the carboxylic acid group on DHLA, leading to better peak shape and retention.

Q4: How can I optimize the resolution between the (R)- and (S)-DHLA enantiomers?

A4: Optimizing resolution involves systematically adjusting several parameters. Key factors include:

  • Mobile Phase Composition : Vary the ratio of the organic solvent to the aqueous component. Small changes can significantly impact selectivity.[9]

  • Acidic Additive : Adjust the concentration of the acid (e.g., acetic acid). This can influence the interaction between the analyte and the CSP.[7]

  • Temperature : Temperature affects the thermodynamics of the chiral recognition mechanism. Lowering the temperature often improves resolution, although it may increase backpressure and run time.[3][7]

  • Flow Rate : A lower flow rate can enhance separation efficiency and, consequently, resolution, but at the cost of a longer analysis time.[3]

Q5: What is the recommended detection wavelength for DHLA?

A5: Dihydrolipoic acid does not have a strong chromophore for UV detection at higher wavelengths. A low UV wavelength, such as 215 nm, is typically used for detection.[3]

Troubleshooting Guide

Problem: Poor or No Resolution Between Enantiomer Peaks

  • Possible Cause 1: Incorrect Column Choice.

    • Solution : Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based columns are highly recommended for DHLA.[7] Not all CSPs will resolve every pair of enantiomers.

  • Possible Cause 2: Suboptimal Mobile Phase.

    • Solution : Systematically screen different mobile phase compositions. Adjust the organic modifier (methanol, acetonitrile) percentage. Vary the type and concentration of the acidic additive (e.g., 0.1% acetic acid).[3]

  • Possible Cause 3: Inappropriate Temperature.

    • Solution : Evaluate the effect of column temperature. Try running the analysis at a lower temperature (e.g., 25°C or 20°C), as this often enhances enantioselectivity.[7]

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Column Overload.

    • Solution : Reduce the mass of the sample injected onto the column. Dilute your sample and reinject.[9]

  • Possible Cause 2: Incompatible Injection Solvent.

    • Solution : Whenever possible, dissolve your sample in the mobile phase.[9] If a different solvent is used, ensure it is weaker than the mobile phase to prevent peak distortion.[9]

  • Possible Cause 3: Secondary Interactions.

    • Solution : Ensure the acidic modifier in your mobile phase is sufficient to suppress the ionization of DHLA's carboxylic acid group. This minimizes interactions with residual silanols on the silica support, which can cause tailing.

Problem: Drifting or Unstable Retention Times

  • Possible Cause 1: Insufficient Column Equilibration.

    • Solution : Chiral columns, especially when new or after a change in mobile phase, can require extended equilibration times. Flush the column with at least 20-30 column volumes of the mobile phase before starting your analysis.

  • Possible Cause 2: Temperature Fluctuations.

    • Solution : Use a reliable column oven to maintain a constant temperature. Even small changes in temperature can lead to significant shifts in retention, especially in chiral separations.[9]

  • Possible Cause 3: Mobile Phase Inconsistency.

    • Solution : Ensure the mobile phase is thoroughly mixed and degassed. If using online mixing (gradient pump in isocratic mode), hand-mixing the mobile phase can sometimes improve consistency.[9]

Problem: High System Backpressure

  • Possible Cause 1: Column or Frit Blockage.

    • Solution : Filter all samples and mobile phases before use. If pressure is high, disconnect the column and run the pump to ensure the blockage is not in the system tubing or injector. If the column is blocked, try back-flushing it (disconnect from the detector first) at a low flow rate.[9]

  • Possible Cause 2: Buffer Precipitation.

    • Solution : While less common with simple acid additives, if using buffers, ensure they are soluble in the full range of organic modifier concentrations used. Precipitation can occur when high concentrations of aqueous buffers are mixed with high percentages of organic solvent.

Data Presentation

Table 1: Recommended Chiral Stationary Phases (CSPs) for DHLA Separation

CSP Type Example Column Name Particle Size Common Dimensions
Immobilized Amylose Chiralpak IA-3 3 µm, 5 µm 100 x 4.6 mm, 150 x 4.6 mm, 250 x 4.6 mm

| Coated Amylose | Chiralpak AS-H | 5 µm | 150 x 4.6 mm, 250 x 4.6 mm |

Table 2: Example of Optimized HPLC Method for (R/S)-ALA Purity Test[3]

Parameter Optimized Value
Column Chiralpak IA-3 (100 x 4.6 mm, 3 µm)
Mobile Phase Methanol / Water / Acetic Acid (84 / 16 / 0.1, v/v/v)
Flow Rate 0.6 mL/min
Temperature 27 °C
Injection Volume 20 µL
Detection UV at 215 nm

| Result | Baseline separation (Resolution > 1.8) in under 9 minutes. |

Experimental Protocols

Protocol: Chiral Method Development and Optimization for (R)-DHLA

  • Column Selection and Installation :

    • Select an amylose-based chiral column (e.g., Chiralpak IA-3).

    • Install the column in the column oven, ensuring fittings are secure to prevent leaks.[9]

  • Mobile Phase Preparation (Screening Phase) :

    • Prepare a primary mobile phase: Methanol / Water / Acetic Acid (84 / 16 / 0.1, v/v/v).[3]

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

  • System Equilibration :

    • Set the column oven to 27°C and the flow rate to 0.6 mL/min.

    • Flush the column with the mobile phase for at least 45-60 minutes or until a stable baseline is achieved.

  • Sample Preparation :

    • Prepare a standard solution of racemic DHLA (or ALA, which will be reduced in some biological systems) at a concentration of approximately 0.5-1.0 mg/mL.

    • Dissolve the standard in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Analysis :

    • Inject 10-20 µL of the prepared sample.

    • Record the chromatogram, noting the retention times of the two enantiomer peaks and the resolution between them.

  • Optimization Phase :

    • If resolution is inadequate (<1.5), adjust one parameter at a time.

    • Adjust Organic Modifier : Change the methanol percentage by ±2-5% (e.g., try 80% or 90% methanol) and re-equilibrate the system before injecting.

    • Adjust Temperature : Decrease the temperature in 5°C increments (e.g., to 22°C, then 17°C). Allow the system to stabilize at each new temperature.

    • Adjust Flow Rate : Decrease the flow rate to 0.5 mL/min to see if efficiency improves resolution.

    • Document the resolution, retention times, and peak shapes for each condition to identify the optimal parameters.

Visualizations

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization start Start: Define Goal (Separate (R)-DHLA) col_select Select Chiral Column (e.g., Amylose-based CSP) start->col_select mp_prep Prepare & Degas Screening Mobile Phase col_select->mp_prep sys_prep Install Column & Equilibrate System mp_prep->sys_prep inject Inject Racemic Standard sys_prep->inject eval Resolution > 1.5? inject->eval optimize Optimize Parameters (One at a time: Temp, Mobile Phase Ratio, Flow Rate) eval->optimize No validate Method Validation eval->validate Yes optimize->inject finish Final Method validate->finish Troubleshooting_Poor_Resolution start Problem: Poor or No Resolution check_mp Is Mobile Phase Optimized? start->check_mp adjust_mp Adjust Organic % and Acid Additive Concentration check_mp->adjust_mp No check_temp Is Temperature Optimized? check_mp->check_temp Yes adjust_mp->start Re-analyze adjust_temp Decrease Column Temperature (e.g., in 5°C steps) check_temp->adjust_temp No check_flow Is Flow Rate Optimized? check_temp->check_flow Yes adjust_temp->start Re-analyze adjust_flow Decrease Flow Rate (e.g., from 0.6 to 0.5 mL/min) check_flow->adjust_flow No check_col Verify Correct Chiral Column is in Use check_flow->check_col Yes adjust_flow->start Re-analyze

References

strategies to prevent (R)-Dihydrolipoic acid degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Dihydro-lipoic acid (DHLA). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DHLA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Dihydrolipoic acid (DHLA) and why is it prone to degradation?

This compound (DHLA) is the reduced form of (R)-alpha-lipoic acid (RALA), a potent endogenous antioxidant.[1][2] Its instability stems from the two thiol (-SH) groups, which are susceptible to oxidation, converting DHLA back to its oxidized form, alpha-lipoic acid (LA).[1][3] This oxidation can be accelerated by factors such as exposure to air (oxygen), light, heat, and certain metal ions.[4][5][6][7]

Q2: What are the main degradation products of DHLA?

The primary degradation product of DHLA is its oxidized form, alpha-lipoic acid (LA).[3] Further oxidation can lead to the formation of thiolsulfinates and thiolsulfonates.[8] Under photoirradiation, the disulfide bond in the resulting LA can rupture, leading to the formation of dithiyl radicals and other thiol compounds.[4]

Q3: How can I visually identify potential DHLA degradation in my sample?

While DHLA itself is a clear, colorless liquid, its degradation can sometimes be indicated by a yellowish color, which is characteristic of alpha-lipoic acid in its solid form.[9] However, visual inspection is not a reliable method for quantification. Chromatographic techniques like HPLC are necessary for accurate assessment of degradation.[10][11][12]

Q4: What are the general recommendations for storing DHLA?

To minimize degradation during storage, DHLA should be kept at low temperatures (e.g., 4°C or lower), protected from light, and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] Formulations in stable vehicles, such as dioleoylphosphatidylcholine (DOPC)-based liposomes, have shown to significantly improve stability compared to more easily oxidized vehicles like soy phosphatidylcholine (soyPC).[3]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low recovery of DHLA in analytical measurements. Oxidation during sample preparation.- Work under an inert atmosphere (e.g., nitrogen or argon gas).- Use deoxygenated solvents for all solutions.- Add antioxidants such as ascorbate to the sample.[5]
Exposure to heat.- Keep samples on ice or at 4°C throughout the preparation process.[3]
Exposure to light, especially UV light.- Work in a dimly lit area or use amber-colored vials and labware to protect the sample from light.[4][13]
Presence of transition metal ions (e.g., Fe³⁺, Cu²⁺) which can catalyze oxidation.[5][7]- Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers to sequester metal ions.[5]
Inconsistent results between replicate samples. Variable exposure to oxygen or light between samples.- Standardize the sample handling procedure to ensure all samples are treated identically and for the minimum amount of time necessary.
Incomplete neutralization of acidic or basic conditions from extraction or hydrolysis steps.[14]- Ensure complete and immediate neutralization of samples after any acid or base treatment steps to prevent further degradation.[14][15]
Appearance of unexpected peaks in chromatograms. Formation of degradation products like alpha-lipoic acid or other oxidized species.[4][8]- Use a stability-indicating analytical method that can separate DHLA from its potential degradants.[10][11][12]- Compare the chromatogram with a known standard of alpha-lipoic acid.
Polymerization of RALA at temperatures above its melting point (46-49°C).[6]- Avoid heating samples containing RALA, the oxidized form of DHLA.
Sample discoloration (e.g., turning yellowish). Oxidation of DHLA to alpha-lipoic acid.[9]- This is a strong indicator of degradation. Discard the sample and prepare a fresh one using the recommended stabilization strategies.

Summary of DHLA Stability Under Various Conditions

ConditionStability of DHLAKey Considerations
Temperature Unstable at elevated temperatures.Dihydrolipoyl glycerides in soyPC have a half-life of 14 days at 4°C, which decreases to 1 day at 40°C.[3]
Light (UV) Prone to degradation.Photoirradiation can cause the rupture of the S-S bond in the oxidized form (alpha-lipoic acid), leading to the formation of various thiols.[4][13]
pH Unstable in acidic conditions.(R)-alpha-lipoic acid, the oxidized form, is known to be unstable at low pH.[6]
Oxygen Highly susceptible to oxidation.The thiol groups of DHLA are readily oxidized to form the disulfide bond of alpha-lipoic acid.[1][3]
Presence of Metal Ions Oxidation is catalyzed by transition metals.DHLA can reduce Fe³⁺ to Fe²⁺, which can accelerate oxidative damage.[7] However, DHLA can also chelate and inactivate redox-active transition metal ions.[5]

Experimental Protocol: Stabilization of DHLA During Sample Preparation

This protocol outlines a method for preparing DHLA samples from a biological matrix (e.g., plasma) while minimizing degradation.

Materials:

  • This compound (DHLA) standard

  • Biological sample (e.g., plasma)

  • Inert gas (Nitrogen or Argon)

  • Deoxygenated water and solvents (e.g., methanol, acetonitrile)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Ascorbic acid

  • Metaphosphoric acid (for protein precipitation)

  • Amber-colored microcentrifuge tubes

  • Calibrated pipettes

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., electrochemical or UV)

Procedure:

  • Preparation of Reagents:

    • Prepare all aqueous solutions using deoxygenated water. To deoxygenate, sparge with nitrogen or argon gas for at least 30 minutes.

    • Prepare a stock solution of EDTA (e.g., 100 mM) and ascorbic acid (e.g., 1 M).

  • Sample Collection and Initial Stabilization:

    • If collecting fresh samples (e.g., blood), use collection tubes containing an anticoagulant and a stabilizer like EDTA.

    • Immediately after collection, place the sample on ice.

  • Sample Processing (under inert atmosphere if possible):

    • Perform all subsequent steps in a glove box or on a lab bench with a continuous flow of inert gas.

    • Use amber-colored tubes to protect the sample from light.

    • To 100 µL of plasma, add 5 µL of 100 mM EDTA and 2 µL of 1 M ascorbic acid to chelate metals and provide an antioxidant environment.

  • Protein Precipitation:

    • Add 200 µL of ice-cold metaphosphoric acid (5% w/v) to the stabilized plasma sample to precipitate proteins.

    • Vortex briefly and incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean, amber-colored autosampler vial for immediate analysis.

  • HPLC Analysis:

    • Analyze the sample promptly using a validated, stability-indicating HPLC method capable of separating DHLA from alpha-lipoic acid and other potential degradation products.[10][11][12]

Visualizations

DHLA_Degradation_Pathway cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies DHLA This compound (DHLA) (Active Reduced Form) LA (R)-Alpha-Lipoic Acid (LA) (Oxidized Form) DHLA->LA Oxidation (O₂, Metal Ions, Heat) Radicals Dithiyl Radicals & Other Thiols LA->Radicals Photo-degradation (UVA Light) Inert_Atmosphere Inert Atmosphere (N₂, Ar) Inert_Atmosphere->DHLA Inhibits Antioxidants Antioxidants (e.g., Ascorbate) Antioxidants->DHLA Inhibits Chelators Chelating Agents (e.g., EDTA) Chelators->DHLA Inhibits Low_Temp Low Temperature Low_Temp->DHLA Inhibits Light_Protection Light Protection Light_Protection->LA Inhibits

Caption: Degradation pathway of this compound and points of intervention.

DHLA_Workflow cluster_workflow Recommended Workflow for DHLA Sample Preparation Start Start: Sample Collection Stabilize Immediate Stabilization: - On Ice - Add EDTA & Ascorbate Start->Stabilize Protect Protect from Environment: - Use Amber Tubes - Work under Inert Gas Stabilize->Protect Process Sample Processing: - Protein Precipitation (Cold) - Centrifugation (Cold) Protect->Process Analyze Immediate Analysis: - Use Stability-Indicating  HPLC Method Process->Analyze End End: Reliable Quantification Analyze->End

Caption: General experimental workflow for minimizing DHLA degradation.

References

troubleshooting unexpected results in (R)-DHLA antioxidant assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting unexpected results in (R)-Dihydrolipoic Acid ((R)-DHLA) antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing lower than expected antioxidant activity for (R)-DHLA in my DPPH or ABTS assay?

A1: Several factors could contribute to lower than expected antioxidant activity:

  • Reagent Purity and Preparation: Ensure the purity of your (R)-DHLA. Impurities can affect its activity. Prepare fresh solutions of (R)-DHLA for each experiment, as it is prone to oxidation.

  • Solvent Choice: The choice of solvent can influence the antioxidant activity of thiols. Ensure that (R)-DHLA is fully soluble and stable in the chosen solvent. Some literature suggests that methanol-buffer mixtures can be beneficial for sulfur-containing compounds in DPPH assays.[1]

  • Assay pH: The pH of the reaction mixture can significantly impact the radical scavenging capacity of compounds, especially thiols. The antioxidant activity of some compounds is known to be lower in acidic conditions.[1]

  • Reaction Time: The reaction kinetics of (R)-DHLA with DPPH or ABTS radicals may be slower compared to other antioxidants. Ensure you are using an appropriate incubation time to allow the reaction to reach completion.

Q2: I'm observing a pro-oxidant effect (an increase in oxidation) with (R)-DHLA in my assay. Why is this happening?

A2: (R)-DHLA, despite being a potent antioxidant, can exhibit pro-oxidant activity under certain conditions. This is a known characteristic of many antioxidant compounds.[2][3] Key factors include:

  • Presence of Transition Metals: In the presence of transition metal ions like iron (Fe³⁺) or copper (Cu²⁺), DHLA can reduce them to their more reactive forms (Fe²⁺ or Cu⁺). These reduced metals can then participate in Fenton-like reactions, generating highly reactive hydroxyl radicals and leading to a pro-oxidant effect.[2]

  • Concentration Dependence: The pro-oxidant effect of antioxidants can be concentration-dependent.[4][5][6] At certain concentrations, (R)-DHLA might switch from an antioxidant to a pro-oxidant. It is crucial to test a range of concentrations to determine the optimal antioxidant window.

  • Assay System: The specific components of your assay system can influence the pro-oxidant behavior. For example, the presence of lipid hydroperoxides can contribute to the pro-oxidant activity of some compounds.[7]

Q3: My results are inconsistent between different antioxidant assays (e.g., DPPH vs. ABTS). What could be the reason?

A3: Discrepancies between different antioxidant assays are common and can arise from several factors:

  • Reaction Mechanisms: DPPH and ABTS assays operate via different mechanisms. The accessibility of the radical site to the antioxidant molecule can differ, leading to variations in measured activity.

  • Hydrophilic vs. Lipophilic Nature: The ABTS radical cation is soluble in both aqueous and organic solvents, making it suitable for both hydrophilic and lipophilic antioxidants. The DPPH radical is more soluble in organic solvents. The solubility and partitioning of (R)-DHLA in the reaction medium can therefore influence the results.

  • Steric Hindrance: The bulky nature of the DPPH radical can create steric hindrance, potentially limiting the reaction with certain antioxidant molecules.

Q4: How can I troubleshoot issues in my cellular antioxidant assay (CAA) with (R)-DHLA?

A4: Cellular antioxidant assays introduce additional complexities. Here are some troubleshooting tips:

  • Cellular Uptake and Metabolism: The observed antioxidant effect in a CAA depends on the compound's ability to be taken up by the cells and its subsequent metabolism. Poor cell permeability of (R)-DHLA could lead to low activity.

  • Cytotoxicity: At high concentrations, (R)-DHLA may exhibit cytotoxicity, which can interfere with the assay readout. Always perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.

  • Interaction with Assay Probe: (R)-DHLA, being a thiol, could potentially interact directly with the fluorescent probe (e.g., DCFH-DA) used in the assay, leading to artifacts. Include appropriate controls to account for this.

  • Pro-oxidant Effects in a Cellular Context: As in chemical assays, (R)-DHLA can exert pro-oxidant effects in cells, especially at higher concentrations or in the presence of intracellular free metal ions. This can manifest as an increase in the fluorescent signal.

Troubleshooting Guides

Issue 1: High Variability in Replicate Measurements
Possible Cause Solution
Incomplete mixing of reagents Ensure thorough mixing of all solutions before and after addition to the reaction plate.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Temperature fluctuations Maintain a constant temperature during the assay incubation period.
Light sensitivity of reagents Protect reagents like DPPH and ABTS from light by using amber vials or covering with foil.
Instability of (R)-DHLA Prepare fresh (R)-DHLA solutions immediately before each experiment.
Issue 2: Unexpected Color Changes or Absorbance Readings
Possible Cause Solution
Interference from sample color If your (R)-DHLA solution is colored, run a sample blank (sample without the radical solution) and subtract the absorbance.
Precipitation of (R)-DHLA Check the solubility of (R)-DHLA in your assay buffer. If precipitation occurs, try a different solvent or adjust the pH.
Pro-oxidant activity As discussed in the FAQs, (R)-DHLA can act as a pro-oxidant. This may lead to an increase in absorbance in some assays. Test a wider range of concentrations and consider the presence of metal ions.
Reaction with assay components Thiols can sometimes react with components of the assay medium. Run appropriate controls to identify any non-specific reactions.

Data Presentation

Assay (R)-DHLA Activity (Qualitative) Key Considerations
DPPH Radical Scavenging Moderate to HighActivity can be influenced by solvent and pH. Potential for slower reaction kinetics.
ABTS Radical Scavenging HighGenerally shows good reactivity with both hydrophilic and lipophilic antioxidants.
Cellular Antioxidant Activity (CAA) Dependent on cell type and conditionsCellular uptake, metabolism, and potential cytotoxicity are critical factors.

Note: Specific IC50 or TEAC values for (R)-DHLA are not consistently reported across the literature and can vary significantly based on experimental conditions. It is recommended to include a standard antioxidant like Trolox in your experiments for comparison.

Experimental Protocols

DPPH Radical Scavenging Assay

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.

    • Prepare a series of dilutions of (R)-DHLA in the same solvent.

    • A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the (R)-DHLA dilutions to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing only the solvent and DPPH solution.

    • Include blank wells for each (R)-DHLA concentration containing the sample and solvent without DPPH.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the appropriate wavelength (typically around 517 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of (R)-DHLA required to inhibit 50% of the DPPH radicals.

ABTS Radical Cation Scavenging Assay

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of (R)-DHLA and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the (R)-DHLA dilutions or standard to a 96-well plate.

    • Add the diluted ABTS•⁺ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Express the results as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.

Cellular Antioxidant Assay (CAA)

Methodology:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom plate and grow to confluency.

  • Loading with DCFH-DA:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium.

  • Treatment with (R)-DHLA:

    • Remove the DCFH-DA solution and wash the cells.

    • Add different concentrations of (R)-DHLA (prepared in serum-free medium) to the wells and incubate. Include a positive control (e.g., quercetin) and a negative control (medium only).

  • Induction of Oxidative Stress:

    • Add a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except for the negative control.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at regular intervals for a set period (e.g., 1 hour) in a fluorescence plate reader maintained at 37°C.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA value as the percentage reduction in AUC for the treated cells compared to the control cells.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation ((R)-DHLA, Radicals, Buffers) dpph DPPH Assay reagent_prep->dpph abts ABTS Assay reagent_prep->abts caa Cellular Antioxidant Assay reagent_prep->caa cell_culture Cell Culture (for CAA) cell_culture->caa absorbance Absorbance Measurement dpph->absorbance abts->absorbance fluorescence Fluorescence Measurement caa->fluorescence calculation Calculation of % Inhibition, IC50, TEAC, or CAA values absorbance->calculation fluorescence->calculation

Caption: General experimental workflow for antioxidant assays.

troubleshooting_logic start Unexpected Result low_activity Lower than Expected Activity start->low_activity pro_oxidant Pro-oxidant Effect Observed start->pro_oxidant inconsistent Inconsistent Results start->inconsistent check_reagents Check Reagent Purity & Preparation low_activity->check_reagents check_conditions Verify Assay Conditions (pH, Time, Solvent) low_activity->check_conditions check_metals Assess for Metal Contamination pro_oxidant->check_metals check_concentration Test a Wider Concentration Range pro_oxidant->check_concentration compare_assays Review Assay Mechanisms & Conditions inconsistent->compare_assays

Caption: Troubleshooting logic for unexpected assay results.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress ((R)-DHLA reduces) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Proteasome Proteasome Degradation Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Cul3->Nrf2 ubiquitinates sMaf sMaf Nrf2_nuc->sMaf dimerizes with ARE Antioxidant Response Element (ARE) sMaf->ARE binds to Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes activates

Caption: Simplified Keap1-Nrf2 signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Efficacy of (R)-Dihydrolipoic Acid and N-Acetylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of (R)-Dihydrolipoic Acid ((R)-DHLA) and N-Acetylcysteine (NAC). We will delve into their mechanisms of action, present available experimental data from comparative studies, and outline the methodologies for key antioxidant assays. This information is intended to assist researchers in making informed decisions when selecting an antioxidant for their studies.

Executive Summary

(R)-DHLA and NAC are both potent antioxidants with distinct mechanisms of action. (R)-DHLA is the reduced and more potent form of alpha-lipoic acid, acting as a versatile scavenger of a wide range of reactive oxygen species (ROS) and regenerating other endogenous antioxidants. NAC is a precursor to the master antioxidant glutathione (GSH) and also exhibits direct radical scavenging properties. Recent evidence also points to the role of its metabolites, including hydrogen sulfide (H₂S), in its antioxidant effects. While both compounds are effective, their efficacy can vary depending on the specific oxidative stress model and the experimental conditions. This guide will explore these nuances to provide a clearer understanding of their relative performance.

Mechanisms of Antioxidant Action

This compound ((R)-DHLA)

(R)-DHLA is a powerful and versatile antioxidant due to its ability to:

  • Directly scavenge a broad spectrum of reactive oxygen species (ROS): This includes hydroxyl radicals (•OH), peroxyl radicals (ROO•), and hypochlorous acid (HOCl)[1][2].

  • Regenerate other key antioxidants: (R)-DHLA can regenerate endogenous antioxidants such as vitamin E (α-tocopherol), vitamin C (ascorbic acid), and glutathione (GSH) from their radical or oxidized states, thereby amplifying the overall antioxidant capacity of the cell[2][3].

  • Chelate redox-active metals: By binding to metal ions like iron and copper, (R)-DHLA can prevent them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals[1].

N-Acetylcysteine (NAC)

NAC's antioxidant effects are multifaceted and include:

  • Serving as a precursor for glutathione (GSH) synthesis: This is considered its primary antioxidant mechanism. By providing the cysteine necessary for GSH production, NAC boosts the levels of this critical intracellular antioxidant[4][5].

  • Direct radical scavenging: The thiol (-SH) group in NAC can directly neutralize some free radicals[4][6].

  • Production of hydrogen sulfide (H₂S) and sulfane sulfur species: Recent research indicates that NAC can be metabolized to H₂S and other reactive sulfur species, which have potent antioxidant and cytoprotective effects[5][7].

  • Breaking disulfide bonds in proteins: This action can restore the function of proteins that have been oxidized and cross-linked[4].

Data Presentation: Quantitative Comparison

Direct comparative studies providing quantitative data on the antioxidant efficacy of (R)-DHLA and NAC are limited. The following tables summarize available data from studies that have compared alpha-lipoic acid (of which (R)-DHLA is the active form) and NAC, or have provided data that allows for an indirect comparison.

Table 1: In Vivo Antioxidant Effects of Alpha-Lipoic Acid (ALA) vs. N-Acetylcysteine (NAC) in Physically Active Males

ParameterControl (Placebo)Alpha-Lipoic Acid (600 mg/day for 8 days)N-Acetylcysteine (1200 mg/day for 8 days)
Total Antioxidant Status (TAS) BaselineSignificantly elevatedSignificantly elevated (fourfold higher increase than ALA)
Protein Carbonylation (PC) BaselineReduced by >30%Reduced by >30%
Lipid Peroxidation (TBARS) BaselineReduced by >30%Reduced by >30%
Reduced Glutathione (GSH) No significant changeNo significant changeSignificantly elevated (+33%)

Data adapted from a study on physically active males. It is important to note that the study did not specify the isomeric form of alpha-lipoic acid used.

Table 2: In Vitro Radical Scavenging Activity (Indirect Comparison)

AntioxidantDPPH Radical Scavenging (IC₅₀)ABTS Radical Scavenging (TEAC)
This compound ((R)-DHLA) Data from direct comparative studies with NAC is limited. However, DHLA is shown to be a more potent scavenger of DPPH radicals than its oxidized form, lipoic acid.Data from direct comparative studies with NAC is limited. DHLA is shown to be a more potent scavenger of ABTS radicals than its oxidized form, lipoic acid.
N-Acetylcysteine (NAC) IC₅₀ values vary depending on the study. One study reported an EC₅₀ value for NAC in a DPPH assay.Data from direct comparative studies with (R)-DHLA is limited.

IC₅₀ (half maximal inhibitory concentration) indicates the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ value signifies higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance in comparison to the standard, Trolox. A higher TEAC value indicates greater antioxidant capacity.

Signaling Pathway Modulation

Both (R)-DHLA and NAC can influence key signaling pathways involved in the cellular response to oxidative stress.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of numerous antioxidant and cytoprotective genes.

  • (R)-α-Lipoic Acid: Studies have shown that (R)-α-lipoic acid can induce the nuclear translocation of Nrf2 and increase the expression of Nrf2-dependent genes, such as those involved in glutathione synthesis[8].

  • N-Acetylcysteine: NAC has been demonstrated to enhance the expression of the Nrf2 gene, thereby boosting the cellular antioxidant defense system[9][10][11].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto releases Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates (R)-DHLA (R)-DHLA (R)-DHLA->Nrf2_cyto induces release NAC NAC NAC->Nrf2_cyto upregulates expression ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant Genes Antioxidant Gene Expression ARE->Antioxidant Genes

Figure 1: Nrf2 Signaling Pathway Activation
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. Oxidative stress is a known activator of the NF-κB pathway.

  • (R)-α-Lipoic Acid: Evidence suggests that alpha-lipoic acid can inhibit the activation of NF-κB, and this effect may be independent of its antioxidant properties[12].

  • N-Acetylcysteine: NAC has been shown to suppress the activation of NF-κB by inhibiting the degradation of its inhibitor, IκB[13][14].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress IKK IKK Complex Oxidative Stress->IKK activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB_cyto NF-κB NFkB_IkB->NFkB_cyto releases IkB_P p-IκB NFkB_IkB->IkB_P NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocates (R)-DHLA (R)-DHLA (R)-DHLA->IKK inhibits NAC NAC NAC->IKK inhibits Inflammatory Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory Genes

Figure 2: NF-κB Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to facilitate the design and interpretation of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 0.1 mM.

    • Prepare a series of dilutions of the antioxidant compounds ((R)-DHLA and NAC) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

    • Add an equal volume of the antioxidant solution (or solvent for the blank) to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

DPPH_Workflow Prepare_DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Antioxidant Solutions Prepare_DPPH->Mix Prepare_Samples Prepare Antioxidant Dilutions ((R)-DHLA, NAC) Prepare_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Figure 3: DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•⁺ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the antioxidant compounds and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the antioxidant solution to a larger volume of the diluted ABTS•⁺ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at 734 nm.

  • Calculation:

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance produced by the antioxidant with that produced by a standard amount of Trolox.

ABTS_Workflow Generate_ABTS Generate ABTS•+ Radical Solution Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 Generate_ABTS->Dilute_ABTS Mix Mix ABTS•+ and Antioxidant Solutions Dilute_ABTS->Mix Prepare_Samples Prepare Antioxidant Dilutions ((R)-DHLA, NAC) Prepare_Samples->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Measure->Calculate

Figure 4: ABTS Assay Workflow
Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2 or Caco-2) in a 96-well microplate and grow to confluency.

  • Loading with Probe:

    • Wash the cells and incubate them with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Treatment with Antioxidants:

    • Remove the probe solution and treat the cells with different concentrations of the antioxidant compounds for a specific duration.

  • Induction of Oxidative Stress:

    • Add a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce the generation of peroxyl radicals.

  • Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) is indicative of intracellular ROS levels.

  • Calculation:

    • The CAA value is calculated based on the area under the fluorescence curve. The EC₅₀ value (the concentration of antioxidant required to produce a 50% reduction in fluorescence) can be determined to compare the potency of the compounds.

CAA_Workflow Seed_Cells Seed and Culture Cells to Confluency Load_Probe Load Cells with DCFH-DA Probe Seed_Cells->Load_Probe Treat_Antioxidant Treat with Antioxidants ((R)-DHLA, NAC) Load_Probe->Treat_Antioxidant Induce_Stress Induce Oxidative Stress (AAPH) Treat_Antioxidant->Induce_Stress Measure_Fluorescence Measure Fluorescence (DCF formation) Induce_Stress->Measure_Fluorescence Calculate_CAA Calculate CAA Value and EC50 Measure_Fluorescence->Calculate_CAA

Figure 5: Cellular Antioxidant Activity (CAA) Assay Workflow

Conclusion

Both (R)-DHLA and NAC are effective antioxidants with distinct and complementary mechanisms of action. The available data suggests that NAC is particularly effective at replenishing intracellular GSH levels, which is a cornerstone of cellular antioxidant defense. (R)-DHLA, on the other hand, demonstrates broad-spectrum radical scavenging activity and the ability to regenerate other vital antioxidants.

The choice between (R)-DHLA and NAC will depend on the specific research question and experimental model. For conditions characterized by depleted GSH levels, NAC may be a more direct and effective intervention. In scenarios requiring broad-spectrum ROS scavenging and the recycling of other antioxidants, (R)-DHLA could be the preferred choice.

Further direct comparative studies are warranted to provide a more definitive quantitative comparison of their antioxidant efficacy across various assays and cellular models. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers designing and interpreting such studies.

References

A Comparative Guide to the Validation of HPLC Methods for (R)-Dihydrolipoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (R)-Dihydrolipoic acid (R-DHLA) is critical for understanding its therapeutic potential and ensuring product quality. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methodologies applicable to the analysis of dihydrolipoic acid, with a focus on the considerations for its chiral (R)-enantiomer.

Comparison of HPLC Methodologies

The following tables summarize the key performance characteristics of two distinct HPLC approaches: a chiral method developed for the enantiomeric separation of the related compound, α-lipoic acid (ALA), which can be adapted for R-DHLA, and a reversed-phase method for the simultaneous analysis of ALA and DHLA.

Table 1: Chromatographic Conditions and Performance
ParameterChiral HPLC Method (Adapted for R-DHLA)Reversed-Phase HPLC Method for DHLA
Stationary Phase Immobilized amylose-based chiral column (e.g., Chiralpak IA-3)C18 column (e.g., Zorbax, Inertsil ODS)
Mobile Phase Methanol:Water:Acetic Acid (84:16:0.1, v/v/v)[1]Acetonitrile:0.1 M Acetic Acid (60:40, v/v), pH 2.5
Flow Rate 0.6 mL/min[1]0.8 mL/min
Detection UV at 210 nmUV at 212 nm[2]
Retention Time Enantiomer-specific, requires optimization~8.42 min (for ALA, DHLA time similar)[3]
Table 2: Validation Parameters
ParameterChiral HPLC Method (Adapted for R-DHLA)Reversed-Phase HPLC Method for DHLA
Linearity Range 50-175 µg/mL (for ALA)[3]60-140 µg/mL (for ALA)[2]
Correlation Coefficient (r²) > 0.999[1]Not specified
Accuracy (% Recovery) 98-102% (for ALA)[3]98.7% (for ALA)[2]
Precision (% RSD) < 2%[3]Not specified
Limit of Detection (LOD) 0.5 µg/mL (for ALA)[3]Not specified
Limit of Quantitation (LOQ) 1 µg/mL (for ALA)[3]Not specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of HPLC methods. Below are outlines of the experimental protocols for the compared methods.

Chiral HPLC Method for this compound

This method is adapted from a validated procedure for the enantiomeric purity of R-(+)-alpha lipoic acid[1].

1. Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards within the desired concentration range.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Analysis:

  • Equilibrate the Chiralpak IA-3 column with the mobile phase (Methanol:Water:Acetic Acid, 84:16:0.1, v/v/v) at a flow rate of 0.6 mL/min.

  • Inject the prepared standard and sample solutions.

  • Monitor the eluent at a wavelength of 210 nm.

  • The retention times for the (R) and (S) enantiomers of dihydrolipoic acid will need to be determined empirically.

4. Method Validation:

  • Specificity: Analyze blank samples, and samples spiked with potential impurities to ensure no interference with the analyte peak.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration to determine the linearity and correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio.

Reversed-Phase HPLC Method for Dihydrolipoic Acid

This method is based on a validated procedure for the simultaneous estimation of Allopurinol and Alpha Lipoic Acid[2].

1. Standard Preparation:

  • Prepare a stock solution of Dihydrolipoic acid in the mobile phase (Acetonitrile:0.1 M Acetic Acid, 60:40, v/v, pH 2.5).

  • Prepare a series of working standards by diluting the stock solution.

2. Sample Preparation:

  • Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Sonicate to ensure complete dissolution and filter through a 0.45 µm filter.

3. Chromatographic Analysis:

  • Equilibrate the C18 column with the mobile phase at a flow rate of 0.8 mL/min.

  • Inject the standards and samples.

  • Detect the analyte at 212 nm.

4. Method Validation:

  • Follow the same validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) as described for the chiral method.

Visualizing the Workflow

To aid in understanding the logical flow of validating an HPLC method for this compound analysis, the following diagrams are provided.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Select HPLC Parameters (Column, Mobile Phase) B Optimize Chromatographic Conditions A->B C Specificity B->C Proceed to Validation D Linearity C->D E Accuracy D->E F Precision E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Prepare Samples & Standards I->J Validated Method K Perform HPLC Analysis J->K L Quantify This compound K->L

Caption: Experimental workflow for HPLC method development and validation.

cluster_path1 Chiral HPLC Method cluster_path2 Reversed-Phase HPLC Method A Chiral Stationary Phase (e.g., Immobilized Amylose) C Separation of (R) and (S) Enantiomers A->C B Enantioselective Mobile Phase B->C D C18 Stationary Phase F Elution based on Polarity (No Enantiomeric Separation) D->F E Apolar Mobile Phase E->F

Caption: Logical relationship between chiral and reversed-phase HPLC methods.

References

comparative analysis of (R)-DHLA and other thiol antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of (R)-Dihydrolipoic Acid and Other Thiol Antioxidants

Introduction

Thiol antioxidants are a critical class of molecules characterized by the presence of a sulfhydryl (-SH) group, which is responsible for their potent electron-donating and antioxidant capabilities. These compounds play a central role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS) and maintaining the cellular redox balance. Key endogenous and exogenous thiol antioxidants include this compound ((R)-DHLA), glutathione (GSH), N-acetylcysteine (NAC), and the thioredoxin (Trx) system. This guide provides a comparative analysis of the antioxidant performance of (R)-DHLA against other prominent thiol antioxidants, supported by experimental data and detailed methodologies.

(R)-DHLA is the reduced and more potent form of R-lipoic acid (RLA), the naturally occurring enantiomer of lipoic acid.[1] Once inside the cell, RLA is converted to (R)-DHLA, which exhibits a broader range of antioxidant activities.[2][3][4] Unlike its oxidized form, DHLA possesses the ability to regenerate other key endogenous antioxidants and repair oxidative damage, making it a uniquely powerful and versatile antioxidant.[2]

Mechanism of Action and Comparative Efficacy

The antioxidant action of thiols involves the donation of a hydrogen atom from the sulfhydryl group to neutralize free radicals. (R)-DHLA distinguishes itself through a multi-faceted defense mechanism.

  • Direct Radical Scavenging: (R)-DHLA is a powerful direct scavenger of a wide array of ROS, including hydroxyl radicals (HO•), peroxyl radicals (ROO•), superoxide radicals (O2•−), and hypochlorous acid (HOCl).[5][6][7] Its ability to function in both aqueous and lipid cellular compartments enhances its protective reach.[8][9] In contrast, while glutathione is a primary scavenger of hydroxyl radicals and singlet oxygen, its activity is predominantly in the aqueous phase.

  • Regeneration of Endogenous Antioxidants: A key advantage of DHLA is its capacity to regenerate other vital antioxidants. It can reduce the oxidized forms of Vitamin C (ascorbyl radical), Vitamin E (tocopheroxyl radical), and glutathione (GSSG to GSH).[2][9][10] This recycling activity amplifies the total antioxidant capacity of the cell.

  • Metal Chelation: (R)-DHLA can chelate redox-active metals such as iron (Fe²⁺), copper (Cu²⁺), and cadmium (Cd²⁺), which prevents them from participating in Fenton reactions that generate highly toxic hydroxyl radicals.[2]

  • Modulation of Signaling Pathways: DHLA has been shown to exert anti-inflammatory effects by activating the Nrf2/HO-1 signaling pathway.[11] This pathway upregulates the expression of numerous antioxidant and cytoprotective enzymes, providing long-term defense against oxidative stress.

Quantitative Performance Data

The antioxidant capacity of (R)-DHLA has been quantitatively compared to its oxidized form, lipoic acid (LA), and other antioxidants in various assays. The tables below summarize these findings.

AntioxidantDPPH Radical ScavengingABTS•+ Radical ScavengingPeroxynitrite (ONOO⁻) ScavengingPeroxyl Radical Trapping (vs. AAPH)Reference
DHLA Higher than LAHigher than LAHigher than LA~2.0 radicals / molecule[12]
LA Lower than DHLALower than DHLALower than DHLA~1.5 radicals / molecule[12]
AntioxidantKey Scavenged SpeciesCellular CompartmentRegeneration of Other AntioxidantsMetal Chelation
(R)-DHLA HO•, ROO•, O₂•⁻, HOClAqueous & LipidVitamin C, Vitamin E, GlutathioneFe²⁺, Cu²⁺, Cd²⁺
Glutathione (GSH) HO•, Singlet OxygenAqueous-Limited
N-Acetylcysteine (NAC) HO•, H₂O₂AqueousActs as a precursor to GSHLimited
Thioredoxin (Trx) -Aqueous & NucleusReduces oxidized proteins-

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The antioxidant and anti-inflammatory effects of (R)-DHLA are mediated through complex signaling cascades, such as the regeneration of other antioxidants and the activation of the Nrf2 pathway.

Antioxidant_Regeneration_Cascade cluster_VitE Lipid Phase cluster_VitC Aqueous Phase DHLA (R)-DHLA VitC_ox Vitamin C (Ascorbyl Radical) DHLA->VitC_ox Reduces GSSG Oxidized Glutathione (GSSG) DHLA->GSSG Reduces LA Lipoic Acid (Oxidized) DHLA->LA Donates e- VitE_ox Vitamin E (Tocopheroxyl Radical) VitE Vitamin E (Tocopherol) VitE_ox->VitE Regenerated by Vitamin C VitC Vitamin C (Ascorbate) VitC_ox->VitC VitC->VitE_ox Reduces GSH Reduced Glutathione (GSH) GSSG->GSH LA->DHLA Reduced by NADH/NADPH

Caption: (R)-DHLA regenerates key antioxidants like Vitamin C and Glutathione.

Nrf2_Pathway DHLA (R)-DHLA Keap1 Keap1 DHLA->Keap1 Inhibits NLRP3 NLRP3 Inflammasome DHLA->NLRP3 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Induces Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Genes->ROS Neutralizes Inflammation Inflammation NLRP3->Inflammation Activates

Caption: (R)-DHLA activates the Nrf2/HO-1 antioxidant pathway.

Experimental Workflow Diagram

The Cellular Antioxidant Activity (CAA) assay is a biologically relevant method for evaluating antioxidant efficacy within a cellular environment.

CAA_Workflow A 1. Culture HepG2/HeLa cells in a 96-well plate to confluence B 2. Wash cells with DPBS or HBSS A->B C 3. Add DCFH-DA probe and antioxidant sample (e.g., DHLA) B->C D 4. Incubate at 37°C for 60 minutes C->D E 5. Wash cells to remove excess probe and sample D->E F 6. Add Free Radical Initiator (e.g., AAPH) E->F G 7. Immediately measure fluorescence (Ex: 480nm, Em: 530nm) over 60 minutes F->G H 8. Calculate Area Under the Curve (AUC) and compare to control G->H

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add 50 µL of the antioxidant sample (at various concentrations) to 150 µL of the DPPH solution in a 96-well plate.[13]

    • Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Results are often expressed as the IC₅₀ value (the concentration of antioxidant required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of hydrogen-donating antioxidants. This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]

  • Methodology:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[14][15]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.[13]

    • Before use, dilute the stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]

    • Add 2 mL of the diluted ABTS•+ solution to 1 mL of the antioxidant sample and mix.[13]

    • After a 7-minute incubation period in the dark, measure the absorbance at 734 nm.[14]

    • Calculate the percentage of inhibition as in the DPPH assay. Results can be expressed as IC₅₀ or in Trolox Equivalents (TEAC).

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This cell-based assay measures the ability of antioxidants to inhibit the oxidation of the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) to the highly fluorescent 2',7'-Dichlorofluorescein (DCF) within cells, initiated by peroxyl radicals. It provides a more biologically relevant measure of antioxidant activity.[16][17][18]

  • Methodology:

    • Cell Culture: Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate and culture until 90-100% confluent.[16][17][19]

    • Loading: Remove the culture medium, wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS), and then add 50 µL of DCFH-DA probe solution to each well.[16][17]

    • Treatment: Add 50 µL of the antioxidant sample (or a standard like Quercetin) to the wells. Incubate at 37°C for 60 minutes.[16][17][19]

    • Washing: Carefully remove the solution and wash the cells three times with DPBS or Hank's Balanced Salt Solution (HBSS).[16][17][19]

    • Initiation and Measurement: Add 100 µL of a free radical initiator solution (e.g., AAPH) to each well. Immediately begin reading fluorescence in a microplate reader at 37°C with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. Readings are taken every 1 to 5 minutes for a total of 60 minutes.[16][17][19]

    • Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is determined by comparing the net AUC of the sample to the net AUC of a standard.

Conclusion

This compound stands out as a superior thiol antioxidant due to its multifaceted mechanism of action. Its ability to directly scavenge a broad spectrum of reactive oxygen species, function in both lipid and aqueous environments, chelate pro-oxidant metals, and, most significantly, regenerate the body's primary network of endogenous antioxidants (Vitamins C and E, and Glutathione) places it in a unique position. Furthermore, its role in modulating the Nrf2 signaling pathway provides a secondary, more prolonged cytoprotective effect. For researchers and drug development professionals, the comprehensive antioxidant profile of (R)-DHLA makes it a highly compelling compound for therapeutic strategies aimed at mitigating oxidative stress and inflammation.

References

(R)-Dihydrolipoic Acid: A Comparative Guide to its In Vitro Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neuroprotective effects of (R)-Dihydrolipoic acid (R-DHLA) against other well-known neuroprotective agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of neuroprotection and drug development.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of (R)-DHLA has been evaluated in various in vitro models of neuronal damage. To provide a comparative perspective, this section summarizes the available quantitative data on the efficacy of R-DHLA and its alternatives in mitigating neuronal cell death and oxidative stress.

Table 1: Comparison of Cell Viability in Neurotoxicity Models

CompoundNeurotoxinCell LineAssayConcentration% Increase in Cell Viability / ProtectionReference
(R)-DHLA Hydrogen Peroxide (H₂O₂)Primary rat forebrain neuronsMTT400 µMDose-dependent protection[1]
(R)-DHLA Aluminum (Al)Differentiated SH-SY5YNot SpecifiedNot SpecifiedSignificant reduction in toxicity[2]
N-Acetylcysteine (NAC) CisplatinRat brain tissue homogenateNot Specified100 mg/kg (in vivo)Significant reversal of oxidative damage[3]
N-Acetylcysteine (NAC) Potassium Cyanide (KCN)F3.Olig2 OPCsMTTNot SpecifiedDecreased cytotoxicity[4]
Curcumin Amyloid-β42 (Aβ42)Mouse neuroblastomaAnnexin-V1 µM87% rescue of apoptotic neurons[5]
Resveratrol Amyloid-β42 (Aβ42)SY5Y neuroblastomaNot SpecifiedNot SpecifiedSignificantly higher cell survival[6]

Note: Direct comparison of percentage values across different studies should be done with caution due to variations in experimental conditions, cell types, and neurotoxins used.

Table 2: Comparison of Antioxidant Activity

CompoundAssayModel SystemKey FindingsReference
(R)-DHLA ROS MeasurementDifferentiated SH-SY5Y cellsSignificantly decreased levels of reactive oxygen species[2]
(R)-DHLA Total Antioxidant CapacityDifferentiated SH-SY5Y cellsRemarkable increase in total antioxidant capacity[2]
N-Acetylcysteine (NAC) Oxidative Stress Markers (MDA, NO, PC)Rat brain tissueDose-dependent reversal of increased oxidative stress markers[3]
Curcumin ROS MeasurementMouse neuroblastoma cellsDecreased ROS production[5]
Resveratrol Antioxidant Enzyme Gene Expression (Cat, Sod2)BV2 microgliaIncreased expression of antioxidant enzyme genes[7]

Experimental Protocols

For the accurate replication and validation of the cited findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, primary neurons)

  • 96-well culture plates

  • Complete culture medium

  • Neurotoxin of choice (e.g., H₂O₂, Amyloid-β)

  • Test compounds: (R)-DHLA and alternatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds ((R)-DHLA, N-acetylcysteine, Curcumin, Resveratrol) for a specific duration (e.g., 1-4 hours).

    • Following pre-treatment, expose the cells to the chosen neurotoxin for a predetermined time (e.g., 24 hours). Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compounds alone.

  • MTT Incubation:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm should also be measured and subtracted.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated cells).

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable fluorescent probe used to detect intracellular ROS.

Materials:

  • Neuronal cells

  • 6-well or 96-well plates (black, clear bottom for fluorescence microscopy)

  • Complete culture medium

  • Neurotoxin of choice

  • Test compounds

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with neurotoxin and test compounds as described in the MTT assay protocol.

  • DCFH-DA Loading:

    • After the treatment period, remove the culture medium and wash the cells twice with warm HBSS or serum-free medium.

    • Prepare a working solution of DCFH-DA (e.g., 10-50 µM) in HBSS or serum-free medium. Protect the solution from light.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS or serum-free medium to remove excess probe.

  • Fluorescence Measurement:

    • Add 100 µL of HBSS or serum-free medium to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control or as a fold change relative to the control.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of (R)-DHLA and the compared alternatives are mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is critical for neuronal development, synaptic plasticity, and cell survival. Its dysregulation is implicated in several neurodegenerative diseases. (R)-DHLA has been shown to upregulate this pathway, contributing to its neuroprotective effects.[2]

Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylation & degradation Axin Axin Axin->GSK3b APC APC APC->GSK3b Nucleus Nucleus Beta_Catenin->Nucleus Beta_Catenin_n β-catenin TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (Neuroprotection) TCF_LEF_n TCF/LEF Beta_Catenin_n->TCF_LEF_n TCF_LEF_n->Gene_Expression

Caption: Wnt/β-catenin signaling pathway leading to neuroprotection.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes.

Nrf2_Signaling cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 inactivation DHLA (R)-DHLA DHLA->Keap1 inactivation Nrf2 Nrf2 Keap1->Nrf2 binding & degradation Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE_n ARE Nrf2_n->ARE_n ARE_n->Antioxidant_Genes

Caption: Nrf2/ARE signaling pathway for antioxidant defense.

Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound in vitro.

Experimental_Workflow Start Start: Neuronal Cell Culture Treatment Treatment with Test Compound ((R)-DHLA or Alternative) Start->Treatment Induction Induction of Neurotoxicity (e.g., Oxidative Stress, Aβ) Treatment->Induction Incubation Incubation Period Induction->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Viability Cell Viability Assay (e.g., MTT) Endpoint_Analysis->Viability ROS ROS Measurement (e.g., DCFH-DA) Endpoint_Analysis->ROS Western_Blot Protein Expression Analysis (Western Blot) Endpoint_Analysis->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis ROS->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro neuroprotection assays.

References

A Researcher's Guide to the Cross-Validation of Analytical Techniques for (R)-Dihydrolipoic Acid ((R)-DHLA) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of (R)-Dihydrolipoic acid ((R)-DHLA), the reduced and active form of the potent antioxidant alpha-lipoic acid, is critical. This guide provides an objective comparison of three prominent analytical techniques for (R)-DHLA measurement: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by experimental data and detailed methodologies to aid in the selection and cross-validation of the most suitable technique for your research needs.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for (R)-DHLA quantification is a critical decision that depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the three techniques.

ParameterHPLC-ECDHPLC-FLD (with Monobromobimane Derivatization)LC-MS/MS (Chiral)
Linearity Range 0.001 - 10 µg/mL[1][2]20 - 3000 nM[3]5 - 1000 ng/mL[4][5]
Limit of Detection (LOD) 200 pg/mL[1]Not explicitly stated, but method is described as highly sensitive[3]5 ng/mL[6]
Limit of Quantification (LOQ) 1 ng/mL[1][2]20 nM[3]10 ng/mL[6]
Accuracy (% Recovery) 95.65 - 102.73%[1][2]60.9% (plasma), 61.4% (heart tissue)[3]87.40 - 114.40%[4]
Precision (%RSD) Intra-day: 0.28 - 4.97% Inter-day: 0.28 - 4.97%[1][2]Not explicitly statedIntra-day: 0.93 - 13.77% Inter-day: 2.18 - 5.99%[4]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for the cross-validation of these analytical techniques and the logical relationship between them.

cluster_sample_prep Sample Preparation Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation/Extraction Sample->Protein_Precipitation Enzymatic_Hydrolysis Enzymatic Hydrolysis (optional) Protein_Precipitation->Enzymatic_Hydrolysis Reduction Reduction of LA to DHLA (for total DHLA) Enzymatic_Hydrolysis->Reduction Derivatization Derivatization (for HPLC-FLD) Reduction->Derivatization if HPLC-FLD HPLC_ECD HPLC-ECD Reduction->HPLC_ECD LC_MSMS LC-MS/MS Reduction->LC_MSMS HPLC_FLD HPLC-FLD Derivatization->HPLC_FLD Linearity Linearity HPLC_ECD->Linearity Accuracy Accuracy HPLC_ECD->Accuracy Precision Precision HPLC_ECD->Precision LOD_LOQ LOD/LOQ HPLC_ECD->LOD_LOQ Selectivity Selectivity HPLC_ECD->Selectivity HPLC_FLD->Linearity HPLC_FLD->Accuracy HPLC_FLD->Precision HPLC_FLD->LOD_LOQ HPLC_FLD->Selectivity LC_MSMS->Linearity LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->LOD_LOQ LC_MSMS->Selectivity Start Need to Measure (R)-DHLA High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Chiral_Separation Chiral Separation Critical? High_Sensitivity->Chiral_Separation Yes Derivatization_Step Derivatization Step Acceptable? High_Sensitivity->Derivatization_Step No LC_MSMS LC-MS/MS Chiral_Separation->LC_MSMS Yes HPLC_ECD HPLC-ECD Chiral_Separation->HPLC_ECD No HPLC_FLD HPLC-FLD Derivatization_Step->HPLC_FLD Yes Consider_Alternatives Consider Alternative Methods/Consult Literature Derivatization_Step->Consider_Alternatives No

References

A Comparative Guide to the Efficacy of (R)-Dihydrolipoic Acid Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Dihydrolipoic acid (R-DHLA), the reduced form of R-α-lipoic acid (R-ALA), is a potent antioxidant with significant therapeutic potential. Its efficacy in various cellular models has been a subject of intense research, particularly in the context of cancer and neuroprotection. This guide provides a comparative analysis of R-DHLA's effectiveness in different cell lines, supported by experimental data and detailed methodologies, to aid in the evaluation and design of future studies.

Quantitative Efficacy of Lipoic Acid Derivatives: A Comparative Overview

The cytotoxic and anti-proliferative effects of lipoic acid and its derivatives vary significantly across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various studies. It is important to note that the specific form of lipoic acid and the experimental conditions, such as incubation time, can influence the observed efficacy.

Cell LineCancer TypeCompoundIncubation Time (h)IC50 (µM)
MCF-7 Breast Cancer(R)-α-lipoic acid72>1000[1]
(R)-α-lipoic acid120~370[1]
T47D Breast Cancer(R)-α-lipoic acid72>1000[1]
(R)-α-lipoic acid120~385[1]
MDA-MB-231 Breast Cancer(R)-α-lipoic acid72<1000[1]
(R)-α-lipoic acid120~256[1]
LNCaP Prostate Cancerα-lipoic acid48271[2]
DU-145 Prostate Cancerα-lipoic acid48278[2]
Kelly Neuroblastoma(R)-(+)-α-lipoic acid48Decreased viability at 2.5-7.5 mM[3]
SK-N-SH Neuroblastoma(R)-(+)-α-lipoic acid48Decreased viability at 2.5 mM[3]
4T1 Murine Breast CancerLipoic acid trisulfide nanoparticleNot Specified~8

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of (R)-DHLA efficacy.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • (R)-DHLA or other lipoic acid derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The following day, remove the medium and add fresh medium containing various concentrations of the test compound ((R)-DHLA). Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, 72, or 120 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. In the context of (R)-DHLA research, it is used to investigate the compound's effect on the expression levels of proteins involved in signaling pathways like apoptosis and cell proliferation.

General Workflow:

  • Cell Lysis: Treat cells with (R)-DHLA for a specified time, then harvest and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Apoptosis Assessment

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Several methods can be used to assess apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA-intercalating dye PI by cells with compromised membranes.

  • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively.

  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Signaling Pathways and Experimental Workflows

(R)-DHLA exerts its effects through the modulation of various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows.

PI3K/Akt/mTOR Signaling Pathway and (R)-DHLA Intervention

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is common in cancer. (R)-DHLA has been shown to inhibit this pathway, contributing to its anti-cancer effects.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes RDHLA (R)-DHLA RDHLA->PI3K inhibits Apoptosis_Pathway RDHLA (R)-DHLA ROS Increased ROS RDHLA->ROS Bcl2 Bcl-2 ROS->Bcl2 downregulates Bax Bax Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito promotes permeabilization CytoC Cytochrome c (release) Mito->CytoC Casp9 Caspase-9 (activated) CytoC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow Start Start CellCulture Cell Line Culture (e.g., MCF-7, DU-145, Kelly) Start->CellCulture Treatment Treatment with (R)-DHLA (Dose-Response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot DataAnalysis Data Analysis (IC50, Protein Levels) ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis Comparison Comparative Analysis of Efficacy DataAnalysis->Comparison End End Comparison->End

References

A Head-to-Head Comparison: (R)-Dihydrolipoic Acid vs. Alpha-Lipoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of potent biological antioxidants, alpha-lipoic acid (ALA) and its reduced form, (R)-Dihydrolipoic acid (DHLA), stand out for their versatile roles in cellular protection and metabolic function. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these two molecules is critical for harnessing their full therapeutic potential. This guide provides an objective, data-driven comparison of (R)-DHLA and ALA, summarizing key performance metrics, detailing experimental methodologies, and visualizing their impact on cellular signaling pathways.

Executive Summary

This compound (DHLA) is the reduced and biologically active form of alpha-lipoic acid (ALA).[1][2] While both molecules exhibit significant antioxidant properties, DHLA is generally considered the more potent form, demonstrating superior radical scavenging activity and the ability to regenerate other key endogenous antioxidants.[2][3][4] However, the oxidized form, ALA, may have a more direct role in activating the cytoprotective Nrf2 signaling pathway.[5][6] The choice between ALA and its (R)-DHLA form depends on the specific therapeutic application, with considerations for bioavailability, target pathways, and potential pro-oxidant activities.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the performance of (R)-DHLA and ALA based on available experimental data.

Table 1: Bioavailability and Isomeric Forms

ParameterAlpha-Lipoic Acid (ALA)(R)-Lipoic Acid (R-LA)
Composition Racemic mixture of 50% (R)-lipoic acid and 50% (S)-lipoic acid.[7][8]The pure, naturally occurring, and biologically active enantiomer.[1][7]
Bioavailability Lower due to the presence of the less active (S)-enantiomer.[7][8]Approximately two-fold higher than the (S)-form, leading to greater overall bioavailability.[7][9]
Potency Less potent per dose due to the 50% (S)-enantiomer content.[8]Considered more potent and effective due to its higher bioavailability and biological activity.[1][8]

Table 2: Antioxidant Capacity

AssayAlpha-Lipoic Acid (LA)This compound (DHLA)Fold Increase with DHLA
Radical Scavenging (AAPH-induced oxidation of DNA and erythrocytes) ~1.5 radicals scavenged.[3][4]~2.0 radicals scavenged.[3][4]~1.33x
Protection against Lipid Peroxidation (AAPH-induced oxidation of methyl linoleate) Standard protection.[3][4]~2.2-fold more effective than LA.[3][4]2.2x
Peroxynitrite (ONOO⁻) Scavenging Lower scavenging ability.[3][4]Higher scavenging ability.[3][4]Not quantified
ABTS⁺• Cation Radical Scavenging Lower scavenging ability.[3][4]Higher scavenging ability.[3][4]Not quantified
DPPH Radical Scavenging Lower scavenging ability.[3][4]Higher scavenging ability.[3][4]Not quantified

Signaling Pathway Involvement

Both ALA and DHLA modulate key signaling pathways involved in the cellular stress response and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a central regulator of the antioxidant response. Interestingly, studies suggest that the oxidized form, ALA, is a more direct activator of this pathway.

Nrf2_Pathway ALA Alpha-Lipoic Acid Keap1 Keap1 ALA->Keap1 interacts with Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes upregulates expression NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALA_DHLA ALA / DHLA IKK IKK Complex ALA_DHLA->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocation DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes upregulates AAPH_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Biological Substrate (DNA, Erythrocytes, etc.) Mixture Incubate Substrate, Antioxidant, and AAPH at 37°C Substrate->Mixture Antioxidant Test Compound (ALA or DHLA) Antioxidant->Mixture AAPH AAPH Solution AAPH->Mixture Measurement Measure Oxidative Damage (e.g., Hemolysis, DNA strand breaks, Lipid peroxidation products) Mixture->Measurement

References

Assessing the Specificity of (R)-Dihydrolipoic Acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Dihydrolipoic acid (R-DHLA), the reduced form of the naturally occurring (R)-alpha-lipoic acid (R-ALA), is a potent biological antioxidant. Its dithiol structure confers a high electron-donating capacity, enabling it to neutralize a wide range of reactive oxygen and nitrogen species (ROS/RNOS). This guide provides a comparative analysis of the biological effects of R-DHLA, contrasting its activity with its oxidized form, its S-enantiomer, and other key antioxidants. Experimental data is presented to objectively assess its specificity and efficacy, providing researchers, scientists, and drug development professionals with a comprehensive overview.

Antioxidant and Pro-oxidant Dichotomy of Dihydrolipoic Acid

Dihydrolipoic acid (DHLA) is widely recognized as a powerful antioxidant, often exceeding the capabilities of its oxidized form, alpha-lipoic acid (ALA).[1][2] DHLA's antioxidant properties stem from its ability to directly scavenge free radicals and to regenerate other endogenous antioxidants, placing it at a central hub within the cellular antioxidant network.[3][4] However, it is crucial to recognize that under specific biochemical conditions, DHLA can also exhibit pro-oxidant activities. This dual functionality is largely dependent on the presence of transition metals, such as iron.[5][6]

Comparative Antioxidant Efficacy

R-DHLA demonstrates superior antioxidant activity compared to both R-ALA and the synthetic S-enantiomer. The body preferentially utilizes the R-enantiomer, which is the naturally occurring form.[7][8] The antioxidant capacity of the sulfhydryl groups (-SH) in DHLA is higher than that of the disulfide bond (S-S) in ALA.[2]

Compound/ParameterRadical Scavenging Capacity (vs. various radicals)Protection against Lipid PeroxidationRegeneration of Other Antioxidants
This compound (R-DHLA) High (scavenges peroxyl, hydroxyl, superoxide radicals, and peroxynitrite)[2][9][10]High[5][6]High (regenerates Vitamin C, Vitamin E, Coenzyme Q10, and Glutathione)[3][9][11]
(S)-Dihydrolipoic acid (S-DHLA) Lower than R-DHLALower than R-DHLALower than R-DHLA
(R)-alpha-Lipoic acid (R-ALA) Moderate (less effective than DHLA)[2]ModerateIndirectly, through its reduction to R-DHLA
(S)-alpha-Lipoic acid (S-ALA) Lower than R-ALALower than R-ALAIndirectly, and less efficiently than R-ALA
Vitamin C (Ascorbic Acid) High (scavenges superoxide, hydroxyl radicals)Low (water-soluble)Can be regenerated by DHLA[9]
Vitamin E (α-Tocopherol) High (chain-breaking antioxidant in membranes)HighCan be regenerated by DHLA (indirectly via Vitamin C)[9]
Glutathione (GSH) High (major intracellular antioxidant)ModerateCan be regenerated by DHLA[10]
Pro-oxidant Effects of Dihydrolipoic Acid

The pro-oxidant activity of DHLA is a critical consideration in its therapeutic application. In the presence of ferric iron (Fe³⁺), DHLA can reduce it to ferrous iron (Fe²⁺).[5][6] Fe²⁺ can then participate in the Fenton reaction, generating highly reactive and damaging hydroxyl radicals. This underscores the importance of the cellular environment and the availability of transition metals in determining the net effect of DHLA.

ConditionPro-oxidant Effect of DHLAMechanismReference
Presence of Ferric Iron (Fe³⁺) Can accelerate iron-dependent hydroxyl radical generation and lipid peroxidation.Reduction of Fe³⁺ to Fe²⁺, which then participates in the Fenton reaction.[5][6]
High Concentrations May promote the mitochondrial permeability transition.Increased mitochondrial oxidative stress.[12][13]
Presence of Copper (Cu²⁺) Can accelerate the degradation of DNA.Metal ion-catalyzed generation of reactive oxygen species.[2]

Key Signaling Pathways Modulated by this compound

R-DHLA exerts its biological effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the antioxidant and anti-inflammatory response. A primary target is the Nrf2/HO-1 pathway.

The Nrf2/HO-1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophiles like R-DHLA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. One of the most important of these is Heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant functions.[14]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RDHLA (R)-DHLA Keap1_Nrf2 Keap1-Nrf2 Complex RDHLA->Keap1_Nrf2 modifies Keap1 Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 induces Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1_degraded Degraded Keap1 Keap1_Nrf2->Keap1_degraded Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates Antioxidant_Enzymes Other Antioxidant and Cytoprotective Genes ARE->Antioxidant_Enzymes activates HO1_protein HO-1 Protein HO1_gene->HO1_protein expresses Cytoprotection Cytoprotection & Anti-inflammation HO1_protein->Cytoprotection leads to Antioxidant_Enzymes->Cytoprotection leads to Antioxidant_Regeneration cluster_antioxidants Regenerated Antioxidants RDHLA (R)-DHLA RALA (R)-ALA RDHLA->RALA donates electrons (gets oxidized) VitC_ox Dehydroascorbic Acid (Oxidized Vitamin C) RDHLA->VitC_ox reduces GSSG Glutathione Disulfide (Oxidized Glutathione) RDHLA->GSSG reduces CoQ10_ox Ubiquinone (Oxidized CoQ10) RDHLA->CoQ10_ox reduces RALA->RDHLA accepts electrons (gets reduced) VitC Ascorbic Acid (Vitamin C) VitC_ox->VitC regenerates VitE_ox Tocopheryl Radical (Oxidized Vitamin E) VitC->VitE_ox reduces VitE α-Tocopherol (Vitamin E) VitE_ox->VitE regenerates GSH Glutathione (GSH) GSSG->GSH regenerates CoQ10 Ubiquinol (CoQ10) CoQ10_ox->CoQ10 regenerates ROS Reactive Oxygen Species ROS->RDHLA neutralizes ROS->VitC ROS->VitE ROS->GSH ROS->CoQ10

References

Independent Replication of Studies on (R)-Dihydrolipoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-Dihydro-lipoic acid (DHLA) with its alternatives, supported by available experimental data. While direct independent replication studies on DHLA are not abundant in the published literature, this document synthesizes findings from various studies to offer a comparative overview of its performance against related compounds.

Executive Summary

(R)-Dihydrolipoic acid (DHLA) is the reduced and more potent antioxidant form of (R)-alpha-lipoic acid (R-LA).[1] It demonstrates significant antioxidant and anti-inflammatory properties by scavenging free radicals, chelating metals, and regenerating other endogenous antioxidants.[1][2] Its primary alternatives include its parent compound, alpha-lipoic acid (ALA), N-acetylcysteine (NAC), and glutathione. This guide compares their efficacy based on available preclinical data, outlines key experimental protocols for their evaluation, and visualizes the underlying signaling pathways.

Comparative Performance Data

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of DHLA and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various sources, which may have different experimental conditions.

Table 1: Antioxidant Activity
CompoundAssayResultReference
This compound (DHLA) AAPH-induced oxidation of methyl linoleate~2.2-fold more effective than LA[3][4]
AAPH-induced oxidation of DNAScavenges ~2.0 radicals[3][4]
AAPH-induced hemolysis of erythrocytesScavenges ~2.0 radicals[3][4]
Alpha-Lipoic Acid (ALA) AAPH-induced oxidation of DNAScavenges ~1.5 radicals[3][4]
AAPH-induced hemolysis of erythrocytesScavenges ~1.5 radicals[3][4]
N-Acetylcysteine (NAC) Total Antioxidant Status (TAS) in plasmaSignificantly elevated TAS[5][6]
Glutathione Free radical scavengingRate constants from 2.02 x 10⁴ to 7.68 x 10⁹ M⁻¹s⁻¹ for various radicals[7]
Table 2: Anti-Inflammatory Activity
CompoundModelKey MarkersResultReference
This compound (DHLA) LPS-induced neuroinflammation in ratsiNOS, COX-2, NLRP3, Caspase-1, IL-1βDecreased expression
Alpha-Lipoic Acid (ALA) LPS-activated BV2 cellsiNOS, COX-2, NO, PGE2Inhibition of mRNA and protein expression[8]
N-Acetylcysteine (NAC) LPS-treated macrophagesIL-6, IL-1β, TNF-αReduced inflammatory cytokines[9][10]
Sepsis in ratsIL-6, TNF-α, IL-10Reduction in inflammatory biomarkers[9]
Glutathione Not directly quantified for iNOS/COX-2 inhibitionGeneral anti-inflammatory propertiesReduces oxidative stress, a driver of inflammation[11]

Signaling Pathways

DHLA and its alternatives exert their effects through the modulation of key signaling pathways involved in inflammation and oxidative stress responses.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Promotes DHLA_NAC (R)-DHLA, NAC DHLA_NAC->IKK Inhibit

Caption: NF-κB Signaling Pathway Inhibition.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress (e.g., from LPS) Keap1 Keap1 Oxidative_Stress->Keap1 Causes dissociation from Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates NLRP3 NLRP3 Inflammasome HO1->NLRP3 Inhibits Inflammation Inflammation NLRP3->Inflammation Promotes DHLA (R)-DHLA DHLA->Nrf2 Activates

Caption: Nrf2/HO-1/NLRP3 Signaling Pathway Activation.

Experimental Protocols

DMBA/TPA-Induced Skin Carcinogenesis in Mice

This two-stage model is widely used to study skin cancer development and the efficacy of chemopreventive agents.

  • Animal Model: Typically, FVB/N or C57BL/6 mice are used due to their susceptibility to skin carcinogenesis.

  • Initiation: A single topical application of 7,12-dimethylbenz[a]anthracene (DMBA) in acetone is applied to the shaved dorsal skin of the mice.[12]

  • Promotion: Starting one to two weeks after initiation, 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone is applied topically to the same area, typically twice a week, for a period of 20-30 weeks.[12]

  • Treatment: The test compound (e.g., DHLA) is typically applied topically prior to each TPA application.

  • Outcome Measures:

    • Tumor Incidence: The percentage of mice with at least one tumor.[7][12]

    • Tumor Multiplicity: The average number of tumors per mouse.[7][12]

    • Tumor Volume: Measurement of tumor size over time.

    • Histopathological Analysis: Examination of tumor tissue for malignancy.

    • Biochemical Markers: Measurement of inflammatory and oxidative stress markers in the skin tissue (e.g., iNOS, COX-2).

LPS-Induced Neuroinflammation in Rats

This model is used to study the mechanisms of neuroinflammation and to evaluate the anti-inflammatory and neuroprotective effects of test compounds.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Induction: A single or repeated intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli is administered. Doses can range from 0.5 mg/kg to 5 mg/kg.

  • Treatment: The test compound (e.g., DHLA) is typically administered i.p. prior to or concurrently with the LPS injection.

  • Outcome Measures:

    • Behavioral Tests:

      • Open Field Test: To assess locomotor activity and anxiety-like behavior.

      • Forced Swim Test: To evaluate depressive-like behavior.

      • Morris Water Maze or Barnes Maze: To assess learning and memory.

    • Biochemical Analysis (of brain tissue, typically hippocampus and cortex):

      • Western Blot and/or ELISA: To quantify the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), iNOS, COX-2, and components of the NLRP3 inflammasome.

      • Immunohistochemistry/Immunofluorescence: To visualize the activation of microglia and astrocytes.

      • Measurement of Oxidative Stress Markers: Such as malondialdehyde (MDA) and glutathione (GSH) levels.

Western Blot for iNOS and COX-2 Expression

This technique is used to quantify the protein levels of iNOS and COX-2 in cell lysates or tissue homogenates.

  • Sample Preparation: Cells (e.g., RAW 264.7 macrophages) or tissues are lysed in a suitable buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for iNOS and COX-2.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and imaged.

  • Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence suggests that this compound is a potent antioxidant and anti-inflammatory agent, appearing to be more effective than its parent compound, alpha-lipoic acid. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB and Nrf2. While direct, independent replication studies are lacking, the consistency of findings across various preclinical models supports its therapeutic potential. Further head-to-head comparative studies with other antioxidants like N-acetylcysteine and glutathione, focusing on quantitative outcome measures, are warranted to more definitively establish its relative efficacy. The experimental protocols and pathway analyses provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Metal Chelating Properties of (R)-DHLA and EDTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metal chelating properties of (R)-α-Dihydrolipoic Acid ((R)-DHLA) and Ethylenediaminetetraacetic Acid (EDTA). The information presented herein is compiled from scientific literature to assist researchers in making informed decisions for their specific applications.

Introduction to (R)-DHLA and EDTA as Chelating Agents

Ethylenediaminetetraacetic Acid (EDTA) is a synthetic aminopolycarboxylic acid that has been extensively studied and utilized for decades as a powerful chelating agent. Its hexadentate nature, with four carboxylate and two amine groups, allows it to form stable, water-soluble complexes with a wide variety of di- and trivalent metal ions. This property has led to its widespread use in industrial applications, analytical chemistry, and medicine, particularly in the treatment of heavy metal poisoning.

(R)-α-Dihydrolipoic Acid ((R)-DHLA) is the reduced and biologically active form of (R)-α-lipoic acid, a naturally occurring antioxidant. The two thiol (-SH) groups in (R)-DHLA are responsible for its metal-chelating activity. It is known to interact with various metal ions, including those with a high affinity for sulfur, such as mercury and cadmium. Its role as a chelator is often discussed in the context of its antioxidant properties and its potential therapeutic applications in conditions associated with metal-induced oxidative stress.

Mechanism of Chelation

The fundamental difference in the chelating mechanism of EDTA and (R)-DHLA lies in their coordinating atoms and the resulting complex structures.

EDTA acts as a hexadentate ligand, enveloping a single metal ion through its four carboxylate and two nitrogen atoms. This forms multiple chelate rings, resulting in a highly stable, cage-like structure that effectively sequesters the metal ion.

(R)-DHLA , on the other hand, is a bidentate ligand, coordinating to metal ions primarily through its two thiol groups. The carboxyl group may also participate in chelation, depending on the pH and the nature of the metal ion. This interaction typically results in the formation of a five-membered chelate ring.

G Chelation Mechanisms cluster_EDTA EDTA Chelation cluster_DHLA (R)-DHLA Chelation EDTA EDTA EDTA_Complex [M(EDTA)]ⁿ⁻⁴ Complex (Hexadentate) EDTA->EDTA_Complex 4 x Carboxylate 2 x Amine Metal_EDTA Metal Ion (Mⁿ⁺) Metal_EDTA->EDTA_Complex DHLA (R)-DHLA DHLA_Complex [M(DHLA)]ⁿ⁻² Complex (Bidentate) DHLA->DHLA_Complex 2 x Thiol Metal_DHLA Metal Ion (Mⁿ⁺) Metal_DHLA->DHLA_Complex G Potentiometric Titration Workflow start Start prep Prepare Solutions (Chelator, Metal, Acid, Base) start->prep calib Calibrate pH Electrode prep->calib titrate_ligand Titrate Ligand + Acid with Base calib->titrate_ligand titrate_complex Titrate Ligand + Acid + Metal with Base calib->titrate_complex plot Plot pH vs. Volume of Base titrate_ligand->plot titrate_complex->plot analyze Analyze Titration Curves plot->analyze calc Calculate Stability Constants analyze->calc end End calc->end

(R)-Dihydrolipoic Acid: A Comparative Guide to a Potent Mitochondrial Function Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Dihydrolipoic acid (R-DHLA), the reduced form of R-lipoic acid, is emerging as a significant agent for enhancing mitochondrial function. This guide provides an objective comparison of R-DHLA with other known mitochondrial enhancers, supported by experimental data, detailed protocols, and pathway visualizations to assist in research and development.

Executive Summary

Mitochondrial dysfunction is a key factor in a wide range of age-related and metabolic diseases. Enhancing mitochondrial function is therefore a critical therapeutic strategy. This compound, a potent antioxidant, plays a crucial role in mitochondrial bioenergetics. This guide evaluates the efficacy of R-DHLA in comparison to two other well-established mitochondrial enhancers: Coenzyme Q10 (CoQ10) and Acetyl-L-carnitine (ALCAR). The evidence presented suggests that R-DHLA, often in synergy with other compounds, demonstrates significant potential in improving key markers of mitochondrial health, including oxygen consumption, membrane potential, and ATP production.

Comparative Analysis of Mitochondrial Function Enhancers

The following tables summarize quantitative data from various studies, comparing the effects of this compound (or its parent compound R-lipoic acid), Coenzyme Q10, and Acetyl-L-carnitine on critical parameters of mitochondrial function.

Table 1: Enhancement of Mitochondrial Oxygen Consumption

CompoundModel SystemConcentrationChange in Oxygen Consumption Rate (OCR)Citation
(R)-α-Lipoic Acid Old Rats (Hepatocytes)0.5% (w/w) in dietReversed age-related decline[1]
Acetyl-L-carnitine Old Rats (Hepatocytes)1.5% (w/v) in waterIncreased to the level of young rats[2]
Acetyl-L-carnitine + (R)-α-Lipoic Acid Murine 3T3-L1 Adipocytes10 µMNearly 30% increase

Table 2: Improvement of Mitochondrial Membrane Potential (ΔΨm)

CompoundModel SystemConcentrationEffect on Mitochondrial Membrane PotentialCitation
(R)-α-Lipoic Acid Old Rats (Hepatocytes)0.5% (w/w) in dietIncreased by 50.0% ± 7.9% over untreated old rats[1]
Acetyl-L-carnitine Old Rats (Hepatocytes)1.5% (w/v) in waterSignificantly reversed age-associated decline[2]
α-Lipoic Acid Human Peripheral Blood LymphocytesNot specifiedImprovement in mitochondrial functionality[3]

Table 3: Enhancement of ATP Production

CompoundModel SystemConcentrationEffect on ATP ProductionCitation
This compound Ischemic/Reperfused Rat HeartsNot specifiedSignificantly higher ATP levels following reoxygenation
Coenzyme Q10 --Essential for ATP production[4][5]
Acetyl-L-carnitine Human studiesNot specifiedIncreases plasma ATP concentration[6]

Signaling Pathways and Mechanisms of Action

This compound enhances mitochondrial function through multiple pathways. A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.

Nrf2 Signaling Pathway Activation by (R)-DHLA

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of activators like R-DHLA leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative stress, thereby protecting mitochondria.

Nrf2_Pathway cluster_nucleus Nuclear Events RDHLA (R)-DHLA Keap1_Nrf2 Keap1-Nrf2 Complex RDHLA->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress ROS->Keap1_Nrf2 induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant Gene Expression Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Nrf2_in_nucleus Nrf2 ARE_in_nucleus ARE Nrf2_in_nucleus->ARE_in_nucleus binds to ARE_in_nucleus->Antioxidant_Genes activates

Caption: Nrf2 activation by (R)-DHLA.

Experimental Workflows

To validate the efficacy of mitochondrial enhancers, a series of standardized in vitro and in situ experiments are typically performed. The following diagram illustrates a general workflow for assessing mitochondrial function.

Experimental_Workflow Start Cell/Tissue Culture Treatment Treatment with Mitochondrial Enhancer Start->Treatment Isolation Mitochondrial Isolation (Optional) Treatment->Isolation OCR_Assay Oxygen Consumption Rate (OCR) Assay Treatment->OCR_Assay in situ MMP_Assay Mitochondrial Membrane Potential (ΔΨm) Assay Treatment->MMP_Assay in situ ATP_Assay ATP Production Assay Treatment->ATP_Assay in situ Isolation->OCR_Assay Isolation->MMP_Assay Isolation->ATP_Assay Data_Analysis Data Analysis and Comparison OCR_Assay->Data_Analysis MMP_Assay->Data_Analysis ATP_Assay->Data_Analysis

Caption: General workflow for mitochondrial function assays.

Detailed Experimental Protocols

Accurate and reproducible data are paramount in validating the effects of mitochondrial enhancers. Below are detailed protocols for the key experiments cited in this guide.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

Objective: To measure the rate at which mitochondria consume oxygen, an indicator of the electron transport chain activity.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Respirometry buffer (e.g., MiR05)

  • Substrates (e.g., pyruvate, malate, succinate)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a microplate-based respirometer (e.g., Seahorse XF Analyzer)

Protocol:

  • Preparation: Calibrate the respirometer according to the manufacturer's instructions. Prepare fresh respirometry buffer and substrate solutions.

  • Sample Loading: Add isolated mitochondria (typically 0.05-0.1 mg/mL) or permeabilized cells to the respirometer chamber containing pre-warmed respirometry buffer.

  • Baseline Respiration (State 2): Add substrates (e.g., 5 mM pyruvate and 2 mM malate for Complex I-linked respiration) and allow the OCR to stabilize. This represents leak respiration.

  • State 3 Respiration: Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate ATP synthesis. The resulting increase in OCR is State 3 respiration.

  • State 4o Respiration: After all the ADP has been phosphorylated to ATP, the respiration rate will decrease to a new steady state, known as State 4o, which is primarily due to proton leak.

  • Uncoupled Respiration: Add a titratable concentration of the uncoupler FCCP (e.g., in 0.5 µM steps) to determine the maximum capacity of the electron transport chain.

  • Inhibition: Add rotenone (0.5 µM) and antimycin A (2.5 µM) to inhibit Complex I and III, respectively, to measure and correct for non-mitochondrial oxygen consumption.

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 / State 4o) and the P/O ratio (moles of ADP added / moles of atomic oxygen consumed) to assess the coupling and efficiency of oxidative phosphorylation.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To quantify the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health and energy status.

Materials:

  • Live cells

  • Fluorescent cationic dyes (e.g., TMRM, TMRE, or JC-1)

  • Fluorescence microscope or flow cytometer

  • Cell culture medium

  • FCCP (as a control for depolarization)

Protocol (using TMRM):

  • Cell Seeding: Plate cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging or flow cytometry and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with a low, non-quenching concentration of TMRM (e.g., 25-100 nM) in cell culture medium for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed medium to remove excess dye.

  • Imaging/Analysis:

    • Microscopy: Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter set for TMRM (Ex/Em ~548/573 nm).

    • Flow Cytometry: Harvest the cells and resuspend them in a suitable buffer for analysis on a flow cytometer.

  • Control: To confirm that the signal is dependent on ΔΨm, treat a parallel set of cells with an uncoupler like FCCP (e.g., 1-5 µM) to induce mitochondrial depolarization and observe the decrease in fluorescence.

  • Data Analysis: Quantify the fluorescence intensity per cell or per mitochondrion. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane. For JC-1, a ratiometric dye, a shift from red to green fluorescence indicates depolarization.

Measurement of ATP Production

Objective: To measure the rate of ATP synthesis by mitochondria.

Materials:

  • Isolated mitochondria or permeabilized cells

  • ATP assay buffer

  • Substrates (e.g., pyruvate, malate)

  • ADP

  • Luciferin-luciferase based ATP assay kit

  • Luminometer

Protocol:

  • Reaction Setup: In a luminometer tube or a well of a white-walled microplate, add the ATP assay buffer, substrates, and isolated mitochondria or permeabilized cells.

  • Initiate Reaction: Place the tube/plate in the luminometer and initiate the reaction by injecting a known concentration of ADP.

  • Luminescence Measurement: Immediately begin recording the luminescence signal over time. The luciferase enzyme in the assay kit will use the newly synthesized ATP to convert luciferin into oxyluciferin, producing light.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to convert the luminescence readings into absolute ATP concentrations.

  • Inhibitor Control: To confirm that the ATP production is mitochondrial, run a parallel reaction in the presence of an ATP synthase inhibitor like oligomycin.

  • Data Analysis: Calculate the rate of ATP production from the initial linear phase of the luminescence curve and normalize it to the amount of mitochondrial protein or the number of cells.

Conclusion

The validation of this compound as a mitochondrial function enhancer is supported by evidence demonstrating its positive impact on key mitochondrial parameters. Its mechanism of action, particularly through the Nrf2 signaling pathway, provides a strong rationale for its protective and performance-enhancing effects. In comparison with other established mitochondrial enhancers like Coenzyme Q10 and Acetyl-L-carnitine, R-DHLA shows comparable and often synergistic benefits. The provided experimental protocols and workflows offer a standardized approach for researchers to further investigate and validate the therapeutic potential of R-DHLA and other novel mitochondrial modulators. Future research should focus on head-to-head clinical trials to establish the comparative efficacy of these compounds in human health and disease.

References

A Comparative Analysis of Oral vs. Intraperitoneal Administration of (R)-α-Lipoic Acid In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the route of administration's impact on the pharmacokinetic and pharmacodynamic profile of a therapeutic agent is paramount. This guide provides a comparative study of oral versus intraperitoneal administration of (R)-α-lipoic acid ((R)-DHLA), a potent antioxidant with therapeutic potential in various disease models.

While oral administration is the preferred route for clinical applications due to its convenience and patient compliance, its effectiveness is often limited by low bioavailability. In preclinical research, intraperitoneal injection is a common alternative that can offer distinct pharmacokinetic advantages. This guide synthesizes available in vivo data to objectively compare these two routes for (R)-DHLA administration.

Pharmacokinetic Profile: A Tale of Two Routes

The bioavailability and absorption kinetics of (R)-DHLA are significantly influenced by the route of administration. Intraperitoneal (IP) administration generally leads to a more rapid and complete absorption compared to the oral (PO) route for many small molecules. This is attributed to the large surface area of the peritoneal cavity and the direct absorption into systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism in the liver to a large extent.

In contrast, oral bioavailability of α-lipoic acid is known to be relatively low, in the range of 20-40%, and can be influenced by factors such as food intake and formulation.[1] The R-enantiomer, (R)-DHLA, is the biologically active form and exhibits stereoselective pharmacokinetics.[2]

The following table summarizes key pharmacokinetic parameters for (R)-DHLA following oral administration in rats, based on available literature. While direct comparative data for intraperitoneal administration of (R)-DHLA is limited, general principles and data from other small molecules suggest a significantly higher bioavailability and faster absorption rate.

Pharmacokinetic ParameterOral Administration (Rats)Intraperitoneal Administration (General Expectation)
Bioavailability (F%) ~30%[1][3][4]Expected to be significantly higher, approaching that of intravenous administration. For some small molecules, IP bioavailability can be up to 6-fold higher than oral.[5]
Time to Maximum Concentration (Tmax) 0.25 - 0.5 hoursExpected to be shorter than oral administration. For some small molecules, Tmax can be up to 4 times shorter.[5]
Maximum Concentration (Cmax) Variable, dependent on dose and formulation.Expected to be higher than oral administration for an equivalent dose.
Area Under the Curve (AUC) Lower compared to intravenous administration.Expected to be significantly higher than oral administration and closer to intravenous administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the pharmacokinetics of (R)-DHLA via oral and intraperitoneal routes in a rat model.

Oral Administration Pharmacokinetic Study

Objective: To determine the plasma concentration-time profile of (R)-DHLA after a single oral gavage dose.

Animal Model: Male Sprague-Dawley rats (250-300g).

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before the experiment.

Drug Formulation: (R)-DHLA is dissolved in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.

Dosing: A single dose of (R)-DHLA (e.g., 50 mg/kg) is administered via oral gavage.

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of (R)-DHLA are determined using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Intraperitoneal Administration Pharmacokinetic Study

Objective: To determine the plasma concentration-time profile of (R)-DHLA after a single intraperitoneal injection.

Animal Model and Housing: Same as for the oral administration study.

Drug Formulation: (R)-DHLA is dissolved in a sterile, isotonic vehicle suitable for injection, such as saline.

Dosing: A single dose of (R)-DHLA (e.g., 50 mg/kg) is administered via intraperitoneal injection.

Blood Sampling, Sample Processing, and Bioanalysis: Same as for the oral administration study.

Pharmacokinetic Analysis: Same as for the oral administration study.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the general absorption pathways for oral and intraperitoneal administration.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Analysis animal_model Animal Model (e.g., Sprague-Dawley Rats) oral Oral Gavage animal_model->oral ip Intraperitoneal Injection animal_model->ip drug_formulation Drug Formulation ((R)-DHLA in Vehicle) drug_formulation->oral drug_formulation->ip blood_sampling Serial Blood Sampling oral->blood_sampling ip->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation lc_ms_ms LC-MS/MS Analysis plasma_separation->lc_ms_ms pk_analysis Pharmacokinetic Analysis lc_ms_ms->pk_analysis

Experimental workflow for in vivo pharmacokinetic studies.

absorption_pathways cluster_oral Oral Administration cluster_ip Intraperitoneal Administration oral_admin (R)-DHLA (Oral) gi_tract Gastrointestinal Tract oral_admin->gi_tract portal_vein Portal Vein gi_tract->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation ip_admin (R)-DHLA (IP) peritoneal_cavity Peritoneal Cavity ip_admin->peritoneal_cavity peritoneal_cavity->systemic_circulation

Simplified absorption pathways for oral and IP routes.

Conclusion

The choice between oral and intraperitoneal administration of (R)-DHLA in preclinical studies has significant implications for the resulting pharmacokinetic profile and, consequently, the observed pharmacological effects.

  • Oral administration , while clinically relevant, results in lower and slower systemic exposure to (R)-DHLA due to incomplete absorption and first-pass metabolism.

  • Intraperitoneal administration offers a more direct route to the systemic circulation, leading to higher bioavailability and a more rapid onset of action. This can be advantageous in proof-of-concept studies where maximizing systemic exposure is a primary goal.

Researchers should carefully consider the objectives of their study when selecting the route of administration. For studies aiming to model clinical scenarios, oral administration is more appropriate, though formulation strategies to enhance bioavailability may be necessary. For mechanistic studies or when high systemic concentrations are required to elicit a biological response, intraperitoneal injection provides a reliable and efficient method of delivery. This comparative guide provides a foundation for making informed decisions in the experimental design of in vivo studies involving (R)-DHLA.

References

(R)-Dihydrolipoic Acid: A Comparative Analysis of its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of (R)-Dihydrolipoic acid (DHLA) against other alternatives, supported by experimental data. (R)-DHLA, the reduced form of R-alpha-lipoic acid, has demonstrated significant potential in mitigating inflammatory responses through various mechanisms. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the underlying signaling pathways.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and comparator compounds.

Table 1: In Vitro Inhibition of Inflammatory Mediators

CompoundAssayCell LineIC50 / % Inhibition
This compound Nitric Oxide (NO) ProductionRAW 264.7Data not available
IndomethacinNitric Oxide (NO) ProductionRAW 264.7Data not available
L-NAMENitric Oxide (NO) ProductionRAW 264.7Potent inhibitor
This compound COX-2 Enzyme Activity-Data not available
IbuprofenCOX-2 Enzyme Activity-IC50 values vary
CelecoxibCOX-2 Enzyme Activity-Potent and selective inhibitor

Table 2: In Vivo Anti-Inflammatory Efficacy

CompoundModelSpeciesDose% Inhibition of Edema
This compound Carrageenan-induced paw edemaRatData not availableData not available
IndomethacinCarrageenan-induced paw edemaRat5-10 mg/kgSignificant inhibition
IbuprofenCarrageenan-induced paw edemaRat100-200 mg/kgSignificant inhibition

Note: While metabolites of dihydrolipoic acid have shown efficacy in this model, specific data for the (R)-isomer is needed for a direct comparison.

Key Signaling Pathways in Inflammation Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. DHLA has been shown to inhibit the activation of NF-κB.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Degradation Degradation IκB->Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocates DHLA This compound DHLA->IKK Inhibits DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Genes iNOS, COX-2, Cytokines DNA->Pro-inflammatory Genes Transcription

NF-κB signaling pathway and the inhibitory action of this compound.
ERK/Nrf2/HO-1 Signaling Pathway

The ERK/Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress and inflammation. (R)-DHLA can activate this pathway, leading to the expression of antioxidant and anti-inflammatory genes.

ERK_Nrf2_HO1_Pathway DHLA This compound ERK ERK DHLA->ERK Activates Nrf2 Nrf2 ERK->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element Nrf2->ARE Translocates and binds to HO-1 Heme Oxygenase-1 ARE->HO-1 Induces expression of Anti-inflammatory Effects Anti-inflammatory Effects HO-1->Anti-inflammatory Effects

Activation of the ERK/Nrf2/HO-1 pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anti-inflammatory properties are provided below.

In Vitro Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

NO_Assay_Workflow Seed_Cells Seed RAW 264.7 cells in 96-well plates Pre-treat Pre-treat with (R)-DHLA or control Seed_Cells->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % NO Inhibition Measure_Absorbance->Calculate_Inhibition

Workflow for the in vitro nitric oxide inhibition assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a reference inhibitor (e.g., L-NAME).

  • Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation and NO production. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

Workflow:

Paw_Edema_Workflow Acclimatize Acclimatize Rats Administer_Compound Administer (R)-DHLA, Indomethacin, or Vehicle Acclimatize->Administer_Compound Measure_Initial_Volume Measure Initial Paw Volume Administer_Compound->Measure_Initial_Volume Induce_Edema Inject Carrageenan into Hind Paw Measure_Initial_Volume->Induce_Edema Measure_Final_Volume Measure Paw Volume at Intervals (e.g., 1, 3, 5h) Induce_Edema->Measure_Final_Volume Calculate_Inhibition Calculate % Edema Inhibition Measure_Final_Volume->Calculate_Inhibition

A Comparative Analysis of Gene Expression Changes Induced by (R)-DHLA and Other Key Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Transcriptomic Impact of (R)-DHLA, N-Acetylcysteine (NAC), Ascorbic Acid (Vitamin C), and α-Tocopherol (Vitamin E).

In the intricate landscape of cellular homeostasis, antioxidants play a pivotal role in mitigating oxidative stress, a key contributor to a myriad of pathological conditions. While the free-radical scavenging properties of these molecules are well-documented, their influence on gene expression is a burgeoning area of research with significant therapeutic implications. This guide provides a comparative analysis of the gene expression changes induced by (R)-dihydrolipoic acid ((R)-DHLA), a potent antioxidant and the reduced form of (R)-alpha-lipoic acid, alongside three other widely studied antioxidants: N-acetylcysteine (NAC), ascorbic acid (Vitamin C), and α-tocopherol (Vitamin E).

This document summarizes available quantitative data, details experimental methodologies for transcriptomic analysis, and visualizes the key signaling pathways modulated by these compounds. The aim is to offer an objective resource to aid researchers in understanding the nuanced molecular impacts of these antioxidants and to inform future drug development strategies.

Comparative Gene Expression Data

The following tables summarize the gene expression changes reported in various studies for each antioxidant. It is crucial to note that the experimental conditions, including cell types, antioxidant concentrations, and treatment durations, vary across these studies. Therefore, a direct quantitative comparison of fold changes between different antioxidants should be approached with caution. The data presented here is intended to provide an overview of the types of genes and pathways modulated by each compound.

Disclaimer: No direct comparative transcriptomic studies for (R)-DHLA alongside NAC, Ascorbic Acid, and α-Tocopherol in the same experimental system were identified in the public domain at the time of this review. The following tables are compiled from individual studies on each antioxidant.

Table 1: Gene Expression Changes Induced by Alpha-Lipoic Acid (ALA) / Dihydrolipoic Acid (DHLA)

GeneFold ChangeCell TypeTreatment ConditionsReference
c-fosSuppressedHuman Jurkat T cells0.2 mM DHLA[1]
G6PDSuppressedSheep Rumen Epithelial Tissue600 mg/kg α-LA[2]
HK2PromotedSheep Rumen Epithelial Tissue600 mg/kg α-LA[2]

Table 2: Gene Expression Changes Induced by N-Acetylcysteine (NAC)

GeneFold Change (Upregulated)Fold Change (Downregulated)Cell TypeTreatment ConditionsReference
Various51 genes71 genesGoat Ovarian Granulosa Cells200 μM NAC for 48h[3]

Note: The referenced study identified 122 differentially expressed genes but did not list all of them with their corresponding fold changes in the abstract.

Table 3: Gene Expression Changes Induced by Ascorbic Acid (Vitamin C)

Gene/PathwayObservationOrganism/Cell TypeTreatment ConditionsReference
AsA Metabolism GenesDynamic changes during fruit developmentMango PulpNot Applicable[4]
AsA Metabolism GenesDifferential expression in juice vs. leavesOrangeNot Applicable[5]
NRF2OverexpressionNot specified~80, 90, 100 µM[6]

Table 4: Gene Expression Changes Induced by α-Tocopherol (Vitamin E)

Gene/PathwayObservationCell Type/OrganismTreatment ConditionsReference
Multiple Genes910 induced (>2-fold), 273 repressed (>1.5-fold)Bovine Kidney Epithelial CellsNot specified[7]
Age-related genesAltered expressionB6/C3H F1 mice heart and brainα- and γ-tocopherol supplemented diet[8]
TP53Downregulated (1.5-fold)Healthy older adults (males)α-tocopherol supplementation for 6 months[9]

Experimental Protocols

Reproducibility is paramount in scientific research. The following section outlines a generalized, detailed methodology for conducting a comparative transcriptomic analysis of antioxidants using RNA sequencing (RNA-seq). This protocol is a composite based on best practices and methodologies reported in the literature.[10][11][12][13]

Experimental Protocol: Comparative RNA-Seq Analysis of Antioxidant-Treated Human Cells

1. Cell Culture and Treatment:

  • Cell Line: Select a human cell line relevant to the research question (e.g., HepG2 for liver-related studies, SH-SY5Y for neuroprotection, HUVECs for endothelial function).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.

  • Antioxidant Treatment:

    • Prepare stock solutions of (R)-DHLA, N-acetylcysteine, Ascorbic Acid, and α-Tocopherol in an appropriate solvent (e.g., DMSO, sterile water).

    • On the day of the experiment, dilute the stock solutions in a serum-free medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal non-toxic concentration for each antioxidant.

    • Remove the culture medium from the cells, wash with PBS, and add the medium containing the respective antioxidants or vehicle control (e.g., DMSO).

    • Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours). A time-course experiment can provide insights into the dynamics of gene expression changes.

  • Biological Replicates: Perform each treatment and control in at least three independent biological replicates.

2. RNA Extraction and Quality Control:

  • RNA Isolation: At the end of the treatment period, aspirate the medium and lyse the cells directly in the well using a lysis buffer (e.g., from a Qiagen RNeasy Kit or TRIzol reagent).

  • Extraction: Isolate total RNA according to the manufacturer's protocol. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Quantification: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • RNA Integrity: Assess the RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq data.

3. RNA-Seq Library Preparation and Sequencing:

  • Library Preparation:

    • Start with 1 µg of total RNA per sample.

    • Perform poly(A) mRNA selection using oligo(dT) magnetic beads to enrich for messenger RNA.

    • Fragment the enriched mRNA to an appropriate size (e.g., ~200-300 bp).

    • Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR to enrich for adapter-ligated fragments.

  • Library Quality Control: Assess the quality and size distribution of the prepared libraries using a Bioanalyzer. Quantify the libraries using qPCR.

  • Sequencing: Pool the libraries and perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to a desired read depth (e.g., 20-30 million reads per sample for differential gene expression analysis).

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

  • Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Use R packages such as DESeq2 or edgeR to normalize the read counts and perform differential gene expression analysis between the antioxidant-treated groups and the vehicle control group.

    • Identify differentially expressed genes (DEGs) based on a significance threshold (e.g., adjusted p-value < 0.05) and a fold change cutoff (e.g., |log2(FoldChange)| > 1).

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of DEGs using tools like DAVID, Metascape, or g:Profiler to identify the biological processes and pathways affected by each antioxidant.

Signaling Pathway Visualizations

Antioxidants exert their effects on gene expression by modulating key signaling pathways. The Nrf2 and NF-κB pathways are two of the most critical pathways in the cellular response to oxidative stress and inflammation. The following diagrams, generated using the DOT language, illustrate these pathways and the putative points of intervention by the antioxidants discussed.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Keap1_Nrf2 Cul3->Keap1_Nrf2 Ubiquitination OxidativeStress Oxidative Stress (ROS) OxidativeStress->Keap1_Nrf2 Induces dissociation Antioxidants (R)-DHLA, NAC, Ascorbic Acid, α-Tocopherol Antioxidants->Keap1 May interact with (e.g., Ascorbic Acid) Antioxidants->OxidativeStress Reduces ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf sMaf Maf->ARE AntioxidantGenes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->AntioxidantGenes Transcription

Caption: The Nrf2 signaling pathway and potential modulation by antioxidants.

NF-κB Signaling Pathway

The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB-IκB Complex NFkB_cyto NF-κB NFkB_IkB->NFkB_cyto Release NFkB_cyto->NFkB_IkB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation IkB IκB IkB->NFkB_IkB Proteasome_NFkB Proteasome IkB->Proteasome_NFkB Ubiquitination & Degradation IKK IKK Complex IKK->IkB Phosphorylation InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, LPS) InflammatoryStimuli->IKK Activates Antioxidants_NFkB (R)-DHLA, NAC, α-Tocopherol Antioxidants_NFkB->IKK Inhibits (e.g., NAC) Antioxidants_NFkB->InflammatoryStimuli Reduces DNA DNA NFkB_nuc->DNA InflammatoryGenes Inflammatory Genes (e.g., IL-6, COX-2) DNA->InflammatoryGenes Transcription

Caption: The NF-κB signaling pathway and its inhibition by certain antioxidants.

Conclusion

The transcriptomic effects of antioxidants are complex and context-dependent. While all four compounds discussed—(R)-DHLA, N-acetylcysteine, ascorbic acid, and α-tocopherol—are known for their ability to combat oxidative stress, their impact on gene expression is distinct. The available data suggests that these antioxidants modulate key signaling pathways, including the Nrf2 and NF-κB pathways, leading to changes in the expression of a wide array of genes involved in cellular defense, inflammation, and metabolism.

The lack of direct comparative studies highlights a significant gap in our understanding of the relative potency and specific molecular signatures of these antioxidants. Future research employing standardized experimental designs and multi-omics approaches will be crucial to fully elucidate the therapeutic potential of these compounds and to guide the development of targeted antioxidant therapies. This guide serves as a foundational resource to stimulate further investigation into the intricate interplay between antioxidants and the cellular transcriptome.

References

Safety Operating Guide

Personal protective equipment for handling (R)-Dihydrolipoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (R)-Dihydrolipoic acid, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing risks associated with this chemical.

This compound is classified with GHS warnings for causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][2]. It is harmful if swallowed[3][4]. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound in various laboratory scenarios.

Scenario Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Gloves: Nitrile gloves. Inspect for tears or holes before use. - Eye Protection: Safety glasses with side shields. - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation. - Lab Coat: Standard laboratory coat.
Dissolving and Solution Preparation - Gloves: Nitrile gloves. Consider double-gloving if splashes are likely. - Eye Protection: Chemical safety goggles. A face shield is recommended if there is a significant splash hazard[5]. - Respiratory Protection: Work in a chemical fume hood. - Lab Coat: Chemical-resistant lab coat or apron.
Conducting Reactions and Analysis - Gloves: Nitrile gloves. - Eye Protection: Chemical safety goggles. - Respiratory Protection: Ensure work is performed in a properly functioning chemical fume hood. - Lab Coat: Chemical-resistant lab coat.
Large-Scale Operations (>10g) - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical safety goggles and a full-face shield. - Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the scale and ventilation. - Protective Clothing: Chemical-resistant suit or apron over a lab coat.

Standard Operating Procedure for Handling this compound

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS) for this compound[2][3][4][6].
  • Ensure a chemical fume hood is available and functioning correctly.
  • Locate the nearest eyewash station and safety shower.
  • Assemble all necessary PPE as outlined in the table above.
  • Prepare a designated waste container for this compound waste.

2. Handling the Chemical:

  • Don the appropriate PPE before entering the designated handling area.
  • Perform all manipulations of this compound, especially weighing and transferring, within a chemical fume hood to minimize inhalation exposure[2].
  • Avoid direct contact with skin, eyes, and clothing[7].
  • Use a spatula or other appropriate tools for transferring the solid material.
  • When dissolving, add the solid to the solvent slowly to avoid splashing.
  • Keep containers of this compound tightly closed when not in use[2].

3. Post-Handling Procedures:

  • Thoroughly clean the work area after handling is complete.
  • Decontaminate any equipment that came into contact with the chemical.
  • Remove PPE in the correct order to avoid cross-contamination.
  • Wash hands thoroughly with soap and water after removing gloves[2].

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists[2][4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][6].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][4].

Disposal Plan

  • All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash[2][3].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow A Start: Handling this compound B Assess Scale of Operation A->B C Small Scale (<10g) B->C <10g D Large Scale (>10g) B->D >10g E Assess Potential for Splash or Aerosol Generation C->E J Highest Level PPE: - Heavy-duty Gloves - Chemical Goggles - Full Face Shield - Chemical Resistant Suit/Apron - Consider Respirator D->J F Low Potential (e.g., weighing solid) E->F Low G High Potential (e.g., dissolving, heating) E->G High H Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat F->H I Enhanced PPE: - Nitrile Gloves (Double) - Chemical Goggles - Face Shield - Chemical Resistant Lab Coat G->I K Work in Chemical Fume Hood H->K I->K J->K

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Dihydrolipoic acid
Reactant of Route 2
(R)-Dihydrolipoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.